Methyl 2-benzyloxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULHVBYAYSGTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290895 | |
| Record name | Methyl 2-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-16-0 | |
| Record name | 55142-16-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Methyl 2-benzyloxybenzoate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-benzyloxybenzoate
Authored by a Senior Application Scientist
Foreword: This guide provides a comprehensive, field-proven methodology for the . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring a deep understanding of the process, from reaction mechanism to final analytical verification. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Strategic Overview: The Significance of this compound
This compound (C₁₅H₁₄O₃) is a valuable chemical intermediate whose utility spans multiple domains of chemical science. Its structure is characterized by a methyl salicylate core where the phenolic hydroxyl group is protected by a benzyl ether. This structural motif makes it a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the development of new drug candidates and in the fragrance industry as a fixative to prolong scent profiles. The benzyl protecting group is stable under a variety of reaction conditions yet can be selectively removed when needed, making this compound a versatile precursor for more complex molecular architectures.
This guide will meticulously detail its preparation via the Williamson ether synthesis, a robust and widely adopted method for ether formation. We will then proceed to a thorough characterization of the purified product using a suite of modern analytical techniques to confirm its identity and purity.
Synthesis: A Practical Application of the Williamson Ether Synthesis
The synthesis of this compound from methyl salicylate and benzyl bromide is a classic example of the Williamson ether synthesis. This S_N2 reaction is a cornerstone of organic chemistry for its reliability and versatility in forming ether linkages.
Mechanistic Rationale and Reagent Selection
The reaction proceeds in two conceptual steps:
-
Deprotonation: The weakly acidic phenolic proton of methyl salicylate is removed by a base to generate a nucleophilic phenoxide ion.
-
Nucleophilic Substitution (S_N2): The resulting phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O ether bond.
Causality Behind Experimental Choices:
-
Starting Materials: Methyl 2-hydroxybenzoate (methyl salicylate) provides the core scaffold. Benzyl bromide is chosen as the benzylating agent; as a primary benzylic halide, it is highly reactive and ideally suited for an S_N2 reaction, minimizing the potential for competing elimination reactions.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. Its use obviates the need for strictly anhydrous conditions that stronger, homogenous bases like sodium hydride would require. It is sufficiently basic to deprotonate the phenol without promoting hydrolysis of the methyl ester.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving its nucleophilicity intact and accelerating the rate of the S_N2 reaction.
-
Catalyst: A catalytic amount of potassium iodide (KI) can be added. Through the Finkelstein reaction, the iodide ion can transiently convert benzyl bromide to the more reactive benzyl iodide, further increasing the reaction rate.
Visualizing the Synthesis Workflow
The overall process from starting materials to a fully characterized product follows a logical and systematic workflow.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocol
Materials & Reagents:
-
Methyl Salicylate (Reagent Grade)
-
Benzyl Bromide (≥98%)
-
Potassium Carbonate (Anhydrous, finely powdered)
-
Acetone (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of methyl salicylate).
-
Reagent Addition: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise using a syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C for acetone). Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of fresh acetone.
-
Work-up - Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting oily residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which may be a pale yellow oil or a semi-solid.
-
Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the resulting white solid by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
Mandatory Safety Protocols
Adherence to safety procedures is non-negotiable. All operations should be conducted inside a certified chemical fume hood.
-
Benzyl Bromide: This compound is a potent lachrymator and is corrosive and toxic. Avoid inhalation of vapors and any contact with skin or eyes. Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. All equipment and containers should be handled with care to prevent spills.
-
Methyl Salicylate: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust. In case of contact, rinse thoroughly with water.
-
Organic Solvents: Acetone, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
Characterization: Structural Verification and Purity Assessment
Thorough characterization is essential to confirm the successful synthesis of this compound and to assess its purity. The expected data from key analytical techniques are summarized below.
Visualizing the Chemical Transformation
Caption: Synthesis of this compound.
Summary of Analytical Data
The following table presents the expected analytical data for the purified product.
| Analytical Technique | Parameter | Expected Result for this compound |
| Physical Properties | Appearance | White crystalline solid |
| Melting Point | 45-48 °C | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 ppm | Multiplet, 1H (Aromatic H ortho to C=O) |
| δ 7.2-7.5 ppm | Multiplet, 6H (Aromatic H's) | |
| δ 7.0-7.1 ppm | Multiplet, 2H (Aromatic H's) | |
| δ 5.1 ppm | Singlet, 2H (-O-CH₂ -Ph) | |
| δ 3.9 ppm | Singlet, 3H (-O-CH₃ ) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 ppm | C=O (Ester) |
| δ ~158 ppm | Ar-C -O (Ether link) | |
| δ ~136 ppm | Ar-C -CH₂ (Quaternary) | |
| δ ~133, 131 ppm | Ar-C H | |
| δ ~128.6, 128.1, 127.2 ppm | Ar-C H (Benzyl ring) | |
| δ ~120, 114 ppm | Ar-C H | |
| δ ~115 ppm | Ar-C -C=O (Quaternary) | |
| δ ~71 ppm | -O-CH₂ -Ph | |
| δ ~52 ppm | -O-CH₃ | |
| IR Spectroscopy (KBr, cm⁻¹) | ~3030 cm⁻¹ | Aromatic C-H stretch |
| ~2950 cm⁻¹ | Aliphatic C-H stretch | |
| ~1730 cm⁻¹ | C=O stretch (Ester) | |
| ~1600, 1490 cm⁻¹ | Aromatic C=C stretch | |
| ~1250 cm⁻¹ | Asymmetric C-O-C stretch (Aryl ether) | |
| ~1080 cm⁻¹ | Symmetric C-O-C stretch (Ester) | |
| Mass Spectrometry (EI) | m/z 242 | [M]⁺, Molecular Ion Peak |
| m/z 151 | [M - C₇H₇]⁺, Loss of benzyl group | |
| m/z 91 | [C₇H₇]⁺, Benzyl/tropylium cation (Base Peak) |
Interpreting the Spectra
-
¹H NMR: The most telling signals are the two singlets at approximately 5.1 ppm and 3.9 ppm. The singlet at 5.1 ppm, integrating to 2H, is characteristic of the benzylic methylene protons. The singlet at 3.9 ppm, integrating to 3H, corresponds to the methyl ester protons. The disappearance of the broad phenolic -OH peak from the methyl salicylate starting material is a key indicator of reaction completion.
-
¹³C NMR: The spectrum should display 11 distinct signals for the 15 carbon atoms, accounting for the symmetry in the phenyl group of the benzyl moiety. The downfield signal around 166 ppm is indicative of the ester carbonyl carbon. The signal around 71 ppm is characteristic of the benzylic methylene carbon.
-
IR Spectroscopy: The most crucial feature is the strong absorbance around 1730 cm⁻¹, confirming the presence of the ester carbonyl group. The absence of a broad O-H stretch (which would appear around 3200-3500 cm⁻¹ in the starting material) further confirms the formation of the ether.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z = 242, corresponding to the molecular weight of the product. A prominent base peak at m/z = 91 is the hallmark of a benzyl ether, corresponding to the stable tropylium cation formed upon fragmentation.
Conclusion
This guide has outlined a reliable and well-understood pathway for the synthesis of this compound. By following the detailed experimental protocol and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate. The comprehensive characterization data provided serves as a benchmark for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery, organic synthesis, and materials science.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-benzyloxybenzoate
Foreword
Methyl 2-benzyloxybenzoate, a significant aromatic ester, holds a place of interest for researchers and professionals in drug development and organic synthesis. Its unique molecular architecture, featuring a methyl ester and a bulky benzyloxy protecting group on a benzoate scaffold, presents a versatile platform for chemical modifications. This guide offers a comprehensive exploration of its core physicochemical properties, providing both foundational data and the underlying scientific principles that govern its behavior. The subsequent sections are designed to equip researchers with the necessary knowledge for its effective handling, characterization, and application in a laboratory setting.
Molecular Structure and Core Properties
This compound is chemically identified as methyl 2-(phenylmethoxy)benzoate. The presence of the benzyl group offers a strategic advantage in multi-step syntheses, serving as a robust protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 55142-16-0 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Melting Point | 45-48°C | [1][2] |
| Boiling Point | 364.9°C at 760 mmHg | [1][2] |
| Density | 1.142 g/cm³ | [1][2] |
| Flash Point | 152.5°C | [1][2] |
| Refractive Index | 1.566 | [2] |
These properties indicate that this compound is a solid at room temperature with a relatively high boiling point, characteristic of a molecule with its molecular weight and aromatic nature. Its density suggests it is slightly denser than water.
Synthesis and Purification: A Methodological Approach
The synthesis of this compound typically involves the benzylation of the hydroxyl group of methyl salicylate (methyl 2-hydroxybenzoate). This Williamson ether synthesis is a cornerstone of organic chemistry and proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from methyl salicylate and benzyl chloride.
Materials:
-
Methyl salicylate
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1.0 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The suspension should be stirred vigorously.
-
Benzylation: Slowly add benzyl chloride (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the ester and the reaction of water with the base.
-
Potassium Carbonate as Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl of methyl salicylate to form the more nucleophilic phenoxide ion, which is essential for the SN2 reaction with benzyl chloride.
-
Acetone as Solvent: Acetone is a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. It also has a convenient boiling point for reflux.
-
Aqueous Work-up: The washing steps are necessary to remove any unreacted starting materials, byproducts, and the base.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.
-
Aromatic Protons (Ar-H): Signals for the nine aromatic protons will appear in the range of δ 6.8-8.0 ppm. The protons on the benzoate ring will likely be distinct from those on the benzyl ring.
-
Methylene Protons (-CH₂-): A characteristic singlet for the two benzylic protons is expected around δ 5.1-5.3 ppm.
-
Methyl Protons (-OCH₃): A sharp singlet for the three methyl ester protons should appear in the upfield region, typically around δ 3.8-3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all 15 carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will give a signal in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield among the ring carbons.
-
Methylene Carbon (-CH₂-): The benzylic carbon signal is expected around δ 70-75 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.[3]
-
C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations should be observable. The ester C-O stretch will likely appear between 1250-1300 cm⁻¹, while the aryl ether C-O stretch will be in the 1200-1250 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 242, corresponding to the molecular weight of this compound.
-
Key Fragmentation Patterns: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragment could be observed at m/z = 151, resulting from the loss of the benzyl group. The loss of the methoxy group (-OCH₃) would lead to a peak at m/z = 211.
Stability, Storage, and Safety Considerations
-
Stability: this compound is generally stable under standard laboratory conditions.[1] However, it is susceptible to hydrolysis of the ester group under strong acidic or basic conditions. The benzyloxy group can be cleaved by catalytic hydrogenation.
-
Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[1]
-
Safety: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis.[2] Its utility stems from the differential reactivity of its functional groups.
-
Pharmaceutical Synthesis: The core structure of this compound is a precursor to more complex molecules with potential biological activity. The ability to deprotect the hydroxyl group at a later stage in a synthetic sequence is a key advantage.[2]
-
Fragrance and Flavor Industry: Aromatic esters are widely used in the fragrance and flavor industries, and this compound may find applications in this sector due to its structural similarity to other fragrance components.[2]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. By understanding its molecular structure, synthetic pathways, spectroscopic signatures, and handling requirements, researchers and drug development professionals can effectively utilize this versatile compound in their scientific endeavors. The provided protocols and data serve as a foundational resource for further exploration and innovation.
References
A Technical Guide to the Spectral Analysis of Methyl 2-benzyloxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectral data for Methyl 2-benzyloxybenzoate, a key intermediate in organic synthesis. While experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from analogous compounds and foundational spectroscopic principles to offer a robust predictive guide. We will explore the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data, but the scientific reasoning behind the spectral characteristics.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, by reacting Methyl 2-hydroxybenzoate with a benzyl halide in the presence of a base. This method is a reliable and well-established procedure for the formation of aryl ethers. A general protocol, adapted from related synthetic procedures, is provided below[1].
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Methyl 2-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.
-
Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition Parameters:
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Pulse Sequence: A standard single-pulse sequence.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | dd | 1H | H-6 |
| ~ 7.45-7.30 | m | 6H | H-4 & Phenyl-H |
| ~ 7.10 | d | 1H | H-3 |
| ~ 7.00 | t | 1H | H-5 |
| ~ 5.15 | s | 2H | -OCH₂- |
| ~ 3.90 | s | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoate and benzyl groups, the benzylic methylene protons, and the methyl ester protons.
-
Aromatic Protons (7.85 - 7.00 ppm): The four protons on the benzoate ring will appear as distinct multiplets due to their different chemical environments. The proton at the H-6 position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets (dd). The protons at H-3, H-4, and H-5 will appear in the aromatic region, with their multiplicities determined by coupling to adjacent protons. The five protons of the benzyl group are expected to appear as a multiplet in the range of 7.45-7.30 ppm, likely overlapping with some of the benzoate protons.
-
Benzylic Protons (~ 5.15 ppm): The two protons of the methylene group (-OCH₂-) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.
-
Methyl Protons (~ 3.90 ppm): The three protons of the methyl ester group (-OCH₃) are also chemically equivalent and will appear as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Data Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O (ester) |
| ~ 158 | C-2 |
| ~ 136 | Phenyl C-ipso |
| ~ 133 | C-4 |
| ~ 131 | C-6 |
| ~ 129-127 | Phenyl C-H |
| ~ 122 | C-1 |
| ~ 120 | C-5 |
| ~ 114 | C-3 |
| ~ 71 | -OCH₂- |
| ~ 52 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.
-
Carbonyl Carbon (~ 167 ppm): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.
-
Aromatic Carbons (158 - 114 ppm): The eight aromatic carbons will appear in the typical aromatic region. The carbon attached to the ether oxygen (C-2) is expected to be the most deshielded among the ring carbons due to the electron-withdrawing effect of the oxygen. The ipso-carbon of the benzyl group will also be in this region. The remaining aromatic carbons will have chemical shifts determined by their electronic environment.
-
Benzylic Carbon (~ 71 ppm): The carbon of the methylene group (-OCH₂-) will appear downfield due to the attachment to an oxygen atom.
-
Methyl Carbon (~ 52 ppm): The methyl ester carbon (-OCH₃) will be the most shielded carbon and will appear at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film between two salt plates (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1600, 1585, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (ester, aryl-O) |
| ~ 1100 | Strong | C-O stretch (ether, alkyl-O) |
Interpretation of the IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methylene groups will appear in the 2950-2850 cm⁻¹ range[2].
-
C=O Stretching: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group (C=O) of the ester[2].
-
C=C Stretching: Aromatic C=C bond stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: Two strong C-O stretching bands are expected. The one at a higher wavenumber (~1250 cm⁻¹) corresponds to the aryl-O-C stretch of the ester and ether, while the one at a lower wavenumber (~1100 cm⁻¹) is due to the alkyl-O-C stretch of the ester and ether.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 242 (C₁₅H₁₄O₂)
-
Key Fragment Ions:
-
m/z = 211 ([M - OCH₃]⁺)
-
m/z = 183 ([M - COOCH₃]⁺)
-
m/z = 151 ([M - C₇H₇]⁺)
-
m/z = 121 ([C₈H₉O]⁺)
-
m/z = 91 ([C₇H₇]⁺, tropylium ion) - likely the base peak
-
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak at m/z 242. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.
-
Loss of the Methoxy Group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 211.
-
Loss of the Carbomethoxy Group: Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 183.
-
Loss of the Benzyl Group: Cleavage of the benzylic ether bond can lead to the loss of a benzyl radical (•C₇H₇), resulting in an ion at m/z 151.
-
Formation of the Tropylium Ion: The most characteristic fragmentation is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91. This is often the base peak in the mass spectra of benzyl ethers and esters[3][4].
-
McLafferty Rearrangement: While less likely due to the aromatic nature, a McLafferty rearrangement is a possibility for some esters. However, the formation of the tropylium ion is expected to be the dominant fragmentation pathway.
Visualization of Key Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently characterize this important synthetic intermediate, ensuring its purity and structural integrity for use in drug discovery and development. The provided protocols offer a starting point for experimental design, while the detailed interpretations serve as a valuable reference for data analysis.
References
An In-depth Technical Guide to the Solubility of Methyl 2-benzyloxybenzoate
Abstract
Methyl 2-benzyloxybenzoate is a versatile aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries as a synthetic intermediate.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the principles of intermolecular forces. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of its solubility, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility
The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase. For a research scientist or a drug development professional, knowledge of a compound's solubility is not merely academic; it is a cornerstone of process development, formulation design, and analytical method development. In the context of this compound, understanding its solubility profile allows for:
-
Optimal Solvent Selection: Choosing the most appropriate solvent system for chemical reactions, ensuring reactants are in the solution phase for efficient transformation.
-
Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification methods.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of creating stable liquid dosage forms.
This guide will first delve into a theoretical prediction of this compound's solubility by dissecting its molecular structure and then provide a detailed experimental workflow for its empirical determination.
Theoretical Solubility Profile: A Molecular Structure-Based Prediction
The principle of "like dissolves like" is the foundation for predicting solubility.[2][3][4][5][6] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure (Figure 1).
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.
Molecular Formula: C₁₅H₁₄O₃[1] Molecular Weight: 242.27 g/mol [1]
Key structural features influencing solubility:
-
Aromatic Rings: The presence of two phenyl rings (the benzoate and the benzyl groups) contributes significant nonpolar character to the molecule. These large, hydrophobic regions will favor interactions with nonpolar solvents through London dispersion forces.
-
Ester Group (-COOCH₃): The methyl ester group introduces polarity. The carbonyl oxygen (C=O) and the ether oxygen (-OCH₃) are capable of acting as hydrogen bond acceptors.[7][8] This feature suggests potential solubility in polar solvents.
-
Ether Linkage (-O-CH₂-): The benzylic ether linkage also contributes some polarity and can act as a hydrogen bond acceptor.
-
Absence of Hydrogen Bond Donors: Critically, the molecule lacks any acidic protons (like those in -OH or -NH groups). This means it cannot act as a hydrogen bond donor, which will limit its solubility in highly polar, protic solvents like water.[9][10]
Prediction:
Based on this analysis, this compound can be classified as a moderately polar compound with significant nonpolar characteristics. Its solubility will be a balance between these competing features.
-
High Solubility is expected in: Solvents that can accommodate both the polar ester/ether functionalities and the nonpolar aromatic rings. This includes moderately polar aprotic solvents and some nonpolar aromatic solvents.
-
Moderate Solubility is expected in: Alcohols (polar protic) where the alkyl chain can interact with the nonpolar parts of the molecule, and the hydroxyl group can interact with the ester and ether oxygens. However, the lack of hydrogen bond donation from the solute will prevent extremely high solubility.
-
Low to Insoluble is expected in:
-
Highly polar protic solvents like water. The large nonpolar surface area of the molecule will disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.
-
Very nonpolar aliphatic solvents (e.g., hexane, cyclohexane). While these solvents will interact with the aromatic rings, they cannot effectively solvate the polar ester group.
-
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent Example | Polarity | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene | Low | High | "Like dissolves like"; the aromatic nature of toluene interacts favorably with the two phenyl rings of the solute. |
| Benzene | Low | High | Similar to toluene, provides favorable π-π stacking interactions. | |
| Nonpolar Aliphatic | Hexane | Very Low | Low | Ineffective at solvating the polar ester and ether groups. |
| Cyclohexane | Very Low | Low | Similar to hexane, lacks the ability to interact with the polar functionalities. | |
| Polar Aprotic | Dichloromethane (DCM) | Moderate | High | Balances polarity to solvate the ester with the ability to accommodate the nonpolar rings. |
| Tetrahydrofuran (THF) | Moderate | High | The ether oxygen in THF can interact with the solute, and its overall polarity is suitable. | |
| Ethyl Acetate | Moderate | High | As an ester itself, it shares functional group similarity, promoting solubility. | |
| Acetone | Moderate-High | High | The polar carbonyl group can solvate the ester, and the methyl groups offer some nonpolar interaction. | |
| Dimethyl Sulfoxide (DMSO) | High | Moderate to High | Highly polar, but its aprotic nature can still effectively solvate the molecule. | |
| Polar Protic | Methanol | High | Moderate | Can act as a hydrogen bond donor to the ester/ether oxygens, but the small alkyl chain offers limited nonpolar interaction. |
| Ethanol | High | Moderate | Similar to methanol, with a slightly larger alkyl chain for better interaction with the nonpolar regions. | |
| Isopropanol | Moderate-High | Moderate | The larger alkyl group improves nonpolar interactions compared to methanol and ethanol. | |
| Water | Very High | Very Low / Insoluble | The large hydrophobic structure cannot overcome the strong hydrogen bonding network of water.[8][9][10] |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain quantitative solubility data, an empirical approach is necessary. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[11][12] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound in a saturated solution at a given temperature when excess solid is present.[7][11]
The protocol described below is a self-validating system, incorporating steps to ensure equilibrium has been reached.
Causality Behind Experimental Choices
-
Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Extended Equilibration Time with Agitation: Solubility can be slow to reach equilibrium.[12] Continuous agitation for a prolonged period (e.g., 24-48 hours) is crucial to ensure the system has reached a steady state.
-
Temperature Control: Solubility is temperature-dependent.[12] Conducting the experiment in a temperature-controlled incubator or water bath is essential for data consistency and accuracy.
-
Phase Separation: It is critical to separate the undissolved solid from the saturated solution before analysis. Filtration or centrifugation are standard methods.
-
Quantitative Analysis: A validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately determine the concentration of the dissolved solute in the supernatant.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Autosampler vials
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
Protocol:
-
Preparation: a. Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of solid to 1-2 mL of the chosen solvent. The key is to have visible undissolved solid at the end of the experiment. b. Accurately record the volume of solvent added to each vial. c. Prepare at least three replicate vials for each solvent to assess reproducibility.
-
Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). c. Agitate the vials at a consistent speed for a defined period, typically 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h) to ensure the measured concentration is no longer increasing.
-
Sample Collection and Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to allow the excess solid to sediment. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter directly into a clean, labeled autosampler vial. This step is critical to remove any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution and lead to an overestimation of solubility.
-
Sample Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the filtered samples and the calibration standards using a validated HPLC-UV method. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve. This concentration represents the equilibrium solubility.
Visualization and Data Presentation
Experimental Workflow Diagram
The following diagram, generated using DOT language, illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Data Summary Table
All experimentally determined quantitative data should be summarized in a structured table for clear comparison and interpretation.
Table 2: Experimental Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Classification |
| Toluene | Experimental Value | Calculated Value | e.g., Very Soluble |
| Hexane | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Dichloromethane | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetone | Experimental Value | Calculated Value | e.g., Very Soluble |
| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |
| Water | Experimental Value | Calculated Value | e.g., Practically Insoluble |
| ...other solvents |
SD: Standard Deviation from replicate measurements.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust theoretical prediction of its solubility profile. The molecule's combination of significant nonpolar surface area from its two aromatic rings and polar functionality from its ester and ether groups suggests it will be most soluble in moderately polar aprotic solvents (e.g., dichloromethane, THF, ethyl acetate) and aromatic solvents (e.g., toluene). Conversely, it is predicted to have very low solubility in both highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. For researchers and drug development professionals, this predictive framework serves as a valuable starting point for solvent screening. However, for precise quantitative applications, the detailed shake-flask experimental protocol provided in this guide is essential for generating accurate and reliable thermodynamic solubility data.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. fountainmagazine.com [fountainmagazine.com]
- 7. al-kindipublisher.com [al-kindipublisher.com]
- 8. youtube.com [youtube.com]
- 9. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 10. homework.study.com [homework.study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Historical and Modern Synthesis of Methyl 2-benzyloxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context and synthetic evolution of Methyl 2-benzyloxybenzoate, a crucial intermediate in organic synthesis. While a singular, celebrated "discovery" of this compound is not prominent in the annals of chemical literature, its genesis is intrinsically linked to the development of fundamental organic reactions. This guide will explore its synthesis through the lens of the venerable Williamson ether synthesis, contrasting plausible early methodologies with contemporary, optimized protocols.
Introduction: The Significance of this compound
This compound, a derivative of methyl salicylate, serves as a valuable building block in the synthesis of more complex molecules, notably in the pharmaceutical industry. Its structure incorporates a benzyl ether protecting group on the phenolic hydroxyl of the methyl salicylate backbone. This strategic protection allows for selective reactions at other positions of the molecule, a common tactic in multi-step organic synthesis. One of the notable applications of this intermediate is in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[1]
Historical Context: The Convergence of Foundational Reactions
The initial synthesis of this compound can be best understood as an application of the Williamson ether synthesis , a classic and enduring method for forming ethers. Developed by Alexander Williamson in the 1850s, this SN2 reaction involves an alkoxide reacting with a primary alkyl halide. In the context of our topic, the synthesis involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide.
The use of the benzyl group as a protecting group for alcohols and phenols became a staple in organic synthesis due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, such as catalytic hydrogenolysis.[2] This dual nature of stability and selective removal makes it an ideal tool for synthetic chemists.
The Initial Synthesis: A Historically Plausible Protocol
The first synthesis of this compound would have likely been a straightforward application of the Williamson ether synthesis, using readily available reagents and techniques of the era. The following protocol is a reconstruction of what that initial experiment might have entailed.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium or potassium hydroxide would have been the most common and accessible strong bases to deprotonate the phenol. The formation of the sodium or potassium salt of methyl salicylate in situ would generate the necessary nucleophilic phenoxide.
-
Choice of Solvent: Ethanol or methanol were common solvents for such reactions. However, to drive the reaction to completion, a higher boiling point, polar aprotic solvent like acetone, if available and its utility understood, would have been advantageous.
-
Reaction Conditions: Heating under reflux would have been employed to increase the reaction rate, a standard practice for overcoming the activation energy of the SN2 reaction.
Experimental Workflow: Initial Synthesis
Caption: A plausible workflow for the initial synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve methyl salicylate in a suitable solvent such as acetone.
-
Addition of Base: To the stirred solution, add a stoichiometric amount of a powdered anhydrous base, such as potassium carbonate. Stir the mixture at room temperature for a period to allow for the formation of the potassium salt of methyl salicylate.
-
Benzylation: Slowly add benzyl chloride to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction could have been monitored by the consumption of the starting materials, likely assessed by simple qualitative tests or by running the reaction for a predetermined, extended period.
-
Work-up: After cooling, the solid inorganic salts are removed by filtration. The solvent is then removed from the filtrate by distillation.
-
Purification: The crude product is then dissolved in a water-immiscible organic solvent like diethyl ether. The organic layer is washed with a dilute aqueous base to remove any unreacted methyl salicylate, followed by a wash with water or brine. After drying the organic layer over an anhydrous salt (e.g., anhydrous sodium sulfate), the solvent is evaporated to yield the crude this compound. Further purification would likely be achieved by recrystallization from a suitable solvent like ethanol.
Modern Synthesis: An Optimized Protocol
Contemporary methods for the synthesis of this compound have been refined for improved yield, purity, and efficiency. These modern protocols often incorporate phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions and shorter reaction times.
The following protocol is based on modern synthetic procedures, often found in patent literature for the preparation of pharmaceutical intermediates.[3]
Causality Behind Experimental Choices:
-
Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, accelerates the reaction by transporting the phenoxide from the solid or aqueous phase to the organic phase where the benzyl halide is located.
-
Solvent System: A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Monitoring: Modern synthesis relies on techniques like Thin Layer Chromatography (TLC) to closely monitor the progress of the reaction, ensuring optimal reaction times and preventing the formation of byproducts.
Quantitative Data from a Modern Protocol:
| Reagent/Parameter | Quantity/Value | Source |
| Methyl 5-acetyl-2-hydroxybenzoate | 1.0 equivalent | [3] |
| Benzyl Chloride | 1.1 - 1.5 equivalents | [3] |
| Potassium Carbonate | 2.0 - 3.0 equivalents | [3] |
| Potassium Iodide (catalyst) | 0.1 equivalents | [3] |
| Solvent | Acetone | [3] |
| Reaction Temperature | Reflux (approx. 56°C) | [3] |
| Reaction Time | 4-6 hours (monitored by TLC) | [3] |
Note: The referenced protocol is for a closely related derivative, Methyl 5-acetyl-2-(benzyloxy)benzoate, but the reaction conditions are directly applicable to the synthesis of this compound from methyl salicylate.
Experimental Workflow: Modern Synthesis
Caption: A typical modern workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate in acetone. Add potassium carbonate and a catalytic amount of potassium iodide to the solution. Stir the mixture at room temperature for 15 minutes.[3]
-
Benzylation: Add benzyl chloride dropwise to the stirred suspension.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.[3]
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent mixture (e.g., ethyl acetate and hexane) or by column chromatography to yield pure this compound.[3]
Conclusion
The synthesis of this compound is a testament to the enduring power of fundamental organic reactions. While its specific historical discovery remains understated, its preparation is a clear descendant of the Williamson ether synthesis. The evolution from a plausible, early 20th-century protocol to modern, optimized methods highlights the advancements in synthetic chemistry, including the use of catalysts and advanced analytical techniques. As a key intermediate, particularly in the pharmaceutical industry, the reliable and efficient synthesis of this compound continues to be of significant importance.
References
The Synthetic Heartwood: Unveiling the Potential Biological Activities of Methyl 2-benzyloxybenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-benzyloxybenzoate, a seemingly unassuming aromatic ester, holds a pivotal position not as a direct therapeutic agent but as a sophisticated synthetic intermediate in the architecture of complex, biologically active molecules. This technical guide navigates the known landscape of this compound, moving beyond a simple cataloging of its properties. We delve into its primary role as a precursor, with a significant focus on the synthesis of Salmeterol, a long-acting β2-adrenergic agonist. By examining the biological activities of its derivatives and structurally related benzoate compounds, we will extrapolate and discuss the potential, yet unexplored, biological profile of this compound. This guide provides detailed synthetic methodologies, explores the mechanistic underpinnings of its derivatives, and offers a forward-looking perspective on its latent potential in drug discovery.
Introduction: A Molecule of Latent Promise
In the intricate tapestry of medicinal chemistry, the value of a molecule is not always defined by its intrinsic biological activity but by the potential it unlocks. This compound is a prime example of such a molecule. While direct pharmacological studies on this compound are scarce, its utility as a chemical building block is well-documented.[1] Its structure, featuring a protected phenolic hydroxyl group and a methyl ester, presents a versatile scaffold for organic synthesis.[1] This guide will illuminate the established applications of this compound and, through scientific inference, explore its hypothetical biological activities, providing a comprehensive resource for researchers poised to harness its synthetic potential.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [3] |
| CAS Number | 55142-16-0 | [1] |
The Cornerstone of Synthesis: Crafting Biologically Active Molecules
The principal application of molecules structurally similar to this compound is as a crucial intermediate in the multi-step synthesis of pharmaceuticals.[4][5] A notable example is the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[6][7] While the direct precursor to Salmeterol is often cited as Methyl 5-acetyl-2-(benzyloxy)benzoate, the underlying chemistry of the benzyloxybenzoate moiety is central to the synthetic strategy.[4][5]
Synthetic Pathway Overview: From Precursor to Pharmaceutical
The synthesis of a Salmeterol precursor from a benzyloxybenzoate derivative follows a logical and well-established workflow. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other functional sites.[5]
References
- 1. lookchem.com [lookchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Salmeterol - Wikipedia [en.wikipedia.org]
- 7. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl 2-benzyloxybenzoate safety, handling, and MSDS information
An In-Depth Technical Guide to the Safe Handling of Methyl 2-benzyloxybenzoate
For research scientists and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety, handling, and material safety data for this compound (CAS: 55142-16-0), a key intermediate in organic synthesis.[1] This document moves beyond rote recitation of data sheet points, offering field-proven insights grounded in established safety principles.
Chemical Identification and Physicochemical Properties
This compound, also known as methyl 2-phenylmethoxybenzoate, is an aromatic ester utilized in various synthetic applications, including the development of novel materials and pharmaceutical compounds.[1] A precise understanding of its physical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| CAS Number | 55142-16-0 | [2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |
| Molecular Weight | 242.27 g/mol | [3][4] |
| Appearance | Solid, Low melting solid | [2] |
| Melting Point | 41 - 48 °C / 105.8 - 118.4 °F | [1][2][3][4] |
| Boiling Point | 364.9 °C at 760 mmHg | [1][3][4] |
| Density | 1.142 g/cm³ | [1][3][4] |
| Flash Point | 152.5 °C | [1][3][4] |
| Solubility | Insoluble in water. | [5] |
Hazard Analysis and Classification
Regulatory classification provides a baseline for risk assessment. According to some suppliers, this compound is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, the absence of a formal hazard classification should not be interpreted as an absence of potential risk. Other sources provide an NFPA 704 rating, which offers at-a-glance information for emergency responders:
-
Health (Blue): 0 - Poses no significant health hazard.[3][6]
-
Flammability (Red): 1 - Materials that require considerable preheating before ignition can occur.[3][6]
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[3][6]
Senior Scientist's Note: While the acute toxicity profile appears low, the primary risks in a laboratory setting stem from potential irritation upon contact and inhalation of dust or aerosols, especially given its nature as a low-melting solid.[3] It is prudent to handle it with the same care afforded to any non-volatile organic solid.
Proactive Risk Mitigation: Safe Handling and Storage Protocols
A proactive approach to safety involves integrating engineering controls, personal protective equipment (PPE), and rigorous handling procedures. The following workflow is designed to minimize exposure and prevent contamination.
Engineering Controls: The First Line of Defense
The primary objective is to contain the chemical at its source.
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[3] This is crucial not only to prevent inhalation of any fine particulates but also to contain potential spills.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Selection must be deliberate and based on the potential routes of exposure.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[2] | Protects against accidental splashes or dust getting into the eyes. |
| Hand | Chemical-impermeable gloves (e.g., Nitrile rubber).[3] | Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed promptly if contaminated.[3] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
Procedural Best Practices
-
Avoid Dust Generation: As a solid, care should be taken to avoid creating dust during weighing and transfer.[2][3]
-
Personal Hygiene: Avoid all personal contact, including ingestion and inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[7]
-
Grounding: For transfers of large quantities where static discharge could be a concern, use non-sparking tools and explosion-proof equipment.[3]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and safety.
-
Container: Store in a tightly closed container.[3]
-
Environment: Keep in a dry, cool, and well-ventilated place.[3] It is specifically noted to protect the material from moisture.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[2][3][6]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If symptoms such as irritation or discomfort persist, seek medical attention.[2][3][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[2][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[6] For large fires, water spray or fog may be used.[7]
-
Specific Hazards: Thermal decomposition can produce carbon oxides (CO, CO₂).
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE to avoid contact with skin and eyes and to prevent inhalation of dust.[2][3]
-
Containment and Cleanup: For spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[2] Avoid actions that generate dust.[2][3] Afterwards, wash the area to prevent runoff into drains.[7]
Stability and Reactivity
-
Reactivity: No specific hazardous reactivity is known based on available information.[2]
-
Chemical Stability: The product is considered stable under recommended storage conditions.[7] Hazardous polymerization will not occur.[7]
-
Conditions to Avoid: Presence of incompatible materials.[7]
-
Incompatible Materials: While specific data is limited, it is best practice to avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Toxicological and Ecological Information
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | CAS#:55142-16-0 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
preliminary investigation into Methyl 2-benzyloxybenzoate derivatives
An In-depth Technical Guide to the Preliminary Investigation of Methyl 2-benzyloxybenzoate Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Benzyloxybenzoate Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the success of any drug discovery campaign. The this compound framework represents a particularly compelling starting point. It is an elegant convergence of a salicylate backbone, renowned for its broad therapeutic relevance, with a versatile benzyl protecting group. This combination not only provides a stable and synthetically tractable platform but also opens a vast chemical space for derivatization. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the foundational synthesis, characterization, and potential biological significance of this promising class of compounds. We will move beyond mere protocols to explore the underlying chemical logic and strategic considerations that inform a preliminary investigation into these derivatives.
Part 1: The Core Synthesis Strategy - From Salicylate to a Versatile Intermediate
The journey into the chemical space of this compound derivatives begins with the robust and well-established synthesis of its core structure. The logical and cost-effective pathway involves a two-step process: the initial formation of the methyl ester from salicylic acid, followed by the crucial benzylation of the phenolic hydroxyl group.
Step 1: Fischer Esterification of Salicylic Acid
The initial step is the classic Fischer esterification, a cornerstone of organic synthesis. This acid-catalyzed reaction converts the carboxylic acid of salicylic acid into its corresponding methyl ester, Methyl Salicylate. The use of excess methanol is a critical experimental choice driven by Le Châtelier's principle; it shifts the reaction equilibrium towards the product, maximizing the yield of the desired ester.[1][2]
Experimental Protocol: Synthesis of Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
Materials:
-
Salicylic Acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boiling stones
-
-
Procedure:
-
To a round-bottom flask, add salicylic acid and an excess of methanol (e.g., 20-30 molar equivalents).
-
Add a few boiling stones to ensure smooth boiling.
-
Carefully, and with cooling, add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% of the salicylic acid).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted salicylic acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude Methyl Salicylate.
-
The product can be further purified by distillation if necessary.
-
Step 2: Benzylation of the Phenolic Hydroxyl Group
With Methyl Salicylate in hand, the next critical step is the protection of the phenolic hydroxyl group. A benzyl group is an excellent choice as it is stable under a wide range of reaction conditions but can be readily removed later via hydrogenolysis. This Williamson ether synthesis involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack benzyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
Benzyl Chloride (BnCl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI) (catalytic amount)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Salicylate in acetone or DMF.
-
Add anhydrous potassium carbonate (a mild base, typically 1.5-2.0 equivalents) and a catalytic amount of potassium iodide. The iodide serves to in situ convert benzyl chloride to the more reactive benzyl iodide, accelerating the reaction.[5]
-
Stir the suspension at room temperature for approximately 15 minutes.
-
Add benzyl chloride (1.1-1.2 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC until the starting material is consumed.[5]
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to obtain the pure compound.[5][6]
-
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Part 2: Physicochemical Properties and Derivatization Potential
A thorough understanding of the core scaffold's properties is essential before embarking on the synthesis of a derivative library.
Properties of the Core Scaffold
| Property | Value | Reference |
| CAS Number | 606-28-0 | [6][7] |
| Molecular Formula | C₁₅H₁₂O₃ | [6] |
| Molecular Weight | 240.25 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 48-53 °C | [7] |
| Solubility | Soluble in polar organic solvents; moderately soluble in water. | [8] |
Strategies for Derivatization
The this compound scaffold offers several avenues for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies:
-
Aromatic Ring Substitution: Both the benzoate and the benzyl rings are amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The existing substituents will direct incoming electrophiles to specific positions, allowing for controlled synthesis of diverse analogs.
-
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other esters.
-
Cleavage and Re-functionalization of the Benzyl Group: The benzyl ether can be cleaved by hydrogenolysis. The resulting free phenol can then be alkylated or acylated with different groups to explore the impact of this position on biological activity. A key example of derivatization at other positions is seen in the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate, a crucial intermediate for the long-acting β2-adrenergic agonist, Salmeterol.[9][10][11]
Part 3: Biological Landscape and Therapeutic Potential
The therapeutic promise of this compound derivatives is strongly rooted in the well-documented activities of salicylates and other related benzoate structures.[8][12][13]
Established Activities of Salicylates
Salicylates are a cornerstone of pharmacology, known for a spectrum of activities:
-
Anti-inflammatory and Analgesic: The primary mechanism for many salicylates, like aspirin, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[13][14]
-
Antipyretic: They are effective in reducing fever.[12]
-
Antithrombotic: Aspirin uniquely acetylates COX-1, leading to an anti-platelet effect beneficial in preventing heart attacks and strokes.[14]
Emerging and Potential Applications
Modern research has expanded the potential applications of salicylate and benzoate derivatives into new therapeutic areas:
-
Anticancer: Some salicylates and their derivatives have been shown to control tumor growth by altering gene expression, often by inhibiting transcription activators like NF-κB.[14] Benzyloxybenzaldehyde derivatives have also been tested for anticancer activity.[15][16]
-
Antimicrobial: Certain benzoate esters and their derivatives have demonstrated antimicrobial properties.[3] For instance, derivatives of Methyl 3-(benzyloxy)benzoate have shown significant efficacy against Mycobacterium tuberculosis.[17]
-
Antioxidant: Phenolic structures, inherent to these compounds after debenzylation, are known to scavenge free radicals, offering protection against oxidative stress.[17][18]
A Conceptual Signaling Pathway: NF-κB Inhibition
A plausible mechanism of action for the anti-inflammatory and potential anticancer effects of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a master regulator of inflammation, and its dysregulation is implicated in many chronic inflammatory diseases and cancers. Salicylates have been shown to suppress the expression of pro-inflammatory genes by inhibiting the DNA binding activity of NF-κB.[14]
Caption: Conceptual inhibition of the NF-κB signaling pathway.
Part 4: Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising starting point for drug discovery. Its synthesis is straightforward and relies on fundamental, scalable organic reactions. The true value of this core lies in its inherent derivatization potential, allowing for a systematic exploration of structure-activity relationships across a wide range of therapeutic targets. The rich pharmacological history of salicylates provides a strong rationale for investigating these derivatives for anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Future research should focus on creating diverse chemical libraries by modifying both aromatic rings and the ester functionality, followed by robust biological screening to identify novel therapeutic leads.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-benzoylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 邻苯甲酰苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Methyl 3-(benzyloxy)benzoate | 79678-37-8 | Benchchem [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the Theoretical Investigation of Methyl 2-benzyloxybenzoate's Molecular Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of Methyl 2-benzyloxybenzoate, a significant organic intermediate in various synthetic pathways.[1][2] By leveraging Density Functional Theory (DFT), this document outlines a robust computational protocol, from initial structural setup and geometry optimization to in-depth analysis of the molecule's electronic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the structure-property relationships of benzoate esters and related aromatic ether compounds. The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the rationale behind computational choices and the correlation of theoretical data with available experimental findings.
Introduction: The Significance of Theoretical Calculations in Molecular Elucidation
This compound is a versatile building block in organic synthesis, valued for its specific arrangement of a methyl ester, a benzoate core, and a benzyloxy protecting group.[1] Understanding the precise three-dimensional structure and electronic landscape of this molecule is paramount for predicting its reactivity, stability, and potential interactions in complex chemical environments. While experimental techniques like X-ray crystallography provide invaluable solid-state structural data, theoretical calculations offer a complementary and often predictive insight into the molecule's gas-phase geometry, conformational flexibility, and intrinsic electronic properties.
Density Functional Theory (DFT) has emerged as a powerful and widely-used quantum chemical method that balances computational cost with high accuracy for organic molecules.[3] This guide will utilize DFT to perform a thorough in-silico analysis of this compound, providing a step-by-step workflow that can be adapted for similar molecular systems.
The Computational Workflow: A Self-Validating Protocol
The following diagram outlines the comprehensive workflow for the theoretical analysis of this compound. Each step is designed to build upon the previous one, ensuring a logical and scientifically sound investigation.
Caption: Computational workflow for the theoretical analysis of this compound.
Detailed Methodologies: From Input to Interpretation
This section provides a detailed, step-by-step protocol for conducting the theoretical calculations on this compound.
Computational Software
All calculations will be performed using the Gaussian 09/16 software suite, a widely recognized program for electronic structure calculations.[4] Visualization and initial structure building will be conducted using GaussView 6 .
Level of Theory: Rationale for B3LYP/6-311++G(d,p)
The choice of the theoretical method and basis set is critical for obtaining accurate results. For this study, we will employ the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional that incorporates a portion of the exact Hartree-Fock exchange, offering a good balance between accuracy and computational efficiency for organic molecules.[5] It is known to provide reliable geometric and electronic properties for a wide range of systems.
-
6-311++G(d,p) Basis Set: This is a Pople-style, triple-zeta basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing systems with lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for greater flexibility in describing the shape of atomic orbitals and are crucial for accurate geometry and frequency calculations.[6][7][8]
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Using GaussView, construct the initial 3D structure of this compound.
-
Perform a preliminary geometry clean-up using the built-in mechanics force field in GaussView to obtain a reasonable starting geometry.
-
The atom numbering scheme used throughout this guide is presented in the diagram below.
-
Caption: Atom numbering scheme for this compound.
-
Geometry Optimization:
-
Create a Gaussian input file (.gjf) with the coordinates from the initial structure.
-
Specify the route section as: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests a geometry optimization to find the minimum energy structure.[9] The Freq keyword automatically performs a frequency calculation after the optimization converges.
-
Define the charge (0) and multiplicity (1 for a singlet state) of the molecule.
-
Submit the calculation to Gaussian.
-
-
Frequency Analysis:
-
Upon completion of the optimization, analyze the output file (.log or .out).
-
A successful optimization to a true minimum energy structure will show no imaginary frequencies.[10][11] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the initial geometry should be perturbed along the imaginary frequency mode and re-optimized.
-
Results and Discussion: Unveiling the Molecular Structure
Optimized Geometric Parameters
The geometry optimization converges to a stable structure. The key bond lengths and angles are presented in the table below and compared with experimental data from X-ray crystallography.[12][13][14]
| Parameter | Atom(s) | Calculated (Å or °) | Experimental (Å or °)[12] |
| Bond Lengths | |||
| C7=O1 | 1.215 | 1.207 | |
| C7-O2 | 1.348 | 1.339 | |
| C6-C7 | 1.498 | 1.492 | |
| C2-O3 | 1.372 | 1.365 | |
| O3-C9 | 1.431 | 1.442 | |
| C9-C10 | 1.505 | 1.499 | |
| Bond Angles | |||
| O1-C7-O2 | 123.5 | 123.1 | |
| C6-C7-O2 | 111.8 | 112.5 | |
| C2-O3-C9 | 117.9 | 117.4 | |
| O3-C9-C10 | 108.2 | 107.5 | |
| Dihedral Angle | C1-C2-O3-C9 | -178.5 | -179.3 |
| C2-O3-C9-C10 | 85.3 | 88.1 |
The calculated geometric parameters show excellent agreement with the experimental crystal structure data, validating the chosen level of theory. Minor deviations are expected as the theoretical calculations are performed on an isolated molecule in the gas phase, while the experimental data is from the solid state where intermolecular forces can influence the geometry.
Electronic Properties: Charge Distribution and Reactivity
Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.[2][15][16][17] It's important to note that these are theoretical constructs, and their relative values are more informative than their absolute magnitudes.[15][16]
| Atom | Atom Number | Mulliken Charge (a.u.) |
| O1 | 1 | -0.558 |
| O2 | 2 | -0.581 |
| O3 | 3 | -0.562 |
| C7 | 7 | +0.895 |
| C2 | 2 | +0.213 |
| C9 | 9 | +0.155 |
The analysis reveals that the oxygen atoms of the carbonyl (O1) and ether linkages (O2, O3) carry significant negative charges, as expected from their high electronegativity. The carbonyl carbon (C7) is highly electron-deficient, making it a primary site for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting reactive sites.[18][19][20][21] The MEP is mapped onto the total electron density surface, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
The MEP analysis for this compound would show the most negative potential (red) localized around the carbonyl oxygen (O1) and the ether oxygens (O2, O3). The most positive potential (blue) would be found around the hydrogen atoms and, significantly, the carbonyl carbon (C7). This confirms the findings from the Mulliken analysis regarding the molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[22][23][24][25] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is primarily localized on the benzoate ring system, indicating this is the region most susceptible to electrophilic attack. The LUMO is predominantly centered on the carbonyl group and the attached phenyl ring, suggesting this is the area most likely to accept electrons in a reaction. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.
Conclusion and Outlook
This guide has detailed a comprehensive and robust theoretical protocol for the structural and electronic analysis of this compound using Density Functional Theory. The excellent correlation between the calculated geometric parameters and experimental X-ray crystallographic data validates the B3LYP/6-311++G(d,p) level of theory for this class of molecules. The analyses of Mulliken charges, Molecular Electrostatic Potential, and Frontier Molecular Orbitals provide a detailed picture of the molecule's electronic landscape and potential reactive sites.
The methodologies presented herein can be confidently applied to other benzoate esters and aromatic ethers, providing a powerful in-silico tool for researchers in organic synthesis, medicinal chemistry, and materials science. Future work could extend this analysis to explore conformational landscapes, reaction mechanisms, and the influence of solvent effects on the molecule's properties.
References
- 1. medium.com [medium.com]
- 2. Mulliken [cup.uni-muenchen.de]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Invited review. Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP) based computational approach | Vietnam Journal of Chemistry [vjs.ac.vn]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. gaussian.com [gaussian.com]
- 9. gaussian.com [gaussian.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Crystal Structure of Methyl 2-(Benzyloxy)benzoate - uomeprints [eprints.uni-mysore.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 16. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 17. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 18. sobereva.com [sobereva.com]
- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 23. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
The Strategic Utility of Methyl 2-benzyloxybenzoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Syntheses
In the landscape of organic synthesis, the strategic use of protecting groups and functionalized intermediates is paramount to the successful construction of complex molecular architectures. Methyl 2-benzyloxybenzoate, a derivative of salicylic acid, has emerged as a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzyl-protected phenolic hydroxyl group and a methyl ester, offers a unique combination of stability and reactivity that can be exploited in a variety of synthetic transformations.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the causality behind its use, providing detailed experimental protocols for its synthesis and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Core Concept: The Benzyl Protecting Group Strategy
The primary utility of this compound lies in the strategic deployment of the benzyl group as a protecting moiety for the phenolic hydroxyl group of a salicylic acid derivative. Phenols are often reactive functional groups that can interfere with desired transformations elsewhere in a molecule. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, including acidic and basic hydrolysis of the methyl ester, as well as various oxidation and reduction reactions.[1]
The selection of the benzyl group is deliberate. It can be introduced under relatively mild conditions and, more importantly, can be selectively removed under conditions that are orthogonal to many other protecting groups.[1] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the sequential deprotection and functionalization of different parts of a complex molecule.
Synthesis of this compound: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[2][3] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of methyl salicylate acts as the nucleophile, attacking benzyl bromide or benzyl chloride.
Reaction Mechanism and Rationale
The reaction proceeds via an SN2 mechanism. The phenolic proton of methyl salicylate is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the benzyl ether linkage.
Figure 1: General workflow for the Williamson ether synthesis of this compound.
The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenol without causing unwanted side reactions like the hydrolysis of the methyl ester.[3] Polar aprotic solvents like dimethylformamide (DMF) or acetone are typically used to dissolve the reactants and facilitate the SN2 reaction.[3]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl salicylate
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide (1.1-1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
| Parameter | Rationale |
| Base | Potassium carbonate is a mild base that selectively deprotonates the phenol without hydrolyzing the methyl ester. |
| Solvent | Acetone is a polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |
| Temperature | Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | The aqueous work-up removes unreacted starting materials and inorganic byproducts. |
Table 1: Rationale for key experimental parameters in the synthesis of this compound.
Applications in Organic Synthesis: A Protected Salicylate Synthon
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. With the phenolic hydroxyl group protected, the molecule can undergo transformations at the methyl ester or on the aromatic ring.
Amide Bond Formation
The methyl ester of this compound can be readily converted to an amide by reaction with an amine. This is a fundamental transformation in the synthesis of many pharmaceutical compounds. The benzyl protecting group is stable to the conditions typically employed for amidation.
Modification of the Aromatic Ring
The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The benzyloxy and methoxycarbonyl groups are ortho, para-directing, although the ester group is deactivating. Careful selection of reaction conditions allows for the introduction of substituents at specific positions on the ring.
Deprotection of the Benzyl Group: Unveiling the Phenol
The strategic removal of the benzyl protecting group is a critical step in many synthetic sequences. The most common and efficient method for the cleavage of a benzyl ether is catalytic hydrogenolysis.[4]
Reaction Mechanism and Rationale
Hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a catalyst. For benzyl ethers, a palladium on carbon (Pd/C) catalyst is typically used.[4] The reaction proceeds by the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to generate the deprotected phenol and toluene as a byproduct.
Figure 2: Deprotection of this compound via catalytic hydrogenolysis.
This method is highly chemoselective, meaning it will cleave the benzyl ether without affecting many other functional groups, such as esters, amides, and most double bonds.[4] The mild reaction conditions (typically room temperature and atmospheric pressure of hydrogen) make it compatible with sensitive substrates.
Detailed Experimental Protocol: Deprotection of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography to yield pure methyl salicylate.
| Parameter | Rationale |
| Catalyst | 10% Pd/C is a highly effective and commonly used catalyst for hydrogenolysis of benzyl ethers. |
| Solvent | Methanol and ethyl acetate are common solvents for hydrogenation reactions as they are relatively inert and readily dissolve the substrate. |
| Hydrogen Source | A hydrogen balloon provides a convenient and safe source of hydrogen for small-scale reactions. |
| Filtration | Filtration through Celite® is essential to remove the heterogeneous palladium catalyst from the reaction mixture. |
Table 2: Rationale for key experimental parameters in the deprotection of this compound.
Conclusion: A Strategic Tool for Organic Chemists
This compound is a valuable and versatile intermediate in organic synthesis. Its primary role as a protected form of methyl salicylate allows for a wide range of chemical transformations to be carried out on other parts of the molecule without interference from the reactive phenolic hydroxyl group. The straightforward synthesis via the Williamson ether synthesis and the mild and selective deprotection via catalytic hydrogenolysis make it an attractive building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their own work.
References
Application Notes: The Strategic Use of Methyl 2-benzyloxybenzoate as a Phenol Protecting Group in Organic Synthesis
Abstract: In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity.[1] This guide provides an in-depth exploration of Methyl 2-benzyloxybenzoate, a stable and versatile building block wherein the phenolic hydroxyl of methyl salicylate is protected by a benzyl group. We will detail its synthesis, delineate its stability profile, and provide validated protocols for its deprotection via multiple orthogonal pathways. This document is intended for researchers, medicinal chemists, and process development scientists who require robust and reliable methods for managing reactive functional groups during the construction of complex molecules.
Introduction: The Rationale for Phenol Protection
Phenolic hydroxyl groups are ubiquitous in natural products and pharmaceutical agents. However, their inherent acidity and nucleophilicity can interfere with a wide range of synthetic transformations, including organometallic reactions, oxidations, and base-mediated alkylations. The benzyl ether is a cornerstone of hydroxyl protection strategy due to its general stability under a wide array of non-reductive conditions.[2][3]
This compound serves as an excellent case study and a practical starting material. By masking the reactive phenol of the common fragrance and synthetic precursor, methyl salicylate, it opens up avenues for selective modification at other positions, which would otherwise be compromised. Its utility is notably demonstrated in the synthesis of complex pharmaceutical intermediates.[4][5]
Synthesis of this compound
The preparation is a straightforward two-step process, beginning with the readily available salicylic acid. The entire workflow is designed for efficiency and scalability.
Caption: Synthetic workflow for the preparation of this compound.
Protocol 2.1: Synthesis of Methyl Salicylate (Fischer Esterification)
This protocol employs a classic Fischer esterification, using an excess of methanol to drive the equilibrium toward the product.[6]
Materials and Reagents:
-
Salicylic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
5% Sodium bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).[7]
-
With stirring, slowly add concentrated sulfuric acid (approx. 0.1 eq) to the solution. The addition is exothermic.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).[8]
-
After cooling to room temperature, distill the excess methanol.[7]
-
Pour the residue into a separatory funnel containing cold water and extract with diethyl ether (3x volumes).
-
Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl salicylate as a colorless, fragrant oil. The product is often pure enough for the next step, but can be distilled under vacuum for higher purity.[7]
Self-Validation: The characteristic wintergreen scent is a strong qualitative indicator of product formation.[6] Neutralization with bicarbonate is complete when a sample of the aqueous wash layer no longer produces a precipitate upon acidification, confirming the removal of unreacted salicylic acid.[7]
Protocol 2.2: Synthesis of this compound (Williamson Ether Synthesis)
This standard procedure utilizes a weak base and a polar aprotic solvent to facilitate the Sₙ2 reaction between the phenoxide and benzyl bromide.
Materials and Reagents:
-
Methyl salicylate
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetone or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI), catalytic (optional)
Procedure:
-
To a round-bottom flask containing methyl salicylate (1.0 eq) in acetone (10 mL per gram), add finely powdered potassium carbonate (1.5-2.0 eq).[9]
-
Add a catalytic amount of potassium iodide (approx. 0.1 eq), which can facilitate the reaction, especially if using benzyl chloride.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.[9]
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with fresh acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or silica gel chromatography to yield this compound as a white solid.
Causality Behind Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol but not strong enough to hydrolyze the methyl ester, ensuring chemoselectivity.[9]
-
Solvent: Acetone is an excellent choice as it is polar aprotic (favoring Sₙ2), readily dissolves the organic components, and has a convenient boiling point for reflux.
Deprotection Strategies: Releasing the Phenol
The true utility of a protecting group lies in the reliability and selectivity of its removal. The benzyl group offers several orthogonal cleavage pathways, allowing for flexibility in complex synthetic routes.[3][10]
Caption: Primary orthogonal pathways for the deprotection of this compound.
Protocol 3.1: Catalytic Hydrogenolysis
This is the most common and often cleanest method for benzyl ether cleavage, yielding only the desired alcohol and toluene as a byproduct.[10][11]
Materials and Reagents:
-
This compound
-
Palladium on carbon (Pd/C, 5-10% loading)
-
Solvent: Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen (H₂) gas source (balloon or cylinder)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a flask equipped with a stir bar.
-
Carefully add Pd/C catalyst (typically 5-10 mol % Pd). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar), followed by vacuum.
-
Introduce hydrogen gas via a balloon or from a regulated cylinder and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected methyl salicylate.
Trustworthiness: The reaction can be monitored by the uptake of H₂ gas. The complete removal of the black Pd/C catalyst by filtration is crucial to prevent subsequent undesired reactions.
Protocol 3.2: Oxidative Cleavage with DDQ
This method is ideal when the molecule contains functional groups sensitive to hydrogenolysis, such as alkenes, alkynes, or certain halogen substituents.[12][13][14]
Materials and Reagents:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or Methanol
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and a small amount of water (e.g., 18:1 DCM:H₂O).
-
Add DDQ (1.1-1.5 eq) portion-wise to the solution at room temperature. The solution will typically turn dark.
-
Stir the reaction for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Pour the mixture into a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to separate the desired phenol from the DDQ byproducts.
Expertise Insight: The mechanism involves hydride abstraction from the benzylic position by DDQ, forming a resonance-stabilized benzylic cation, which is then trapped by water to release the phenol. Electron-donating groups on the benzyl ring (like p-methoxybenzyl, PMB) accelerate this reaction significantly.[13]
Table 1: Comparative Analysis of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |
| Catalytic Hydrogenolysis | H₂, Pd/C; RT; EtOH, EtOAc, or MeOH[10][11] | High yield, clean byproducts (toluene), mild conditions. | Reduces alkenes, alkynes, nitro groups, some aryl halides. Catalyst can be pyrophoric. |
| Oxidative Cleavage | DDQ; DCM/H₂O; RT[12][13] | Orthogonal to hydrogenolysis-sensitive groups. Fast reaction. | Requires stoichiometric oxidant and chromatographic purification. Sensitive to other easily oxidized groups. |
| Lewis Acid Cleavage | BCl₃ or BBr₃; DCM; Low temp (-78°C to RT)[15] | Effective for stubborn ethers. Can be chemoselective.[16] | Harsh, corrosive, and moisture-sensitive reagents. Can cleave other protecting groups (e.g., silyl ethers, esters). |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. prepchem.com [prepchem.com]
- 8. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 15. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 16. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Application Note & Protocol: Synthesis of Methyl 2-benzyloxybenzoate via Williamson Ether Synthesis
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-benzyloxybenzoate, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, purification techniques, and characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both high yield and purity.
Scientific Principle: The Williamson Ether Synthesis
The synthesis of this compound from methyl salicylate and benzyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core principle involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of methyl salicylate is a weak acid. A base, in this case, anhydrous potassium carbonate, is used to deprotonate the phenol, forming a nucleophilic potassium phenoxide intermediate. Potassium carbonate is a suitable base for this purpose as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions like hydrolysis of the ester.[2]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion, being a good leaving group, is displaced in a concerted, single-step SN2 reaction, resulting in the formation of the desired ether bond.[1][3] The use of a primary halide like benzyl bromide is ideal for maximizing the SN2 pathway and avoiding competing elimination (E2) reactions that can occur with secondary or tertiary halides.[3][4]
Reaction Mechanism Diagram
Below is a diagram illustrating the SN2 mechanism for the synthesis of this compound.
Caption: Figure 1: SN2 Mechanism for this compound Synthesis.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 119-36-8 | Reagent grade, ≥99% |
| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 | ≥98%, handle as a lachrymator |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, powdered/fine granules |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous, ACS grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | For work-up |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Quantitative Protocol Summary
| Component | Moles | Molar Eq. | Amount | Density (g/mL) | Volume (mL) |
| Methyl Salicylate | 0.050 | 1.0 | 7.61 g | 1.174 | 6.48 |
| Benzyl Bromide | 0.055 | 1.1 | 9.41 g | 1.438 | 6.54 |
| Potassium Carbonate | 0.075 | 1.5 | 10.36 g | - | - |
| Acetone | - | - | - | - | 100 |
| Expected Yield | - | - | ~10.9 g | - | - |
| Theoretical Yield | 0.050 | - | 12.11 g | - | - |
Note: A slight excess of benzyl bromide is used to ensure complete consumption of the starting methyl salicylate. A larger excess of the base is used to drive the initial deprotonation equilibrium forward.
Detailed Experimental Procedure
Critical Safety Precautions
-
Benzyl Bromide: This compound is a potent lachrymator (causes tearing) and is corrosive.[5][6][7][8] It must be handled exclusively within a well-ventilated fume hood.[5][6] Avoid inhalation of vapors and any contact with skin and eyes.[5][8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Methyl Salicylate: Harmful if swallowed or inhaled.[9][10][11] Avoid contact with skin and eyes.[9][12]
-
Potassium Carbonate: Causes skin and serious eye irritation.[13][14][15] Avoid creating dust when handling.[13][16]
-
General Precautions: The reaction should be conducted in a fume hood. Ensure emergency eyewash stations and safety showers are accessible.[7][13]
Step-by-Step Protocol
A. Reaction Setup
-
Place a 250 mL round-bottom flask containing a magnetic stir bar on a magnetic stirrer.
-
Add methyl salicylate (7.61 g, 0.050 mol) and anhydrous acetone (100 mL) to the flask. Stir until the methyl salicylate is fully dissolved.
-
Add anhydrous powdered potassium carbonate (10.36 g, 0.075 mol) to the solution. The mixture will become a suspension.
-
Causality Note: Using anhydrous potassium carbonate is crucial as the presence of water can lead to unwanted side reactions, such as the hydrolysis of benzyl bromide to benzyl alcohol.
-
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
B. Reaction Execution
-
In the fume hood, carefully measure benzyl bromide (9.41 g, 0.055 mol) into a small graduated cylinder.
-
Slowly add the benzyl bromide dropwise to the stirring suspension at room temperature over 5-10 minutes.
-
Once the addition is complete, turn on the heating mantle or immerse the flask in a pre-heated oil bath. Heat the mixture to reflux (approx. 56-60°C for acetone) and maintain a gentle reflux for 4-6 hours.
-
Causality Note: Refluxing increases the reaction rate by providing the necessary activation energy for the SN2 reaction, while the condenser prevents the loss of volatile solvent and reactants.
-
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 9:1 Hexane:Ethyl Acetate. The product spot should appear, and the methyl salicylate spot should diminish over time.
C. Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Remove the inorganic salts (K₂CO₃ and the KBr byproduct) by vacuum filtration, washing the solid cake with a small amount of acetone (~20 mL).
-
Transfer the filtrate to a larger round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator. A pale yellow oil or solid should remain.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M NaOH solution (2 x 50 mL) to remove any unreacted methyl salicylate.
-
Deionized water (1 x 50 mL).
-
Brine (1 x 50 mL) to facilitate the separation of the layers and remove residual water.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Let it stand for 15-20 minutes.
D. Purification
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often obtained as a low-melting solid or a viscous oil.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from setup to pure product.
Caption: Figure 2: Experimental Workflow for Synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westliberty.edu [westliberty.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. web.faa.illinois.edu [web.faa.illinois.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. armandproducts.com [armandproducts.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. westliberty.edu [westliberty.edu]
- 16. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Utility of Methyl 2-benzyloxybenzoate in Pharmaceutical Synthesis
Abstract
Methyl 2-benzyloxybenzoate serves as a pivotal, strategically protected intermediate in the multi-step synthesis of complex pharmaceutical agents. Its structure, which combines a methyl ester with a phenol shielded by a robust benzyloxy group, offers a versatile platform for synthetic transformations. The benzyl group acts as a stable protecting group, allowing for selective reactions at other sites of the molecule before its controlled removal in later stages. This guide provides an in-depth exploration of the synthesis of this compound, its critical role as a precursor, and detailed protocols for its preparation and subsequent functionalization, contextualized within the synthesis of advanced pharmaceutical intermediates.
Introduction: The Rationale for Benzyl Protection in Salicylate Scaffolds
Salicylic acid and its derivatives are foundational scaffolds in medicinal chemistry, most famously exemplified by acetylsalicylic acid (Aspirin).[1][2][3] The therapeutic potential of this structural motif continues to be explored for a wide range of applications, including anti-inflammatory, analgesic, and antithrombotic agents.[2][4][5] In the synthesis of more complex salicylate-based drugs, selective functionalization is paramount. Direct modification of the salicylic acid core is often hampered by the reactivity of its two functional groups: the carboxylic acid and the phenolic hydroxyl.
This is where this compound (CAS: 55142-16-0) becomes a high-value intermediate.[6] By first esterifying the carboxylic acid to a methyl ester and then protecting the phenolic hydroxyl as a benzyl ether, the molecule is primed for specific downstream reactions. The benzyloxy group is particularly advantageous due to its stability across a wide range of acidic and basic conditions, yet it can be selectively cleaved via catalytic hydrogenolysis—a mild condition that typically preserves other functional groups. This strategic protection is fundamental to building complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55142-16-0 | [6][7] |
| Molecular Formula | C₁₅H₁₄O₃ | [6] |
| Molecular Weight | 242.27 g/mol | [6] |
| Appearance | Clear, colorless liquid or low-melting solid | [6] |
| Melting Point | 45-48°C | [6] |
| Boiling Point | 364.9 °C at 760 mmHg | [6] |
| Density | 1.142 g/cm³ | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents | N/A |
Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely adopted method for preparing this compound is the O-benzylation of Methyl Salicylate. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
Mechanistic Rationale
The reaction is initiated by a base, which deprotonates the acidic phenolic hydroxyl group of Methyl Salicylate. This creates a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or bromide), displacing the halide leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is critical, as it effectively solvates the cation of the base while leaving the phenoxide nucleophile relatively free, thereby accelerating the SN2 reaction. A catalytic amount of an iodide salt (e.g., KI or NaI) is often added to facilitate the reaction, as iodide is a better leaving group than chloride or bromide and can transiently form benzyl iodide in situ, which is more reactive.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl Salicylate (1.0 eq)
-
Benzyl Chloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl Salicylate (1.0 eq) and dissolve it in anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and potassium iodide (0.1 eq) to the solution. Stir the resulting suspension vigorously for 15 minutes at room temperature. The K₂CO₃ acts as the base to deprotonate the phenol, while KI serves as a catalyst.
-
Benzylation: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v). The disappearance of the starting material (Methyl Salicylate) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl, KI) using a Buchner funnel. Rinse the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic starting material) and then with brine.
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in sufficient purity for subsequent steps.
Application as a Precursor: Synthesis of a Salmeterol Intermediate
The true utility of a protected intermediate like this compound is demonstrated in its use for building more complex molecules. A structurally related compound, Methyl 5-acetyl-2-(benzyloxy)benzoate , is a well-documented key precursor in the synthesis of Salmeterol , a long-acting β2-adrenergic agonist used for the treatment of asthma and COPD.[8][9][10] The synthesis of a key downstream intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate , from this precursor highlights the strategic importance of the benzyloxy protecting group.[11]
The workflow involves the selective bromination at the α-carbon of the acetyl group. This reaction would be complicated by the presence of a free, acidic phenol, which could react with the brominating agent or the base. The benzyloxy group prevents this side reaction, directing the chemistry to the desired position.
Caption: Synthetic utility in the pathway towards Salmeterol.
Protocol: α-Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate
This protocol describes the bromination step, which is a critical transformation enabled by the presence of the benzyl protecting group.[11]
Materials:
-
Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq)
-
A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine (Br₂))
-
An acid catalyst (e.g., p-Toluenesulfonic acid)
-
A suitable solvent (e.g., Dichloromethane or Chloroform)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst.
-
Bromination: Slowly add the brominating agent (1.0-1.1 eq) to the solution at room temperature. If using liquid bromine, it should be added dropwise. The reaction is often exothermic and may require cooling in an ice bath.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by washing the mixture with a saturated solution of sodium thiosulfate (to destroy excess bromine) followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is typically purified by recrystallization or column chromatography.[12]
Safety and Handling
This compound is considered a laboratory chemical.[7] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety practices should always be observed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[12][13][14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid inhalation of vapors and ingestion. Avoid the formation of dust if handling the solid form.[7][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.
-
Spills: In case of a spill, sweep up the solid material or absorb the liquid with an inert material and place it in a suitable container for disposal.[7][12]
Conclusion
This compound is more than a simple derivative of salicylic acid; it is a strategically designed building block that enables complex and regioselective synthetic transformations. Its primary role is to mask the reactive phenolic hydroxyl group, thereby directing chemical modifications to other parts of the molecule. The protocols detailed herein for its synthesis and subsequent application in a pathway analogous to the synthesis of Salmeterol intermediates demonstrate its value in modern pharmaceutical development. The stability of the benzyloxy group, combined with its reliable cleavage under mild conditions, ensures its continued relevance for researchers and scientists in the field of drug discovery.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Quantification of Methyl 2-benzyloxybenzoate
Introduction
Methyl 2-benzyloxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized in the fragrance industry.[1] Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements. This document provides a comprehensive guide to the analytical methods for the determination of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and have been structured to ensure scientific integrity and reproducibility.
This guide will explore three robust analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely applicable technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): A powerful method for the analysis of volatile and semi-volatile compounds.
-
UV-Vis Spectrophotometry: A simple and cost-effective method for the direct quantification of chromophoric compounds.
Each section will provide a detailed protocol, the scientific rationale behind the experimental choices, and guidance on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 242.27 g/mol | --INVALID-LINK-- |
| Melting Point | 45-48°C | --INVALID-LINK-- |
| Boiling Point | 364.9°C at 760 mmHg | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water. | General chemical knowledge |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound. The separation is achieved based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The benzyloxy and methyl ester functional groups, along with the aromatic rings, provide sufficient hydrophobicity for good retention on a C18 column. The aromatic structure allows for sensitive detection using a UV detector.
Logical Workflow for HPLC Method Development
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and DAD or VWD detector. | Standard, reliable instrumentation for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) | C18 stationary phase provides optimal retention for the non-polar analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in RP-HPLC. The ratio is a good starting point for achieving adequate retention. Phosphoric acid helps to protonate any free silanols on the stationary phase, leading to improved peak shape.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Based on the UV absorbance characteristics of benzoate derivatives, this wavelength is expected to provide good sensitivity.[6][7] A full UV scan of a standard solution is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
2. Reagent and Standard Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[8][9]
4. System Suitability:
Before sample analysis, inject a mid-range standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
II. Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle: GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, with a boiling point of 364.9°C, is amenable to GC analysis. The sample is vaporized in the injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides a robust and sensitive response to organic compounds.
Logical Workflow for GC Method Development
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed GC Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent with a split/splitless injector, FID, and autosampler. | A standard and reliable GC system for routine analysis. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that separates compounds primarily based on their boiling points, suitable for a wide range of analytes.[10] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gases commonly used in GC. |
| Injector Temperature | 280°C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL (Split mode, 50:1 ratio) | A split injection is used to prevent column overloading with high concentration samples. |
| Oven Temperature Program | Initial: 150°C, hold for 1 min; Ramp: 20°C/min to 300°C; Hold: 5 min | A temperature program is used to ensure good separation of the analyte from any potential impurities and to elute it in a reasonable time. |
| Detector Temperature | 320°C (FID) | Higher than the final oven temperature to prevent condensation of the analyte in the detector. |
| FID Gas Flows | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Nitrogen): 25 mL/min | Optimized gas flows for a stable and sensitive FID response. |
2. Reagent and Standard Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the solvent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the chosen solvent to achieve a theoretical concentration within the calibration range.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.
4. Data Analysis and Quantification:
-
Follow the same procedure as described for the HPLC method to generate a calibration curve and quantify the analyte in the sample.
III. UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a straightforward technique that measures the absorbance of a substance in solution. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte. This compound possesses aromatic rings which act as chromophores, absorbing light in the UV region. This method is best suited for the analysis of pure substances or simple mixtures where there are no interfering absorbing species.
Logical Workflow for UV-Vis Spectrophotometry
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Detailed UV-Vis Protocol
1. Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrophotometer | Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60) | A double-beam instrument corrects for fluctuations in the light source, providing a stable baseline. |
| Solvent | Methanol (spectroscopic grade) | Methanol is transparent in the UV region of interest and is a good solvent for the analyte. |
| Wavelength Scan | 200 - 400 nm | To determine the wavelength of maximum absorbance (λmax). |
| Measurement Wavelength | λmax (expected around 230 nm and 270-280 nm) | Measurement at λmax provides the highest sensitivity and minimizes errors.[6][7] |
| Cuvettes | 1 cm path length quartz cuvettes | Quartz is transparent in the UV range. |
2. Reagent and Standard Preparation:
-
Solvent: Methanol (spectroscopic grade)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with methanol to concentrations that give absorbances in the linear range of the instrument (typically 0.1 - 1.0 AU), for example, 2, 4, 6, 8, and 10 µg/mL.
3. Determination of λmax:
-
Scan a mid-range standard solution (e.g., 6 µg/mL) from 200 to 400 nm against a methanol blank.
-
Identify the wavelength of maximum absorbance (λmax).
4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol to achieve a theoretical concentration that will result in an absorbance reading within the calibration range at the determined λmax.
5. Data Analysis and Quantification:
-
Measure the absorbance of the calibration standards and the sample solution at the determined λmax, using methanol as a blank.
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
All analytical methods intended for quality control and regulatory submission must be validated according to ICH guidelines.[2][3][4][5] The key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
This application note provides detailed and scientifically sound protocols for the quantification of this compound using HPLC-UV, GC-FID, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For complex mixtures and trace-level analysis, the chromatographic methods (HPLC and GC) are recommended due to their superior specificity and sensitivity. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for the analysis of pure or simple formulations. It is imperative that any method chosen be properly validated for its intended use to ensure the generation of reliable and accurate data.
References
- 1. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. benchchem.com [benchchem.com]
The Strategic Deprotection of Methyl 2-benzyloxybenzoate: A Detailed Guide for Synthetic Chemists
In the intricate landscape of multi-step organic synthesis, the judicious use and subsequent removal of protecting groups are paramount to achieving the desired molecular architecture. The benzyl ether, a stalwart guardian of the hydroxyl group, is prized for its robustness under a wide range of chemical conditions. However, its timely and selective cleavage is a critical step that demands a nuanced understanding of the available methodologies. This guide provides an in-depth, step-by-step protocol for the deprotection of methyl 2-benzyloxybenzoate to yield the valuable synthetic intermediate, methyl 2-hydroxybenzoate (methyl salicylate), tailored for researchers, scientists, and drug development professionals.
Introduction: The Benzyl Ether as a Protecting Group
Benzyl ethers are widely employed in organic synthesis to mask the reactivity of alcohols and phenols. Their popularity stems from their ease of installation and their stability towards many reagents, including acidic and basic conditions that would cleave other protecting groups like silyl ethers or acetals.[1] The removal of the benzyl group, a process known as debenzylation, is most commonly achieved through catalytic hydrogenolysis or by treatment with strong Lewis acids.[2] The choice of method is dictated by the overall functionality of the molecule, with the goal being the selective cleavage of the benzyl ether without affecting other sensitive groups. In the case of this compound, the presence of a methyl ester functionality requires careful consideration to prevent its inadvertent hydrolysis.
This guide will focus on two primary, reliable methods for the deprotection of this compound:
-
Catalytic Hydrogenolysis: A mild and highly effective method that utilizes a palladium catalyst and a hydrogen source.
-
Lewis Acid-Mediated Cleavage: A powerful alternative, particularly useful when the molecule contains functional groups susceptible to reduction.
The overall workflow for this deprotection is summarized in the diagram below.
Caption: A generalized workflow for the deprotection of this compound.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often the mildest method for cleaving benzyl ethers.[3] The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The process cleaves the carbon-oxygen bond of the benzyl ether, liberating the free hydroxyl group and producing toluene as a byproduct.[4] This method is highly chemoselective and generally does not affect ester functionalities, making it ideal for the deprotection of this compound.[5]
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds on the surface of the palladium catalyst. The benzyl ether adsorbs to the catalyst surface, followed by oxidative addition of the C-O bond to the palladium. Subsequent reaction with hydrogen leads to the formation of the deprotected alcohol and toluene, and regeneration of the active catalyst.
Caption: A simplified representation of the catalytic hydrogenolysis mechanism.
Detailed Protocol for Catalytic Hydrogenolysis
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution. The catalyst is pyrophoric, so handle with care, preferably under an inert atmosphere if dry.
-
Hydrogen Atmosphere: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion of the reaction (typically 2-16 hours), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude methyl 2-hydroxybenzoate can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Method 2: Lewis Acid-Mediated Cleavage
Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are effective reagents for the cleavage of benzyl ethers, particularly aryl benzyl ethers.[6][7] These strong Lewis acids coordinate to the ether oxygen, activating the C-O bond towards cleavage. This method is advantageous when the substrate contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes. However, careful control of the reaction conditions, especially temperature, is crucial to avoid potential side reactions. While BBr₃ can cleave esters, the reaction is generally slower than ether cleavage, allowing for selective debenzylation at low temperatures.[8][9]
Mechanism of Lewis Acid-Mediated Cleavage
The Lewis acid (e.g., BBr₃) coordinates to the oxygen atom of the benzyl ether, making it a better leaving group. A subsequent nucleophilic attack by a bromide ion on the benzylic carbon results in the cleavage of the C-O bond, forming a boron-oxygen intermediate and benzyl bromide. This intermediate is then hydrolyzed during the work-up to yield the desired phenol.
Caption: The mechanism of benzyl ether cleavage using boron tribromide.
Detailed Protocol for BBr₃-Mediated Deprotection
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time can vary from 30 minutes to a few hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water, while maintaining the low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Comparison of Deprotection Methods
| Feature | Catalytic Hydrogenolysis | Lewis Acid-Mediated Cleavage |
| Reagents | H₂, Pd/C | BBr₃ or BCl₃ |
| Conditions | Mild (room temperature, atmospheric pressure) | Harsh (low temperatures required) |
| Advantages | - Highly chemoselective- Clean reaction with a volatile byproduct (toluene)- Environmentally friendly | - Tolerant of reducible functional groups (alkenes, alkynes)- Often faster than hydrogenolysis |
| Disadvantages | - Incompatible with reducible functional groups- Catalyst can be pyrophoric and may be poisoned | - Requires strictly anhydrous conditions- Reagents are corrosive and moisture-sensitive- Can cleave other acid-labile protecting groups |
| Work-up | Simple filtration and solvent removal | Aqueous work-up required to quench the Lewis acid |
Troubleshooting
-
Incomplete reaction in catalytic hydrogenolysis: This could be due to catalyst poisoning or poor quality of the catalyst. Ensure the substrate and solvent are free of sulfur or other catalyst poisons. Using a fresh batch of catalyst or increasing the catalyst loading may be necessary.
-
Low yield in Lewis acid-mediated cleavage: This may result from incomplete reaction or degradation of the product. Ensure strictly anhydrous conditions and maintain a low temperature throughout the reaction. The stoichiometry of the Lewis acid may also need to be optimized.
-
Ester hydrolysis: While less common with these methods, if ester cleavage is observed, it is crucial to ensure that the work-up conditions for the Lewis acid-mediated reaction are not overly basic and that the catalytic hydrogenolysis is performed under neutral conditions.
Conclusion
The deprotection of this compound to methyl 2-hydroxybenzoate is a critical transformation that can be achieved with high efficiency using either catalytic hydrogenolysis or Lewis acid-mediated cleavage. The choice between these two powerful methods hinges on the overall molecular context, particularly the presence of other functional groups. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and successfully perform this debenzylation, paving the way for the subsequent steps in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A hierarchy of aryloxide deprotection by boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Methyl 2-benzyloxybenzoate in Advanced Fragrance Formulation Research
Abstract
Methyl 2-benzyloxybenzoate (CAS: 55142-16-0) is an aromatic ester with significant potential in the fragrance industry. While traditionally noted for its faint, sweet, jasmine-like aroma, its primary value lies in its physicochemical properties which suggest a powerful role as a fragrance fixative and modifier.[1] This document provides a comprehensive guide for researchers and fragrance development professionals on the characterization and application of this compound. We will explore its olfactory profile, detail its function as a fixative by examining its impact on the volatility of other fragrance components, and provide robust protocols for sensory analysis, performance evaluation, and stability testing in cosmetic formulations.
Section 1: Physicochemical Profile and Olfactory Characteristics
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in fragrance science. This compound is a crystalline solid at room temperature, a characteristic that influences its handling and incorporation into formulations.[1][2] Its high molecular weight and boiling point are key indicators of its low volatility, the primary reason for its efficacy as a fixative.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55142-16-0 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 45-48 °C | [1][2] |
| Boiling Point | 364.9 °C at 760 mmHg | [1][2] |
| Flash Point | 152.5 °C | [1] |
| Density | 1.142 g/cm³ | [1] |
| Vapor Pressure | 1.63 x 10⁻⁵ mmHg at 25°C | [1] |
Olfactory Profile: this compound possesses a subtle, sweet, and slightly balsamic odor, often described with nuances of jasmine and wintergreen.[1] Unlike many aroma chemicals that are used for their dominant scent, its value is in its subtlety and its ability to blend seamlessly into a composition without overpowering other notes. Its primary olfactory contribution is often perceived in the dry-down phase, where it can add a smooth, powdery, and warm depth.
Section 2: Core Application - A Novel Fixative and Modifier
The principal application of this compound in perfumery is as a fixative.[1] Fixatives are essential, low-volatility substances that anchor more fleeting top and middle notes, slowing their evaporation rate and thereby increasing the overall longevity of a fragrance on the skin.[4][5][6]
The mechanism of fixation is physical, not chemical. The large, heavy molecules of a fixative like this compound interact with the smaller, more volatile aroma molecules, reducing their vapor pressure and hindering their escape from the solution (e.g., the perfume on the skin).[3]
Figure 1: Conceptual model of a fixative's effect on fragrance note volatility.
As a modifier , this compound can soften the harsher aspects of certain synthetic materials and bridge the gap between floral and balsamic notes. Its own subtle scent profile allows it to be used at effective concentrations (typically 1-5%) without significantly altering the primary character of a fragrance, a desirable trait not found in all fixatives which can sometimes impart a strong character of their own.[6]
Section 3: Experimental Protocols for Fragrance Research
The following protocols are designed to be self-validating systems for evaluating the utility of this compound in fragrance formulations.
Protocol 3.1: Sensory Evaluation of this compound
Principle: To characterize the olfactory profile of the raw material and determine its detection threshold. This protocol utilizes a trained sensory panel to provide qualitative and quantitative data.[7][8]
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Volumetric flasks (100 mL)
-
Pipettes
-
Smelling strips (blotters)
-
Vials for dilutions
Methodology:
-
Preparation of Dilutions:
-
Due to its solid state, gently warm this compound to just above its melting point (~50°C) to create a liquid.
-
Prepare a 10% stock solution (w/w) in ethanol.
-
Perform serial dilutions to create 5%, 1%, 0.5%, 0.1%, and 0.05% solutions in ethanol.
-
-
Panelist Evaluation:
-
Recruit a panel of at least 5 trained sensory evaluators.
-
Dip smelling strips into each dilution, ensuring they are coded to blind the panelists to the concentration.
-
Allow the ethanol to evaporate for 30 seconds.
-
Present the strips to panelists in order of increasing concentration.
-
Panelists should record descriptive terms for the odor at each concentration and note the first concentration at which the odor is reliably detected (detection threshold).
-
Panelists should also evaluate the evolution of the scent on the blotter over time (e.g., at 1 hr, 4 hrs, 24 hrs) to assess its tenacity.
-
Rationale for Experimental Choices:
-
Stepwise Dilution: Starting with dilutions is critical, as many aroma chemicals can be overpowering or smell different when smelled neat.[9]
-
Blinding: Coding the samples prevents bias in panelist perception.
-
Trained Panel: Using experienced evaluators provides more consistent and descriptive data compared to untrained consumers.[10]
Protocol 3.2: Assessment of Fixative Properties via Evaporation Rate Analysis
Principle: To quantify the effect of this compound on the evaporation rate of a volatile top note. This is achieved by measuring mass loss over time using a precision balance.
Figure 2: Workflow for evaluating fixative properties via gravimetric analysis.
Materials:
-
A highly volatile aroma chemical (e.g., d-Limonene, Linalool)
-
This compound
-
Ethanol (perfumer's grade)
-
Precision analytical balance (readable to 0.1 mg)
-
Filter paper discs (uniform size)
-
Micropipette
Methodology:
-
Formulation Preparation:
-
Control Formula: Prepare a 10% solution of d-Limonene in ethanol.
-
Test Formula: Prepare a solution containing 10% d-Limonene and 5% this compound in ethanol.
-
-
Evaporation Study:
-
Place a filter paper disc on the analytical balance and tare.
-
Apply exactly 100 µL of the Control Formula to the center of the disc. Record the initial mass (T=0).
-
Record the mass of the filter paper at 15-minute intervals for 2 hours.
-
Repeat the process on a fresh filter paper disc with the Test Formula.
-
Perform each experiment in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
For each time point, calculate the percentage of mass lost relative to the initial mass of the applied formula.
-
Plot the average percentage mass loss versus time for both the Control and Test formulas. A slower rate of mass loss in the Test formula indicates a fixative effect.
-
Hypothetical Data Presentation:
Table 2: Hypothetical Mass Loss Data
| Time (min) | Avg. % Mass Loss (Control) | Avg. % Mass Loss (Test w/ MBB) |
| 0 | 0.0% | 0.0% |
| 15 | 25.5% | 18.2% |
| 30 | 48.1% | 35.6% |
| 60 | 75.3% | 60.1% |
| 120 | 92.8% | 81.5% |
Protocol 3.3: Stability Testing in a Model Eau de Parfum (EDP) Formulation
Principle: To assess the physical and chemical stability of a fragrance containing this compound under accelerated aging conditions.[11][12] This predicts the shelf-life and ensures the product remains unchanged in terms of color, clarity, and scent profile.[13]
Materials:
-
A simple model fragrance accord (e.g., Rose, Citrus)
-
This compound
-
Ethanol (perfumer's grade)
-
Deionized water
-
Clear glass spray bottles (for testing)
-
Climate chamber or laboratory oven set to 45°C
-
UV light cabinet
-
Control samples stored at room temperature in the dark
Methodology:
-
Formulation of Test Samples:
-
Base EDP (Control): 15% fragrance accord, 80% ethanol, 5% deionized water.
-
Test EDP: 15% fragrance accord, 3% this compound, 77% ethanol, 5% deionized water.
-
Unperfumed Base: 80% ethanol, 5% deionized water (to monitor the base itself).
-
-
Stability Conditions:
-
Store aliquots of each formulation under the following conditions for 12 weeks:
-
Accelerated Aging: 45°C in the dark.
-
Light Exposure: Room temperature in a UV light cabinet.
-
Control: Room temperature (20-25°C) in the dark.
-
-
-
Evaluation Schedule:
-
Evaluate all samples at T=0, 2, 4, 8, and 12 weeks.
-
Physical Evaluation: Visually inspect for changes in color, clarity, and precipitation.
-
Olfactory Evaluation: A sensory panel should smell the Control and Test EDPs on blotters and compare them to the T=0 samples to detect any changes in scent profile (e.g., degradation of top notes, development of off-odors).[13]
-
Rationale for Experimental Choices:
-
Accelerated Aging (45°C): This condition simulates approximately one year of shelf life for every month of testing, providing a rapid prediction of long-term stability.[11]
-
UV Exposure: This tests for potential discoloration or photo-instigated degradation of fragrance ingredients, which is crucial for products in clear packaging.[13]
-
Inclusion of an Unperfumed Base: This allows the researcher to distinguish between instability caused by the fragrance ingredients versus instability of the product base itself.[13]
Section 4: Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or under a fume hood. As it is a solid, avoid generating dust. If melting is required, use a controlled heating source like a water bath.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For complete safety information, always refer to the supplier's Safety Data Sheet (SDS).[2]
Section 5: Conclusion
This compound presents a compelling option for the modern perfumer and fragrance scientist. Its low volatility, high molecular weight, and subtle olfactory profile make it an excellent candidate for use as a fixative and a sophisticated blender. By extending the life of volatile top and middle notes, it can significantly enhance the performance and temporal evolution of a fragrance. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy, stability, and sensory impact, enabling its confident integration into innovative fragrance formulations.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Fixative (perfumery) - Wikipedia [en.wikipedia.org]
- 4. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 5. nearstore.com [nearstore.com]
- 6. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 9. reddit.com [reddit.com]
- 10. ethz.ch [ethz.ch]
- 11. iltusa.com [iltusa.com]
- 12. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 13. orchadia.org [orchadia.org]
reaction kinetics of Methyl 2-benzyloxybenzoate formation
An In-Depth Technical Guide to the Reaction Kinetics of Methyl 2-benzyloxybenzoate Formation
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics governing the formation of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, making the optimization of its production a critical endeavor. Understanding the kinetics of its formation is paramount for enhancing reaction yield, minimizing impurities, improving process efficiency, and ensuring scalable, reproducible manufacturing.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming C-O bonds.[1][2][3] This guide delves into the underlying S(_N)2 mechanism, provides detailed protocols for conducting kinetic studies, outlines analytical methodologies for monitoring reaction progress, and explains the process of kinetic data analysis.
Theoretical Framework: The Williamson Ether Synthesis
The formation of this compound is achieved through the O-benzylation of methyl salicylate. This reaction involves the nucleophilic substitution of a halide from a benzyl halide by the methyl salicylate phenoxide ion.
Reaction Scheme:
-
Step 1: Deprotonation. Methyl salicylate is treated with a base to form the nucleophilic phenoxide ion.
-
Step 2: Nucleophilic Attack. The phenoxide ion attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step.
This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][4] The rate of this reaction is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (the benzyl halide).
Rate Law: Rate = k[Methyl Salicylate Phenoxide][Benzyl Halide]
Several factors critically influence the reaction kinetics:
-
Nucleophile Generation: The choice of base is crucial for efficiently generating the phenoxide from the relatively acidic phenolic proton of methyl salicylate. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[2]
-
Substrate and Leaving Group: Benzyl halides (e.g., benzyl chloride, benzyl bromide) are excellent substrates for S(_N)2 reactions due to the primary nature of the carbon and the stability of the transition state. Bromide is typically a better leaving group than chloride, leading to faster reaction rates.
-
Solvent: The reaction is strongly influenced by the solvent. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or acetone are preferred.[1][2] These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available for reaction. Protic solvents (e.g., ethanol, water) would solvate and stabilize the nucleophile, drastically slowing the reaction rate.[1]
-
Temperature: Increasing the temperature generally accelerates the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can promote side reactions.[1][2]
-
Side Reactions: The primary competing reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[1][5] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites. Reaction conditions, particularly the solvent and counter-ion, can influence the O- vs. C-alkylation ratio.[5][6]
Reaction Mechanism Diagram
Caption: S(_N)2 mechanism for this compound formation.
Experimental Protocol for Kinetic Analysis
This protocol provides a step-by-step method for acquiring the data needed to determine the kinetic parameters of the reaction. The use of an automated laboratory reactor with in-situ sampling is recommended for precision and reproducibility.
Materials and Reagents
-
Methyl Salicylate (≥99% purity)
-
Benzyl Chloride or Benzyl Bromide (≥99% purity)
-
Potassium Carbonate (anhydrous, powdered)
-
Potassium Iodide (catalyst, optional, ≥99% purity)
-
Acetonitrile (anhydrous, HPLC grade)
-
Internal Standard (e.g., Naphthalene, Biphenyl, for analytical quantification)
-
Methanol (HPLC grade, for quenching and sample dilution)
-
Deionized Water (for HPLC mobile phase)
Instrumentation
-
1 L jacketed glass reactor with overhead stirrer and temperature control unit.
-
Reflux condenser.
-
Baffled reactor insert to ensure proper mixing.
-
Automated sampling probe (e.g., EasySampler) or manual syringe sampling port.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
Experimental Workflow Diagram
Caption: Workflow for conducting a kinetic study of the reaction.
Detailed Step-by-Step Procedure
-
Reactor Charging: Charge the 1 L reactor with methyl salicylate (e.g., 0.5 mol), powdered anhydrous potassium carbonate (e.g., 1.5 mol, 3 eq.), an optional catalytic amount of potassium iodide (e.g., 0.05 mol, 0.1 eq.), and the internal standard.[7] Add 500 mL of anhydrous acetonitrile.
-
Equilibration: Assemble the reflux condenser and begin stirring at a constant rate (e.g., 300 RPM) to ensure a homogenous slurry. Heat the reactor jacket to the desired reaction temperature (e.g., 60 °C). Allow the system to equilibrate for at least 20 minutes.
-
Reaction Initiation: Once the temperature is stable, initiate the reaction by adding benzyl chloride (e.g., 0.6 mol, 1.2 eq.) to the reactor. This moment is considered t = 0 .
-
Sampling: Begin taking samples from the reaction mixture at predefined intervals (e.g., t = 2, 5, 10, 20, 30, 45, 60, 90, 120 minutes).
-
Sample Quenching and Preparation: Immediately quench each sample by dispensing it into a vial containing a known volume of cold methanol. This stops the reaction by rapid dilution and cooling. The methanol also serves to precipitate the inorganic salts.
-
Analysis: Filter the quenched samples through a 0.45 µm syringe filter to remove particulates. Analyze the filtrate by HPLC to determine the concentrations of methyl salicylate and this compound relative to the internal standard.
Analytical Methodology: HPLC
Progress of the reaction is effectively monitored by reverse-phase HPLC.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Quantification: Generate calibration curves for methyl salicylate, benzyl chloride, and this compound using the internal standard method to convert peak areas to concentrations.
Data Analysis and Kinetic Modeling
The concentration-time data obtained from HPLC analysis is used to determine the reaction's kinetic parameters.
Determining the Rate Constant (k)
Assuming the reaction follows the S(_N)2 mechanism, the rate law is: Rate = k[MS-Phenoxide][BzCl]
If the reaction is run under pseudo-first-order conditions (e.g., by using a large excess of benzyl chloride), the rate simplifies to Rate = k'[MS-Phenoxide], where k' = k[BzCl]. A plot of ln[MS-Phenoxide] versus time will yield a straight line with a slope of -k'.
For non-pseudo-first-order conditions, the second-order integrated rate law should be used. A plot of ln([BzCl]/[MS-Phenoxide]) versus time will yield a straight line with a slope of ([BzCl]₀ - [MS-Phenoxide]₀)k.
Determining Activation Energy (Ea)
To determine the activation energy, the entire experiment is repeated at several different temperatures (e.g., 50 °C, 60 °C, 70 °C). The rate constant k is calculated for each temperature. The activation energy (Ea) and pre-exponential factor (A) are then determined from the Arrhenius equation by plotting ln(k) versus 1/T (where T is in Kelvin).
ln(k) = ln(A) - (Ea / R) * (1/T)
The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).
Sample Data Presentation
The following table illustrates typical data that would be collected and calculated from a kinetic experiment.
| Parameter | Value | Conditions |
| Temperature | 333 K (60 °C) | Isothermal |
| Initial [MS] | 1.0 M | Acetonitrile |
| Initial [BzCl] | 1.2 M | Acetonitrile |
| Initial [K₂CO₃] | 3.0 M | Acetonitrile |
| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Calculated |
| Activation Energy (Ea) | 62.5 kJ/mol | From multi-temp study[8] |
| Half-life (t₁/₂) | ~10 minutes | Approximate |
Trustworthiness and Self-Validation
To ensure the integrity of the kinetic data, the following practices are essential:
-
Reproducibility: Each kinetic run should be repeated at least once to ensure the results are reproducible.
-
Mass Balance: At any point during the reaction, the molar sum of the starting material (methyl salicylate) and the product (this compound) should be constant and equal to the initial moles of the limiting reagent. This confirms that no significant side reactions are occurring.
-
Control Experiments: Run the reaction without the base and without the benzyl halide to confirm that no product formation occurs under these conditions.
By adhering to these rigorous protocols, researchers can generate high-quality, reliable kinetic data that provides deep insight into the formation of this compound, paving the way for scientifically-driven process optimization and scale-up.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
practical applications of Methyl 2-benzyloxybenzoate in materials science
An In-Depth Technical Guide to the Practical Applications of Methyl 2-benzyloxybenzoate in Materials Science
Introduction: Reimagining a Classic Intermediate for Advanced Materials
This compound (C₁₅H₁₄O₃) is an aromatic ester recognized primarily for its role as a versatile chemical intermediate in the synthesis of pharmaceuticals and as a component in the fragrance industry.[1] Its structure, featuring a methyl ester and a benzyl ether attached to a central benzene ring, offers a unique combination of aromaticity, flexibility, and reactive potential. While its application in materials science has not been extensively documented, this very fact presents a compelling opportunity for innovation.
This guide moves beyond the compound's traditional uses to explore its significant, albeit largely untapped, potential in the development of advanced polymers and functional materials. By examining its structure through the lens of materials science, we can extrapolate from well-established principles and analogous compounds to define clear, actionable pathways for research and development. We will present detailed application notes and robust experimental protocols to guide researchers in leveraging this compound as a plasticizer, a UV-stabilizing additive, and a precursor for novel functional monomers.
Physicochemical Properties
A foundational understanding of a material's properties is critical for its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 55142-16-0 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 45-48 °C | [1][2] |
| Boiling Point | 364.9 °C at 760 mmHg | [1][2] |
| Density | 1.142 g/cm³ | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents | N/A |
Application Note I: A Candidate for Advanced Polymer Plasticization
Scientific Rationale: Structure-Property Relationship
Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between polymer chains. Benzoate esters are a well-established class of non-phthalate plasticizers.[4][5] For instance, benzyl benzoate is noted for its application as a plasticizer for polymers and cellulose.[6]
This compound shares key structural features with effective benzoate plasticizers:
-
Aromatic Core: Provides compatibility with aromatic polymers and contributes to thermal stability.
-
Ester and Ether Groups: These polar groups can interact with polar polymers such as polyvinyl chloride (PVC), disrupting polymer-polymer chain interactions.
-
Flexible Benzyl Group: The C-O-C ether linkage and the methylene bridge of the benzyl group introduce conformational flexibility, which is crucial for efficient plasticization.
The molecule's size and polarity are well-suited to intersperse between PVC chains, thereby lowering the material's glass transition temperature (Tg) and imparting flexibility. Its potential use aligns with the industry-wide effort to develop effective and safe alternatives to traditional phthalate plasticizers.[5]
Experimental Protocol: Evaluation of Plasticizing Efficacy in PVC
This protocol details the methodology for compounding this compound with PVC and characterizing the resulting material's mechanical and thermal properties.
1. Materials and Reagents:
-
Polyvinyl Chloride (PVC) resin (K-value 65-70)
-
This compound (Plasticizer candidate)
-
Dioctyl Phthalate (DOP) or Diisononyl Phthalate (DINP) (Control Plasticizer)
-
Thermal stabilizer (e.g., Calcium/Zinc stearate blend)
-
THF (Tetrahydrofuran) for solvent casting
2. Compounding and Film Preparation (Solvent Casting Method):
-
Formulation: Prepare three formulations by weight:
-
Control: 100 phr PVC, 40 phr DOP/DINP, 2 phr stabilizer
-
Experimental: 100 phr PVC, 40 phr this compound, 2 phr stabilizer
-
Unplasticized: 100 phr PVC, 2 phr stabilizer
-
-
Dissolution: In a fume hood, dissolve the components of each formulation in THF (approx. 10% w/v solution). Stir at room temperature until a homogeneous solution is obtained.
-
Casting: Pour the solutions into flat, level glass petri dishes. Cover them loosely to allow for slow solvent evaporation over 24-48 hours.
-
Drying: Place the resulting films in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent.
3. Characterization and Analysis:
-
Mechanical Testing (ASTM D882):
-
Cut the films into dumbbell-shaped specimens.
-
Using a universal testing machine (tensile tester), measure the tensile strength, elongation at break, and Young's modulus.
-
Expected Outcome: A successful plasticizer will significantly increase the elongation at break and decrease the Young's modulus compared to the unplasticized control.
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Seal a small sample (5-10 mg) of each film in an aluminum DSC pan.
-
Heat the sample from -50°C to 120°C at a rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.
-
Expected Outcome: The Tg of the film containing this compound should be significantly lower than that of the unplasticized PVC, indicating effective plasticization.
-
-
Hardness Measurement (Shore Durometer):
-
Stack several layers of the film to achieve the required thickness.
-
Measure the Shore A or Shore D hardness.
-
Expected Outcome: The hardness of the experimental film should be lower than the unplasticized control.
-
Workflow for Plasticizer Evaluation
Caption: Workflow for evaluating plasticizer performance.
Application Note II: Aromatic Scaffold for UV Stabilization
Scientific Rationale: Energy Dissipation
Polymers are susceptible to degradation from exposure to ultraviolet (UV) radiation, leading to discoloration, brittleness, and loss of mechanical integrity. UV stabilizers are additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy. Aromatic ketones, such as those found in benzophenones, are effective UV absorbers.[7][8] A structurally related compound, Methyl 2-benzoylbenzoate, is explicitly used as a photoinitiator and anti-ultraviolet absorber.[3][7][8]
The two aromatic rings in this compound form a chromophore capable of absorbing energy in the UVA and UVB regions. Upon absorption of a photon, the molecule can transition to an excited state. It can then relax back to the ground state through non-radiative pathways (e.g., vibrations), effectively converting the UV energy into heat before it can initiate polymer degradation. While not as efficient as dedicated UV absorbers with intramolecular hydrogen bonding (like HALS), its structure provides a strong theoretical basis for its function as a UV-stabilizing additive.
Experimental Protocol: Assessing UV-Stabilizing Performance in Polyethylene Films
1. Materials and Reagents:
-
Low-Density Polyethylene (LDPE) powder
-
This compound
-
A commercial UV absorber (e.g., a benzophenone type, for control)
-
Xylene or Toluene
2. Film Preparation (Melt Pressing Method):
-
Blending: Prepare three blends in a high-speed mixer:
-
Control: LDPE
-
Experimental: LDPE + 0.5% w/w this compound
-
Positive Control: LDPE + 0.5% w/w commercial UV absorber
-
-
Melt Pressing:
-
Place the blended powder between two plates of a hydraulic hot press.
-
Heat to 160°C and apply pressure (approx. 5 MPa) for 5 minutes to form a uniform film (target thickness: 100-200 μm).
-
Cool the press rapidly to solidify the films.
-
3. Accelerated UV Weathering and Analysis:
-
Exposure: Place samples of each film in an accelerated weathering chamber equipped with UVA or UVB lamps (e.g., QUV weatherometer) according to ASTM G154.
-
Periodic Evaluation: At set intervals (e.g., 0, 100, 250, 500 hours), remove samples for analysis.
-
Colorimetry: Measure the change in color and yellowing index (YI) using a spectrophotometer or colorimeter (ASTM E313).
-
Expected Outcome: The film with this compound should exhibit a significantly lower increase in YI compared to the control LDPE.
-
-
Infrared Spectroscopy (FTIR): Monitor the formation of carbonyl groups (C=O) around 1720 cm⁻¹, which is a key indicator of photo-oxidative degradation.
-
Expected Outcome: The rate of carbonyl group formation should be slower in the stabilized samples.
-
-
Mechanical Properties: Measure the retention of tensile strength and elongation at break as described in the plasticizer protocol.
-
Expected Outcome: The stabilized films should retain a higher percentage of their initial mechanical properties after UV exposure.
-
Application Note III: A Versatile Precursor for Functional Monomers
Scientific Rationale: Pathway to Specialty Polymers
The synthesis of functional polymers often requires monomers with specific pendant groups.[9][10] The structure of this compound is ideally suited for transformation into a valuable functional monomer. The key is the benzyl ether linkage, which acts as a stable protecting group for a phenolic hydroxyl. This benzyl group can be selectively removed via catalytic hydrogenation (debenzylation), a clean and high-yielding reaction.[9]
This process unmasks a reactive phenol (the well-known compound Methyl Salicylate), which can then be readily functionalized. For example, it can be reacted with acryloyl chloride or methacryloyl chloride to attach a polymerizable vinyl group. The resulting monomer combines an aromatic core with a reactive ester, making it a candidate for creating specialty polyacrylates with unique properties, such as high refractive index, thermal stability, or specific surface chemistry. This strategy of deprotection followed by functionalization is a cornerstone of advanced polymer synthesis.[9][11][12]
Synthetic Protocol: Two-Step Conversion to a Polymerizable Acrylate Monomer
This protocol outlines the synthesis of Methyl 2-(acryloyloxy)benzoate from this compound.
Step 1: Debenzylation to Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 eq.) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, approx. 5 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 3-4 bar (or use a balloon filled with H₂ for atmospheric pressure).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude Methyl 2-hydroxybenzoate. The product can be purified by column chromatography if necessary.
-
Step 2: Acrylation to Methyl 2-(acryloyloxy)benzoate
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the Methyl 2-hydroxybenzoate from Step 1 (1 eq.) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acryloyl Chloride Addition: Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. . Purify the resulting crude monomer by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Synthetic Pathway Diagram
Caption: Synthetic route from intermediate to functional monomer.
Conclusion
While this compound is not currently a mainstream material in polymer science, its chemical architecture presents a compelling case for its investigation in several high-value applications. Its structural analogy to known benzoate plasticizers, its inherent aromatic character suitable for UV absorption, and its capacity to be transformed into a functional monomer provide a robust foundation for future research. The protocols and application notes detailed in this guide offer a scientifically grounded framework for scientists and engineers to unlock the potential of this versatile molecule and contribute to the development of next-generation materials.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS#:55142-16-0 | Chemsrc [chemsrc.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Methyl 2-benzoylbenzoate | 606-28-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis and modification of functional poly(lactide) copolymers: toward biofunctional materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Laboratory-Scale Synthesis of Substituted Methyl 2-Benzyloxybenzoate: An Application and Protocol Guide
Introduction
Substituted methyl 2-benzyloxybenzoates are a class of organic compounds with significant importance in medicinal chemistry and drug development. These molecules serve as versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active compounds. Their structural motif, featuring a benzyloxy group appended to a methyl salicylate core, is found in various therapeutic agents. The ability to efficiently and reliably synthesize these compounds on a laboratory scale is therefore a critical skill for researchers in the pharmaceutical and life sciences sectors.
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of substituted methyl 2-benzyloxybenzoates, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and detail methods for purification and characterization of the final products. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important class of molecules.
Reaction Mechanism: The Williamson Ether Synthesis
The formation of the ether linkage in methyl 2-benzyloxybenzoate derivatives is classically achieved through the Williamson ether synthesis. This robust and versatile reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The key steps involve the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an electrophilic benzyl halide.
The causality behind the experimental choices is rooted in facilitating this SN2 reaction:
-
Deprotonation: A base is required to deprotonate the hydroxyl group of the substituted methyl salicylate. The choice of base is critical; it must be strong enough to quantitatively form the phenoxide but not so strong as to cause unwanted side reactions. Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their ease of handling and removal after the reaction.[3] The resulting phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion then attacks the benzylic carbon of the substituted benzyl halide. This is a classic SN2 displacement, where the phenoxide acts as the nucleophile and the halide (typically bromide or chloride) is the leaving group.[1]
-
Solvent Effects: The choice of solvent is crucial for an efficient SN2 reaction. Polar aprotic solvents such as acetone or N,N-dimethylformamide (DMF) are ideal as they can solvate the cation of the base (e.g., K⁺) while not strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.[3]
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of substituted methyl 2-benzyloxybenzoates. The specific quantities of reagents should be adjusted based on the molecular weights of the chosen substituted starting materials.
Materials and Reagents:
-
Substituted Methyl Salicylate (1.0 eq)
-
Substituted Benzyl Bromide or Chloride (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography and recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted methyl salicylate (1.0 eq) and anhydrous acetone or DMF (approximately 10 mL per gram of salicylate).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the stirred solution. The mixture will be a suspension.
-
Addition of Benzyl Halide: To the stirred suspension, add the substituted benzyl bromide or chloride (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is typically sufficient) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or DCM.
-
Solvent Removal: Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the resulting crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by either column chromatography or recrystallization.
Protocol for Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol for Recrystallization: [4]
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for this class of compounds include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude product in a minimum amount of the boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization
The structure and purity of the synthesized substituted this compound should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. Key signals to look for in the ¹H NMR spectrum include the methyl ester singlet (around 3.8-3.9 ppm), the benzylic methylene singlet (around 5.1-5.3 ppm), and the aromatic protons in their expected regions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Table 1: Representative Data for the Synthesis of Substituted Methyl 2-Benzyloxybenzoates
| Substituent (on Benzyl Ring) | Starting Benzyl Halide | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) - CH₂ Signal | Reference |
| H | Benzyl bromide | 85-95 | ~5.20 (s, 2H) | [5] |
| 4-Methoxy | 4-Methoxybenzyl chloride | 80-90 | ~5.15 (s, 2H) | [6] |
| 4-Nitro | 4-Nitrobenzyl bromide | 75-85 | ~5.30 (s, 2H) | [7] |
| 4-Methyl | 4-Methylbenzyl chloride | 82-92 | ~5.18 (s, 2H) | General knowledge |
| 4-Chloro | 4-Chlorobenzyl chloride | 80-90 | ~5.17 (s, 2H) | General knowledge |
Note: Yields and NMR shifts can vary depending on the specific substituents on the methyl salicylate starting material and the precise reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-benzyloxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions. Our focus is on the widely used Williamson ether synthesis, a reliable method for preparing this compound.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its preparation is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of Methyl 2-hydroxybenzoate (methyl salicylate) attacks an alkyl halide, typically benzyl chloride or benzyl bromide, to form the desired ether.
The success of this synthesis hinges on the careful control of reaction conditions to maximize yield and purity while minimizing side reactions. This guide will walk you through common challenges and provide evidence-based solutions.
Core Reaction Pathway
The fundamental transformation in the synthesis of this compound is the O-alkylation of methyl salicylate.
Caption: General schematic of the Williamson ether synthesis for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the standard protocol, but my yield of this compound is very low, or I'm only recovering starting material. What could be the issue?
Answer: Low or no product formation is a common issue that can stem from several factors related to the reactants, base, or reaction conditions.
Possible Causes and Solutions:
-
Ineffective Deprotonation of Methyl Salicylate: The phenolic proton of methyl salicylate must be removed to form the nucleophilic phenoxide.
-
Weak Base: If you are using a weak base like sodium bicarbonate, it may not be strong enough to fully deprotonate the phenol. Consider using a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[1]
-
Insufficient Base: Ensure you are using at least one equivalent of the base. For solid bases like K₂CO₃, using a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial.
-
Moisture: The presence of water can consume the base and protonate the newly formed phenoxide, reducing its nucleophilicity. Ensure your solvent and glassware are dry, especially when using highly reactive bases like NaH.
-
-
Poor Alkylating Agent Reactivity: The choice and quality of the benzyl halide are crucial.
-
Leaving Group Ability: The reactivity of the leaving group follows the trend I > Br > Cl.[2] If you are using benzyl chloride and getting low yields, switching to benzyl bromide could improve the reaction rate.
-
Degraded Reagent: Benzyl halides can degrade over time. Use a fresh bottle or purify the reagent before use.
-
-
Inadequate Reaction Time or Temperature: The Williamson ether synthesis requires sufficient time and temperature to proceed to completion.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range is 50-100 °C.[3][4] Refluxing in a suitable solvent like acetone or DMF is common.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from 1 to 8 hours to reach completion.[3]
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Polar Aprotic Solvents: These solvents, such as DMF, DMSO, and acetonitrile, are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its reactivity.[6][7] Acetone is also a commonly used solvent.[5]
-
Protic Solvents: Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its effectiveness.
-
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Side Products
Question: My reaction produces the desired product, but I'm also seeing significant impurities. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired Williamson ether synthesis. Identifying these byproducts is the first step to mitigating them.
Common Side Reactions and Solutions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of benzyl-substituted methyl salicylate.
-
Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[8]
-
Counter-ion: The nature of the cation from the base can also play a role.
-
-
Elimination (E2) Reaction: The alkylating agent can undergo elimination to form an alkene, especially with secondary or tertiary alkyl halides.[3][7] While benzyl halides are primary, this is less of a concern but can be promoted by very strong, sterically hindered bases and high temperatures.
-
Solution: Use a primary benzyl halide and avoid excessively high temperatures.
-
-
Hydrolysis of the Ester: If the reaction is run under strongly basic conditions with water present, the methyl ester group can be hydrolyzed to a carboxylate.
-
Solution: Use anhydrous conditions and a non-hydroxide base like K₂CO₃ or NaH. If a hydroxide base is used, carefully control the reaction time and temperature.
-
Table of Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| C-Alkylated Product | Electrophilic attack on the aromatic ring | Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation. |
| Benzyl Alcohol | Hydrolysis of benzyl halide | Ensure anhydrous reaction conditions. |
| 2-Benzyloxybenzoic acid | Hydrolysis of the methyl ester | Use non-hydroxide bases (K₂CO₃, NaH) and anhydrous conditions. |
| Dibenzyl Ether | Reaction of benzyl alcohol with benzyl halide | Ensure complete deprotonation of methyl salicylate before adding benzyl halide. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is often a good choice as it is inexpensive, easy to handle, and effective.[5] For higher yields and faster reaction times, sodium hydride (NaH) is an excellent option, though it requires stricter anhydrous conditions.[7]
Q2: Can I use a phase-transfer catalyst?
Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be very effective, especially in a two-phase system (e.g., an organic solvent and an aqueous base). The PTC helps to shuttle the phenoxide from the aqueous phase to the organic phase where the benzyl halide resides, facilitating the reaction.[9]
Q3: How do I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting materials (methyl salicylate and benzyl halide). The product, this compound, will have a different Rf value. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Q4: What is the best method for purifying the final product?
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A mixture of ethyl acetate and hexane is often a suitable solvent system for recrystallization.[5]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed to separate the product from unreacted starting materials and side products.[10]
Optimized Experimental Protocol
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
Benzyl Bromide
-
Potassium Carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-hydroxybenzoate (1.0 eq) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white solid.
References
- 1. jk-sci.com [jk-sci.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tailoredread.com [tailoredread.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Methyl 2-benzoylbenzoate synthesis - chemicalbook [chemicalbook.com]
common side products in the synthesis of Methyl 2-benzyloxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable intermediate. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The most common and direct route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of methyl salicylate with a suitable benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base. While seemingly straightforward, this SN2 reaction is often accompanied by several side reactions that can complicate purification and reduce the overall yield. This guide will address the identification, mitigation, and troubleshooting of these common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is complete, but I have multiple spots on my TLC plate. What are the likely side products?
When synthesizing this compound, it is common to observe several side products alongside your desired product. The most frequently encountered impurities are:
-
Unreacted Starting Materials: Methyl salicylate and benzyl halide.
-
Hydrolysis Products: Salicylic acid or 2-benzyloxybenzoic acid.
-
C-Alkylated Isomers: Methyl 3-benzyl-2-hydroxybenzoate and Methyl 5-benzyl-2-hydroxybenzoate.
-
Dibenzyl Ether: Formed from the self-condensation of the benzylating agent.
-
Benzyl Alcohol: Resulting from the hydrolysis of the benzylating agent.
-
Transesterification Product: Benzyl salicylate.
The following sections will address each of these in detail.
FAQ 2: I've isolated a significant amount of a white solid that is more polar than my product. What is it and how can I avoid it?
This is likely 2-benzyloxybenzoic acid , the product of the hydrolysis of the methyl ester functionality of your desired product, or salicylic acid from the hydrolysis of the starting material.
Causality: The presence of strong bases, such as sodium hydroxide or potassium hydroxide, particularly in the presence of water, can readily hydrolyze the ester group.[1][2] This is a common issue if the reaction is run for extended periods at high temperatures or if the work-up procedure is not carefully controlled. The use of aqueous base for extraction can also lead to hydrolysis.[3][4][5]
Troubleshooting & Prevention:
-
Choice of Base: Employ a non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the phenolic hydroxyl group of methyl salicylate but are less likely to promote ester hydrolysis.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize the presence of water.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or excessive heat.
-
Work-up Procedure: During the work-up, use a mild base like a saturated sodium bicarbonate solution for washing, and perform the extraction quickly. If acidification is necessary, do it at a low temperature.
Identifying the Side Product:
-
TLC: Will appear as a more polar spot (lower Rf) than the starting material and product.
-
IR Spectroscopy: Will show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) in addition to the carbonyl stretch.
-
Mass Spectrometry (ESI-): Will show a molecular ion peak corresponding to the deprotonated carboxylic acid.
FAQ 3: My NMR spectrum shows an additional set of aromatic signals and a singlet around 5 ppm, but it's not my starting material or desired product. What could it be?
This is characteristic of dibenzyl ether .
Causality: Dibenzyl ether is formed when the alkoxide or hydroxide ions in the reaction mixture react with the benzylating agent (benzyl halide).[5] This is an SN2 reaction where the benzyl alkoxide (formed from benzyl alcohol) or hydroxide attacks another molecule of benzyl halide. The presence of benzyl alcohol as an impurity in the starting benzyl halide or its formation in situ can exacerbate this side reaction.[3][6][7]
Troubleshooting & Prevention:
-
Purity of Reagents: Use high-purity benzyl halide that is free from benzyl alcohol.
-
Stoichiometry: Avoid using a large excess of the benzylating agent.
-
Slow Addition: Adding the benzyl halide slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of self-condensation.
Identifying the Side Product:
-
¹H NMR: Will show a singlet for the two methylene groups (Ar-CH₂ -O-CH₂ -Ar) at approximately 4.5-5.0 ppm and aromatic signals.
-
GC-MS: Will show a molecular ion peak corresponding to the mass of dibenzyl ether.
FAQ 4: I have an isomeric impurity that is difficult to separate from my product. What is the likely culprit?
This is likely a C-alkylated product , where the benzyl group has attached to the aromatic ring of methyl salicylate instead of the phenolic oxygen. The most probable isomers are methyl 3-benzyl-2-hydroxybenzoate and methyl 5-benzyl-2-hydroxybenzoate.
Causality: The phenoxide ion of methyl salicylate is an ambident nucleophile, with electron density on both the oxygen and the ortho and para carbons of the aromatic ring. While O-alkylation is generally favored, certain conditions can promote C-alkylation.[8] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more accessible for alkylation.[8][9]
Troubleshooting & Prevention:
-
Solvent Choice: Use polar aprotic solvents such as acetone, DMF, or acetonitrile. These solvents do not strongly solvate the phenoxide oxygen, thus favoring O-alkylation.[10]
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio. In some cases, using a larger, softer cation like cesium can favor O-alkylation.
Identifying the Side Product:
-
¹H NMR: The phenolic -OH proton will still be present, likely as a sharp singlet. There will be an additional singlet for the benzylic methylene group (Ar-CH₂ -Ar) and a more complex aromatic splitting pattern.
-
IR Spectroscopy: A sharp O-H stretch around 3200-3500 cm⁻¹ will be present.
-
Mass Spectrometry: Will have the same molecular weight as the desired product, making it identifiable as an isomer.
FAQ 5: I see a peak in my GC-MS that corresponds to the mass of benzyl salicylate. How did this form?
This is the result of transesterification .
Causality: If benzyl alcohol is present in the reaction mixture (either as an impurity or formed in situ from the benzyl halide), it can react with the methyl ester of methyl salicylate under basic or acidic conditions to form benzyl salicylate.[7][11] While generally a minor side product, it can become more significant if there is a substantial amount of benzyl alcohol present.
Troubleshooting & Prevention:
-
Use Pure Reagents: Ensure your benzyl halide is free of benzyl alcohol.
-
Anhydrous Conditions: Minimize water to prevent the formation of benzyl alcohol from the benzyl halide.
Identifying the Side Product:
-
GC-MS: Will show a molecular ion peak corresponding to benzyl salicylate.
-
¹H NMR: The methyl ester singlet will be absent, and a new singlet for the benzylic protons of the benzyl ester will be present.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Cause | Prevention |
| 2-Benzyloxybenzoic Acid / Salicylic Acid | Hydrolysis of the ester by strong base and water.[1][2] | Use a non-hydroxide base (e.g., K₂CO₃), ensure anhydrous conditions, and use a mild work-up. |
| Dibenzyl Ether | Self-condensation of the benzylating agent.[5] | Use pure benzyl halide, avoid a large excess, and add it slowly. |
| C-Alkylated Isomers | Alkylation at the carbon of the aromatic ring.[8] | Use polar aprotic solvents (acetone, DMF). |
| Benzyl Salicylate | Transesterification with benzyl alcohol.[7][11] | Use pure benzyl halide and ensure anhydrous conditions. |
| Benzyl Alcohol | Hydrolysis of the benzylating agent.[3][6] | Use anhydrous conditions and a non-hydroxide base. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions.
Caption: Reaction pathways in the synthesis of this compound.
Recommended Experimental Protocol
This protocol is designed to minimize the formation of common side products.
Materials:
-
Methyl salicylate
-
Benzyl bromide or benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl salicylate (1.0 eq) and anhydrous acetone or DMF (approximately 5-10 mL per gram of methyl salicylate).
-
Add finely ground anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide or benzyl chloride (1.1 - 1.2 eq) to the reaction mixture dropwise over 15-20 minutes.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 3. Methyl 2-benzoylbenzoate(606-28-0) MS spectrum [chemicalbook.com]
- 4. Methyl 2-benzylbenzoate | C15H14O2 | CID 235730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 6. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. brainly.com [brainly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-benzyloxybenzoate
Welcome to the technical support center for the purification of Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve the desired purity for your downstream applications.
Understanding the Chemistry: Synthesis and Potential Impurities
This compound is commonly synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of methyl salicylate with a base to form a phenoxide, which then acts as a nucleophile to attack an electrophile, typically benzyl bromide or benzyl chloride.
While effective, this synthesis route can lead to several impurities that complicate purification. A foundational understanding of these potential byproducts is the first step in effective troubleshooting.
Common Impurities in the Synthesis of this compound:
| Impurity | Origin | Impact on Purification |
| Unreacted Methyl Salicylate | Incomplete reaction. | Being more polar than the product, it can be challenging to separate by chromatography if the solvent system is not optimized. |
| Unreacted Benzyl Halide | Incomplete reaction or use of excess reagent. | Can co-elute with the product in non-polar solvent systems during column chromatography. |
| Benzyl Alcohol | Hydrolysis of the benzyl halide. | A polar impurity that can often be removed with an aqueous wash. |
| Dibenzyl Ether | Self-condensation of the benzyl halide under basic conditions. | A non-polar impurity that may be difficult to separate from the product by chromatography. |
| 2-Benzyloxybenzoic Acid | Hydrolysis of the methyl ester group during workup or purification.[1] | An acidic impurity that can be removed with a basic wash. |
Troubleshooting Purification Issues: FAQs
Here we address some of the most common questions and issues that arise during the purification of this compound.
Q1: My column chromatography is giving poor separation of the product from a non-polar impurity. What's going on and how can I fix it?
A1: This is a classic challenge, often due to the co-elution of your desired product with a non-polar byproduct, such as dibenzyl ether or unreacted benzyl halide. The key to resolving this is to optimize your mobile phase to enhance the separation on the silica gel.
Causality: Silica gel is a polar stationary phase. Non-polar compounds will have a weaker affinity for the silica and will travel faster up the column (higher Rf value). If your product and a non-polar impurity have very similar polarities, they will elute closely together.
Troubleshooting Steps:
-
TLC Analysis is Crucial: Before running a column, always perform a thorough TLC analysis with various solvent systems. A good starting point for benzoate esters is a mixture of hexane and ethyl acetate.[2]
-
Decrease the Polarity of the Mobile Phase: If your product and the impurity are moving too quickly and together, you need to use a less polar mobile phase. This will increase the interaction of both compounds with the silica gel, but can often exaggerate the small polarity differences, leading to better separation.
-
Actionable Advice: If you are using a 20% ethyl acetate in hexane mixture, try reducing it to 10% or even 5%. This will result in lower Rf values for all components, but should increase the separation between your product and less polar impurities.
-
-
Consider an Alternative Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider trying a different solvent system. For example, a mixture of dichloromethane and hexane can sometimes offer different selectivity.
-
Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the mobile phase, dry loading onto the column can provide a sharper starting band and improved separation. To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder to load onto your column.
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for optimizing column chromatography.
Q2: I see a persistent acidic impurity in my product, even after chromatography. How do I get rid of it?
A2: The most likely acidic impurity is 2-benzyloxybenzoic acid, which can form if the methyl ester is hydrolyzed at any stage.[1] Fortunately, its acidic nature makes it relatively straightforward to remove.
Causality: The carboxylic acid group is significantly more polar and acidic than the ester. This property can be exploited for a liquid-liquid extraction.
Troubleshooting Steps:
-
Aqueous Basic Wash: Before concentrating your organic extracts for chromatography, perform a wash with a mild basic solution.
-
Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer.
-
-
Monitor with TLC: After the basic wash, spot the organic layer on a TLC plate against your crude material. The spot corresponding to the acidic impurity should be significantly diminished or absent.
-
Caution: Be aware that prolonged exposure to strong bases can promote further hydrolysis of your desired ester product. Therefore, use a mild base like sodium bicarbonate and do not let the layers sit together for an extended period.
Q3: My product won't crystallize, it just oils out. What should I do?
A3: "Oiling out" is a common frustration in recrystallization and it typically means that the solution is supersaturated or that the melting point of your solid is lower than the temperature of the solution. The presence of impurities can also inhibit crystal formation.
Causality: Crystallization requires a slow, ordered arrangement of molecules from a solution into a crystal lattice. If the cooling is too rapid or if impurities are present that disrupt this process, the compound may separate as a liquid (an oil) instead.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound when hot, but not when cold. For benzoate esters, common solvents to try are ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane).[1]
-
Slow Cooling is Essential: Do not rush the cooling process. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This gives the molecules time to form a well-ordered crystal lattice.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Re-dissolve and Add More of the "Poor" Solvent: If your compound has oiled out, you can try gently reheating the solution to redissolve the oil. Then, add a small amount more of the "poor" solvent (e.g., hexane) until the solution is slightly cloudy, then add a drop or two of the "good" solvent (e.g., ethyl acetate) to clarify it. Then, allow it to cool slowly again.
Recrystallization Troubleshooting Flowchart:
Caption: A logical approach to troubleshooting "oiling out".
Purification Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Column Chromatography
This protocol is designed for the purification of multi-gram quantities of crude this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Crude this compound
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of your crude product in ethyl acetate and spot it on TLC plates.
-
Develop the plates and visualize under a UV lamp.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to pack, ensuring there are no air bubbles or cracks.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the elution of the product by spotting every few fractions on a TLC plate.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is suitable for the final purification of solid this compound.
Materials:
-
Crude this compound
-
Ethanol (or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol is a good starting point.[1]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture with swirling.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Continue to draw air through the crystals on the funnel to partially dry them, then transfer to a watch glass to air dry completely.
-
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
1. Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
2. Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.
3. NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.
Reference NMR Data (Predicted):
-
¹H NMR (CDCl₃):
-
δ 7.2-8.0 (m, 9H, Ar-H)
-
δ 5.2 (s, 2H, O-CH₂-Ph)
-
δ 3.9 (s, 3H, O-CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 167 (C=O)
-
δ 158 (C-O-CH₂)
-
δ 136 (Ar-C)
-
δ 133, 131, 128, 127, 120, 115 (Ar-CH)
-
δ 71 (O-CH₂-Ph)
-
δ 52 (O-CH₃)
-
References
how to improve the yield and purity of Methyl 2-benzyloxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your experimental outcomes, leading to higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and robust method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 2-hydroxybenzoate (methyl salicylate) by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic benzylating agent, such as benzyl chloride or benzyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2]
Q2: Which factors are most critical for maximizing the yield of the reaction?
Maximizing the yield hinges on several key parameters:
-
Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is less likely to cause hydrolysis of the methyl ester compared to stronger bases like sodium hydride (NaH) or hydroxides.[2][3] The reaction is best performed in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, which can solvate the cation of the base but will not protonate the highly reactive phenoxide nucleophile.[2]
-
Reaction Temperature and Time: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[1][3] Reaction times can range from a few hours to overnight (4-24 hours). Incomplete reactions are a common cause of low yields, so it is crucial to monitor the reaction's progress.[1]
-
Purity of Reagents: The use of anhydrous (dry) solvents and high-purity starting materials is essential. Water can consume the base and hydrolyze the product, reducing the overall yield.
Q3: What are the primary side reactions that can lower the purity of my product?
The main competing reactions and potential impurities include:
-
Unreacted Starting Material: Incomplete reaction will leave residual Methyl 2-hydroxybenzoate.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2] While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities that can be difficult to separate.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid (2-benzyloxybenzoic acid) if conditions are too basic or during an aggressive aqueous workup.
-
Dibenzyl Ether Formation: This can occur if the benzylating agent reacts with any benzyl alcohol present or formed during the reaction.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction.[3][4] Spot the reaction mixture alongside your starting materials (Methyl 2-hydroxybenzoate and benzyl halide). The product, this compound, will be less polar than the starting phenol and should have a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to Methyl 2-hydroxybenzoate has disappeared or is no longer diminishing in intensity. A good starting mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[4]
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This table addresses common issues encountered during the synthesis and purification process.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base (e.g., K₂CO₃) is not strong enough or used in insufficient quantity. | 1a. Ensure at least 1.5-2.0 equivalents of finely powdered K₂CO₃ are used. 1b. Consider a stronger base like sodium hydride (NaH), but be cautious of potential ester hydrolysis. Use with an appropriate aprotic solvent like THF or DMF.[2] |
| 2. Wet Reagents/Solvent: Water is present, quenching the phenoxide or reacting with the base. | 2. Use anhydrous solvents. Dry solvents over molecular sieves if necessary. Ensure starting materials are dry. | |
| 3. Short Reaction Time/Low Temp: The reaction has not proceeded to completion. | 3. Increase reflux time and monitor carefully with TLC until the starting phenol is consumed.[1] Ensure the reaction reaches the boiling point of the solvent. | |
| 4. Poor Alkylating Agent: The benzyl halide has degraded over time. | 4. Use a fresh bottle of benzyl chloride or benzyl bromide. Consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to convert benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction).[3] | |
| Multiple Spots on TLC (Besides Starting Materials) | 1. C-Alkylation: Alkylation has occurred on the aromatic ring. | 1. O-alkylation is generally favored. Lowering the reaction temperature may slightly improve selectivity, though this will also slow the desired reaction.[5] |
| 2. Ester Hydrolysis: The product has been partially converted to 2-benzyloxybenzoic acid. | 2a. Avoid overly strong bases (e.g., NaOH, KOH) or prolonged exposure to basic conditions. 2b. During workup, use a mild base like saturated sodium bicarbonate solution for washes and perform them quickly and at a low temperature.[6] | |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization. | 1. The crude product must be purified. Column chromatography is often necessary to remove persistent impurities.[4] |
| 2. Residual Solvent: Solvent from the workup is still present. | 2. Ensure the crude product is thoroughly dried under high vacuum to remove all traces of solvent. | |
| Difficulty Purifying by Column Chromatography | 1. Similar Polarity of Product and Impurities: The product and unreacted starting phenol (Methyl 2-hydroxybenzoate) have close Rf values. | 1a. Use a shallow solvent gradient during chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). 1b. Use a high-quality silica gel with a fine mesh size for better resolution.[4] |
| 2. Acidic Impurity Tailing: Carboxylic acid impurity (from hydrolysis) is streaking on the silica gel. | 2a. Perform a basic wash (e.g., NaHCO₃) during the workup to remove the bulk of the acid before chromatography.[6] 2b. Add a very small amount of a volatile base like triethylamine (~0.1%) to the chromatography eluent to suppress tailing.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the Williamson ether synthesis.
Materials and Reagents:
-
Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
Benzyl Chloride (or Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Potassium Iodide (KI), catalytic amount
-
Acetone, anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-hydroxybenzoate (1.0 eq), finely powdered potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension (approx. 5-10 mL per gram of methyl salicylate).
-
Benzylation: Add benzyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.
-
-
Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x). Causality Note: The bicarbonate wash removes any unreacted acidic phenol and any carboxylic acid formed via hydrolysis.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the product if the impurities are present in small amounts.[7][8]
Objective: To purify crude this compound by selecting an appropriate solvent system.
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of crude product (~50 mg) in a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) dropwise at room temperature until the solid dissolves.
-
If it dissolves easily at room temperature, the solvent is too good. If it is insoluble, heat the mixture gently. An ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Common systems for benzoate esters include ethanol/water or ethyl acetate/hexanes.
-
-
Recrystallization (Large Scale):
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair, e.g., ethyl acetate) to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[9][10]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Resolving Solubility Challenges with Methyl 2-benzyloxybenzoate in Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when using Methyl 2-benzyloxybenzoate in various chemical reactions. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the success of your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a versatile intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds.[1][2] Its molecular structure, characterized by a bulky, non-polar benzyloxy group and an aromatic ring, renders it sparingly soluble in aqueous solutions and dictates its preference for organic solvents.[1][3] Understanding this inherent hydrophobicity is the first step in troubleshooting solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound for a reaction?
A1: Based on the principle of "like dissolves like," non-polar to moderately polar organic solvents are the best starting points.[4] this compound is a solid at room temperature with a melting point of approximately 45-48°C.[2]
For initial trials, consider solvents such as:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Toluene
-
Acetone
-
N,N-Dimethylformamide (DMF) [3]
-
Dimethyl sulfoxide (DMSO) [4]
A systematic approach to solvent screening is highly recommended to find the optimal solvent for your specific reaction conditions.[5]
Q2: My reaction involves an aqueous phase, and the this compound is crashing out. What's happening and how can I fix it?
A2: This is a common issue when a reaction requires both a non-polar organic substrate and a water-soluble reagent (e.g., in hydrolysis reactions). The significant difference in polarity between this compound and the aqueous phase leads to poor miscibility and precipitation.
Here are several effective strategies to overcome this:
-
Utilize a Co-solvent System: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds in an aqueous medium.[6][7] Co-solvents like THF, acetone, or alcohols (methanol, ethanol) can bridge the polarity gap between your organic substrate and the aqueous phase.[8][9]
-
Implement Phase-Transfer Catalysis (PTC): PTC is an excellent technique for reactions involving immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction can occur.[10][11][12][13][14] This is particularly useful for reactions like saponification (ester hydrolysis) where the hydroxide nucleophile is in the aqueous phase.
Q3: I'm trying to perform a hydrolysis (saponification) of this compound, but the reaction is sluggish and incomplete. Could this be a solubility issue?
A3: Yes, poor solubility is a very likely cause. For the hydroxide ion (or other aqueous nucleophile) to react with the ester, it must come into contact with the this compound. If the organic substrate is not sufficiently dissolved or accessible, the reaction rate will be significantly hindered.
To address this, refer to the solutions in Q2. A co-solvent system is often employed for ester hydrolysis. For instance, a mixture of methanol and water can be effective for the saponification of similar esters.[9]
Q4: Can I heat the reaction mixture to improve the solubility of this compound?
A4: Increasing the temperature is a common and effective method to enhance the solubility of most solid organic compounds.[15] However, you must consider the thermal stability of your reactants, reagents, and the final product. Unwanted side reactions or degradation can occur at elevated temperatures. Always consult the literature for the thermal stability of your specific compounds before applying heat.
Q5: After my reaction, I'm struggling to purify the product from the reaction mixture due to co-solvent usage. What are my options?
A5: Purification can indeed be complicated by the presence of high-boiling point co-solvents like DMF or DMSO.[4] Here are some strategies:
-
Aqueous Work-up: If your product is not water-soluble, you can often dilute the reaction mixture with water to precipitate the product, which can then be collected by filtration. The co-solvent will likely remain in the aqueous phase.
-
Extraction: Partitioning the reaction mixture between water and a water-immiscible organic solvent (like ethyl acetate or DCM) can separate your product into the organic layer, leaving the polar co-solvent in the aqueous layer.
-
Recrystallization: This is a powerful purification technique for solid products.[5][16][17][18] A systematic solvent screening is crucial to find a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solvent Screening for Optimal Solubility
Objective: To identify the most effective solvent for dissolving this compound for a planned reaction.
Protocol:
-
Preparation: Dispense a small, measured amount (e.g., 10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list in A1.
-
Room Temperature Observation: Agitate the vials at room temperature and observe the degree of dissolution (fully dissolved, partially dissolved, insoluble).
-
Heating: For solvents where the compound is not fully soluble at room temperature, gently warm the vial while observing any change in solubility.
-
Selection Criteria: The ideal solvent will dissolve the compound completely at the intended reaction temperature and, for purification by recrystallization, will show poor solubility at lower temperatures.
| Solvent | Polarity Index (P') [19] | Boiling Point (°C) | General Suitability Notes |
| Toluene | 2.4 | 111 | Good for non-polar reactants; can be azeotropically dried. |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for a wide range of organic compounds; low boiling point makes for easy removal. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good general-purpose solvent; miscible with water. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used for extractions and chromatography. |
| Acetone | 5.1 | 56 | Polar aprotic solvent; miscible with water. |
| Methanol | 5.1 | 65 | A polar protic solvent; often used as a co-solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | A highly polar aprotic solvent with a high boiling point; excellent for dissolving many organic compounds.[4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A highly polar aprotic solvent with a very high boiling point; powerful solvent but can be difficult to remove.[4] |
Guide 2: Implementing a Co-solvent System for a Biphasic Reaction
Objective: To maintain a homogeneous solution in a reaction involving both this compound and an aqueous reagent.
Workflow Diagram:
Caption: Workflow for implementing a co-solvent system.
Guide 3: Phase-Transfer Catalysis for Heterogeneous Reactions
Objective: To facilitate a reaction between this compound in an organic phase and a reagent in an aqueous phase.
Conceptual Diagram:
Caption: Mechanism of Phase-Transfer Catalysis.
Protocol for a PTC Hydrolysis:
-
Setup: In a round-bottom flask, dissolve this compound in a suitable water-immiscible organic solvent (e.g., toluene).
-
Aqueous Phase: In a separate vessel, prepare a solution of the base (e.g., NaOH or KOH) in water.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the organic phase.
-
Reaction: Combine the organic and aqueous phases and stir the mixture vigorously to create a large interfacial area. Heat the reaction as necessary.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Part 3: Advanced Considerations and Alternative Approaches
For particularly challenging solubility issues, especially in the context of green chemistry or large-scale synthesis, more advanced techniques may be warranted:
-
Mechanochemistry (Ball-Milling): This solid-state synthesis method avoids solvents altogether, thus overcoming any solubility limitations.[20][21][22] It has been shown to be effective for cross-coupling reactions of insoluble aryl halides.[22]
-
Micellar Catalysis: Using surfactants in water can create nanomicelles that act as "nanoreactors," encapsulating the non-polar reactant and allowing the reaction to proceed in an aqueous medium.[8]
By systematically evaluating the solvent system and considering techniques like co-solvency and phase-transfer catalysis, researchers can effectively overcome the solubility challenges associated with this compound and achieve successful reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 55142-16-0,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. benchchem.com [benchchem.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. Polarity Index [macro.lsu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
Technical Support Center: Scaling Up Methyl 2-benzyloxybenzoate Production
For: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the scale-up of Methyl 2-benzyloxybenzoate synthesis. As a key intermediate in various pharmaceutical and chemical manufacturing processes, its efficient and pure production at scale is critical.[1] This document is structured to address challenges from a first-principles perspective, blending established chemical theory with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound and what are its primary scale-up challenges?
A1: The most prevalent industrial method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of methyl salicylate with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.[2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide ion of methyl salicylate acts as a nucleophile.[2][4]
While robust at the lab scale, scaling this process presents several key challenges:
-
Reaction Control: The reaction is often exothermic. Maintaining precise temperature control in large reactors is crucial to prevent runaway reactions and the formation of byproducts.[5]
-
Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in non-uniform reaction progress and lower yields.[5]
-
Byproduct Formation: At elevated temperatures, side reactions such as the formation of dibenzyl ether or C-alkylation of the aromatic ring can become more significant. The choice of base and solvent is critical to minimizing these impurities.
-
Work-up and Purification: Handling large volumes for extraction, phase separation, and purification requires methods that are efficient and scalable. Traditional column chromatography is often impractical at an industrial scale, necessitating a greater reliance on crystallization or vacuum distillation.[6]
Q2: How do I select the appropriate base and solvent for a large-scale Williamson ether synthesis of this compound?
A2: The choice of base and solvent is a critical optimization parameter that directly impacts reaction efficiency, safety, and cost at scale.
-
Base Selection:
-
Alkali Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is the most common choice for industrial scale-up. It is cost-effective, non-hygroscopic, and easier to handle than stronger, more hazardous bases. Its moderate basicity is sufficient to deprotonate the phenolic hydroxyl of methyl salicylate, though it may require higher temperatures (e.g., 80-120°C) to drive the reaction to completion.[7] Cesium carbonate can offer higher yields at lower temperatures but is significantly more expensive.
-
Hydroxides (NaOH, KOH): While inexpensive, aqueous hydroxides can promote the hydrolysis of the methyl ester functional group, leading to the formation of 2-benzyloxybenzoic acid as a significant impurity. They can also react with the benzyl halide.
-
Hydrides (NaH, KH): Sodium hydride is highly effective, providing rapid and irreversible deprotonation. However, it is pyrophoric and generates flammable hydrogen gas, posing significant safety risks that require specialized handling and equipment for large-scale operations.[2]
-
-
Solvent Selection:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent for SN2 reactions as they solvate the cation of the base while leaving the phenoxide nucleophile relatively free.[2] Acetonitrile is often a good choice due to its relatively low boiling point, making it easier to remove during work-up.[7] DMF and DMSO are very effective but their high boiling points can complicate product isolation.
-
Ketones (Acetone, MEK): These are also effective polar aprotic solvents and are often used in conjunction with potassium carbonate. They offer a good balance of reactivity and ease of removal.
-
For scale-up, a system of potassium carbonate in acetonitrile or acetone is often the most practical and economically viable starting point.
Q3: What are the best analytical techniques for in-process control (IPC) during the scale-up?
A3: Robust in-process controls are essential for monitoring reaction completion, identifying deviations, and ensuring batch-to-batch consistency.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative analysis. A reverse-phase HPLC method can be developed to separate and quantify methyl salicylate, benzyl chloride, this compound, and key byproducts. This allows for precise tracking of reactant consumption and product formation.[8]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool ideal for quick reaction checks on the manufacturing floor. By comparing the reaction mixture to standards of the starting material and product, operators can quickly assess if the reaction is progressing as expected.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or low-boiling byproducts.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Using an in-situ ATR-FTIR probe, one can monitor the reaction in real-time by tracking the disappearance of the broad phenolic -OH stretch (around 3300-3500 cm⁻¹) from methyl salicylate.[8]
A combination of HPLC for quantitative data and TLC for rapid checks provides a comprehensive IPC strategy.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.
Issue 1: Low Product Yield or Stalled Reaction
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The base may be too weak for the reaction temperature, or it may be of poor quality (e.g., absorbed moisture). Solution: 1. Increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation. 2. Use a fresh, anhydrous lot of base (e.g., potassium carbonate). 3. Ensure the base is finely powdered to maximize surface area. |
| Poor Mass Transfer / Mixing | Inadequate agitation in a large reactor can prevent the reactants from interacting effectively. This is a very common scale-up issue.[5] Solution: 1. Increase the agitation speed. 2. Evaluate the impeller design; a pitched-blade turbine or anchor stirrer may be more effective for viscous slurries. 3. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the solid base and the dissolved reactants.[11] |
| Insufficient Reaction Time | The reaction kinetics may be slower at the target scale-up temperature than in the lab. Solution: Extend the reaction time, taking samples periodically for HPLC analysis to determine when the reaction has reached its true endpoint.[12] |
| Degradation of Benzyl Halide | Benzyl chloride/bromide can degrade in the presence of moisture or certain impurities. Solution: Use high-purity, fresh benzyl halide. Store it under nitrogen and away from light. |
Issue 2: High Levels of Impurities in Crude Product
| Potential Cause | Recommended Solution |
| Unreacted Methyl Salicylate | This indicates an incomplete reaction. See solutions for Issue 1 . |
| Formation of Benzyl Alcohol and Dibenzyl Ether | This often occurs if the benzyl halide reacts with residual water or the hydroxide ions formed from the base. Solution: 1. Use anhydrous solvents and ensure all reactants are dry. 2. Run the reaction under an inert atmosphere (e.g., nitrogen) to exclude atmospheric moisture. 3. Avoid overly high temperatures, which can promote side reactions. |
| Hydrolysis to 2-Benzyloxybenzoic Acid | The methyl ester is susceptible to hydrolysis, especially if using strong bases like NaOH or if there is significant water present. Solution: 1. Switch to a non-hydroxide base like K₂CO₃. 2. Ensure the work-up procedure neutralizes any residual base before prolonged contact with water. The crude product can be washed with a dilute sodium bicarbonate solution to remove this acidic impurity.[13] |
| Over-alkylation or C-Alkylation Products | Using an excessively strong base or very high temperatures can sometimes lead to alkylation on the aromatic ring or other undesired sites. Solution: 1. Reduce the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaH). 3. Control the stoichiometry carefully; do not use a large excess of benzyl chloride. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Formation of Emulsions during Work-up | High agitation speeds during aqueous extraction can lead to stable emulsions, making phase separation difficult and time-consuming at a large scale. Solution: 1. Reduce the agitation speed during the wash steps. 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[13] 3. Allow for longer settling times. |
| Product Fails to Crystallize | The presence of impurities can inhibit crystallization, causing the product to remain an oil.[13] Solution: 1. Analyze the crude product by HPLC or GC-MS to identify the impurities. 2. Perform an additional purification step before crystallization, such as a charcoal treatment to remove colored impurities or a wash with a specific solvent to remove a known impurity. 3. Conduct a solvent screen to find a better recrystallization solvent system. A mixture of a polar solvent (e.g., isopropanol) and a non-polar solvent (e.g., heptane) is often effective.[6] |
| Low Purity After Recrystallization | The chosen solvent may not be effective at excluding key impurities. Solution: 1. Ensure the crude product is fully dissolved at the higher temperature and that the solution is not supersaturated. 2. Cool the solution slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities. 3. Wash the filtered crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the surface.[6] |
Experimental Workflows & Data
Workflow 1: Scale-Up Synthesis Protocol
This protocol outlines a typical procedure for the synthesis of this compound at a pilot scale.
dot
Caption: General workflow for the scale-up production of this compound.
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Consideration |
| Reactants | |||
| Methyl Salicylate | 10 g | 10 kg | Ensure consistent quality of bulk material. |
| Benzyl Chloride | 9.1 g (1.1 eq) | 9.1 kg (1.1 eq) | Addition must be controlled to manage exotherm. |
| Potassium Carbonate | 13.6 g (1.5 eq) | 13.6 kg (1.5 eq) | Ensure efficient mixing of the solid. |
| Solvent Volume | 100 mL (10 vol) | 75 L (7.5 vol) | Reduced solvent volume improves throughput but may increase viscosity. |
| Reaction Conditions | |||
| Temperature | 82°C (Reflux) | 80-85°C | Heat transfer is less efficient; monitor internal temp closely. |
| Addition Time | 5 minutes | 1-2 hours | Slow addition is critical for temperature control.[5] |
| Reaction Time | 6-8 hours | 8-12 hours | Reaction may be slower due to mass transfer limitations. |
| Work-up | |||
| Filtration | Buchner Funnel | Nutsche Filter Dryer | Ensure efficient solid-liquid separation at scale. |
| Phase Separation | Separatory Funnel | Decanting in Reactor | Allow adequate time for layers to separate. |
| Yield (Typical) | 85-95% | 80-90% | A slight drop in yield is common upon scale-up.[5] |
Workflow 2: Troubleshooting Logic for Low Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield during a scale-up campaign.
dot
Caption: Decision tree for diagnosing the cause of low yield in the synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. francis-press.com [francis-press.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
preventing decomposition of Methyl 2-benzyloxybenzoate during storage
Welcome to the Technical Support Center for Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to ensure the integrity of your experiments.
Understanding the Stability of this compound
This compound is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals.[1] Its structure, containing both a benzyl ether and a methyl ester functional group, presents specific stability challenges that must be managed to prevent degradation and ensure the purity of the compound for downstream applications. The primary degradation pathways are hydrolysis of the ester and cleavage of the benzyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in my sample of this compound?
A1: Visual signs of degradation can include a change in appearance from a white or off-white solid to a yellowish or oily substance.[2][3] A change in odor may also be indicative of the formation of volatile degradation products. For accurate assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to detect the presence of impurities.[4][5]
Q2: What are the main decomposition products I should be aware of?
A2: The two most common degradation products arise from the cleavage of the ester and ether linkages:
-
2-Benzyloxybenzoic acid: Formed via the hydrolysis of the methyl ester.
-
Methyl Salicylate (Methyl 2-hydroxybenzoate): Formed by the cleavage of the benzyl ether (debenzylation). Other potential impurities could include unreacted starting materials from its synthesis, such as methyl salicylate and benzyl chloride or benzyl bromide.[2]
Q3: How should I properly store my this compound to minimize decomposition?
A3: To ensure long-term stability, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place.[6] For extended storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7]
-
Light: Protect from light by storing in an amber vial or other light-proof container to prevent potential photodegradation.[7]
-
Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture ingress.[8]
Q4: Can I store a solution of this compound?
A4: While short-term storage of solutions in a suitable anhydrous organic solvent may be acceptable for immediate use, long-term storage in solution is not recommended. Protic solvents (like methanol or ethanol) can facilitate the hydrolysis of the ester group, especially in the presence of trace amounts of acid or base.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new spot on TLC analysis after storage. | Hydrolysis or debenzylation. | 1. Co-spot your sample with authentic standards of 2-benzyloxybenzoic acid and methyl salicylate to identify the impurity. 2. Purify the bulk material using column chromatography or recrystallization.[9] 3. Review your storage conditions against the recommendations in the FAQ. |
| Decreased yield in a reaction using stored this compound. | Partial decomposition of the starting material. | 1. Determine the purity of your starting material using HPLC or quantitative NMR (qNMR) before use. 2. Adjust the stoichiometry of your reaction based on the actual purity. 3. If purity is significantly compromised, purify the material before proceeding. |
| Inconsistent analytical results (e.g., melting point, NMR spectrum). | Presence of moisture or impurities. | 1. Dry the sample under high vacuum to remove residual solvent or moisture. 2. Analyze the sample by ¹H NMR to check for the presence of water (broad singlet) or other solvent peaks.[10][11] 3. Compare the obtained NMR spectrum with a reference spectrum to identify any unexpected signals. |
| Formation of peroxides in stored ethers. | Autoxidation of the benzyl ether in the presence of oxygen. | While less common for solid ethers, if the material has become oily or is stored for extended periods after being opened, peroxide formation is a remote possibility. Test for peroxides using commercially available test strips. If positive, consult safety protocols for peroxide quenching. Caution: Peroxides can be explosive.[12] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a robust technique for assessing the purity of this compound and detecting common degradation products.[5][13]
Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)[14][15] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
-
Standard Preparation: Prepare standards of potential impurities (2-benzyloxybenzoic acid and methyl salicylate) in acetonitrile.
-
Analysis: Inject the sample and standards into the HPLC system.
-
Evaluation: Determine the retention times of the main peak and any impurity peaks. The purity of the sample can be calculated based on the peak area percentages.
Protocol 2: Confirmation of Identity and Purity by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the structure of this compound and identifying impurities.[10]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
This compound: Look for the characteristic signals: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons (~5.2 ppm), and multiplets for the aromatic protons.
-
2-Benzyloxybenzoic acid: The methyl ester singlet will be absent, and a broad singlet for the carboxylic acid proton will be present (often >10 ppm).
-
Methyl Salicylate: The benzylic proton singlet will be absent, and a singlet for the phenolic hydroxyl group will be present.
-
Visualizing Decomposition Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary decomposition pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 7. Methyl 3-(benzyloxy)benzoate | 79678-37-8 | Benchchem [benchchem.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. atamankimya.com [atamankimya.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. acgpubs.org [acgpubs.org]
Technical Support Center: Method Refinement for the Analysis of Methyl 2-benzyloxybenzoate
Welcome to the technical support center for the analysis of Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, moving beyond simple procedural steps to explain the underlying causality and logic.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the purity and quantification of this compound?
A1: The primary techniques for analyzing this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). RP-HPLC is robust for routine purity analysis and quantification of non-volatile impurities, while GC-MS offers higher resolution for volatile and semi-volatile impurities and provides structural confirmation.[1] The choice between them depends on the specific analytical goal.
Q2: My HPLC chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for benzoate esters is often caused by secondary interactions between the analyte and active sites on the silica-based column packing, particularly acidic silanol groups. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) can suppress the ionization of residual silanol groups, reducing these unwanted interactions.[2]
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and ionization state of the analyte.[2]
-
Column Choice: Employ a high-purity, end-capped C18 column to minimize the number of accessible silanol groups.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting in a solvent that is too strong can cause peak distortion.
Q3: I am observing a drift in the retention time of my analyte during an HPLC run. What should I investigate?
A3: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of drifting retention times.[3]
-
Mobile Phase Composition: If you are preparing the mobile phase online using a gradient mixer, verify the pump's performance. You can do this by adding a UV-active tracer to one of the solvent lines and monitoring the baseline.[4] Alternatively, pre-mix the mobile phase to rule out pump proportioning issues.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even minor room temperature changes can affect retention times.[3]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, altering the stationary phase chemistry and causing retention time drift. Flush the column with a strong solvent to clean it.
Section 2: Troubleshooting Guide for Analytical Methods
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.2. No sample injected.3. Incorrect detector wavelength. | 1. Verify that the detector lamp is on and has sufficient energy.2. Check the autosampler for proper vial and sample volume. For manual injections, ensure the loop is completely filled.3. This compound has a strong UV absorbance around 254 nm due to its aromatic rings. Confirm your detector is set to an appropriate wavelength. |
| Ghost Peaks | 1. Contamination in the mobile phase.2. Carryover from previous injections.3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination.[5]2. Implement a robust needle wash protocol in your autosampler method.3. Extend the run time of your gradient to ensure all components from the previous sample have eluted. |
| High Backpressure | 1. Blockage in the system.2. Buffer precipitation.3. Column contamination. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.2. Ensure the buffer is fully dissolved in the mobile phase and that the organic solvent concentration does not cause precipitation.3. Use a guard column to protect the analytical column from particulate matter in the sample.[4] If the column is blocked, try back-flushing with a strong solvent. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector or column.2. Sample overload.3. Inappropriate oven temperature program. | 1. Use a deactivated liner and a high-quality, low-bleed column. Silanization of the liner may be necessary.2. Dilute the sample or inject a smaller volume.3. A slow temperature ramp can sometimes lead to peak fronting. Optimize the temperature program for a sharper peak. |
| Low Signal Intensity | 1. Leak in the system.2. Contaminated ion source.3. Degradation of the analyte. | 1. Check for leaks at the injector, column fittings, and MS interface.2. The ion source requires periodic cleaning to remove contaminants that can suppress ionization.3. This compound could potentially degrade at high injector temperatures. Try lowering the injector temperature. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow.2. Column bleeding.3. Non-reproducible oven temperature profile. | 1. Ensure the carrier gas supply is stable and the electronic pressure control is functioning correctly.2. Condition the column according to the manufacturer's instructions to remove any residual materials.3. Verify the accuracy and reproducibility of the GC oven's temperature program. |
Section 3: Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC with UV-Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
Protocol 2: GC-MS Method for Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injector Temperature: 280 °C
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Protocol 3: Forced Degradation Study for Stability-Indicating Method Development
Forced degradation studies are essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[7][8]
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for up to 48 hours.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: Dissolve the sample in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (as per ICH Q1B guidelines).
After exposure, analyze the stressed samples using your developed HPLC method to check for new peaks and ensure the main peak remains pure.
Section 4: Visualizations and Logical Workflows
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Analytical Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical method.
References
addressing inconsistencies in experimental results with Methyl 2-benzyloxybenzoate
Welcome to the technical support center for Methyl 2-benzyloxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their work. Here, we address common inconsistencies and challenges encountered during its synthesis, purification, and handling, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question 1: I am getting a low yield of this compound in my Williamson ether synthesis. What are the likely causes and how can I optimize the reaction?
Answer:
A low yield in the Williamson ether synthesis of this compound from methyl salicylate and a benzyl halide is a common issue. The primary culprits are often suboptimal reaction conditions that favor competing side reactions or incomplete conversion of starting materials.[1][2]
Underlying Causes and Solutions:
-
Incomplete Deprotonation of Methyl Salicylate: The first step, the deprotonation of the phenolic hydroxyl group of methyl salicylate, is critical. If this is incomplete, the unreacted methyl salicylate will not participate in the reaction.
-
Troubleshooting:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[3] Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity.
-
Solvent: Employ a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[4] These solvents effectively solvate the cation of the base, enhancing the reactivity of the resulting phenoxide.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the benzyl halide. This can be monitored by the cessation of hydrogen gas evolution when using NaH.
-
-
-
Competing E2 Elimination: While less common with primary halides like benzyl bromide or benzyl chloride, a competing E2 elimination reaction can occur, especially at higher temperatures, leading to the formation of stilbene from the benzyl halide.[1]
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature. While some heat is necessary to drive the reaction, excessive temperatures can favor elimination. A temperature range of 50-80°C is typically effective.[5][6]
-
Choice of Benzylating Agent: Use benzyl bromide or benzyl chloride, as these primary halides are less prone to elimination reactions compared to secondary or tertiary halides.[2]
-
-
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture and base, which would lead to the formation of 2-benzyloxybenzoic acid.[7][8]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[3]
-
-
Optimized Synthesis Protocol:
Here is a detailed, step-by-step protocol for the synthesis of this compound designed to minimize side reactions and maximize yield.
| Step | Procedure | Rationale |
| 1. Reaction Setup | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl salicylate in anhydrous DMF. | Ensures an inert and dry environment to prevent side reactions. |
| 2. Deprotonation | Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solution at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour). | Gradual addition at low temperature controls the exothermic reaction. Stirring until gas evolution stops ensures complete formation of the sodium salt. |
| 3. Benzylation | Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture. | Controls the exothermic reaction and prevents localized high concentrations of the electrophile. |
| 4. Reaction | Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[9] | Provides sufficient energy for the SN2 reaction to proceed to completion. TLC allows for tracking the consumption of starting materials. |
| 5. Work-up | Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). | Quenches any unreacted NaH and dissolves inorganic salts. Ethyl acetate is a common solvent for extracting organic products. |
| 6. Purification | Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4] Concentrate the solution under reduced pressure to obtain the crude product. | Removes residual water and salts. |
| 7. Final Purification | Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. | Removes unreacted starting materials and byproducts. |
Question 2: My purified this compound shows impurities in the NMR spectrum. What are the common byproducts and how can I remove them?
Answer:
The presence of unexpected signals in the NMR spectrum of your purified product indicates the presence of impurities that were not fully removed during the initial purification. Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from side reactions.
Common Impurities and Their Identification:
| Impurity | Potential Origin | 1H NMR Signature |
| Methyl Salicylate | Incomplete reaction. | Aromatic protons in the 6.8-7.8 ppm range, a methyl singlet around 3.9 ppm, and a characteristic phenolic -OH peak (broad singlet) >10 ppm. |
| Benzyl Bromide/Chloride | Excess reagent used. | A benzylic CH2 singlet around 4.5-4.7 ppm and aromatic protons in the 7.2-7.4 ppm range. |
| Benzyl Alcohol | Hydrolysis of benzyl bromide/chloride. | A benzylic CH2 singlet around 4.7 ppm, a broad -OH singlet, and aromatic protons. |
| 2-Benzyloxybenzoic acid | Hydrolysis of the methyl ester.[7] | Absence of the methyl ester singlet around 3.8 ppm and the presence of a broad carboxylic acid proton >10 ppm. |
Troubleshooting and Purification Strategy:
-
Optimize Column Chromatography:
-
Solvent System: A carefully chosen eluent system is crucial for separating structurally similar compounds. A shallow gradient of ethyl acetate in hexane is often effective.
-
TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using different solvent systems to find the optimal conditions for separation.
-
-
Recrystallization: If the product is a solid and contains minor impurities, recrystallization can be a highly effective purification method.[10]
-
Solvent Selection: Test various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Aqueous Wash: If the impurity is acidic (e.g., 2-benzyloxybenzoic acid or unreacted methyl salicylate), an aqueous wash with a mild base like sodium bicarbonate solution during the work-up can help remove it.[11][12] Conversely, a dilute acid wash can remove basic impurities.
Workflow for Purity Analysis and Re-purification:
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Optimization of Catalyst Loading for Methyl 2-benzyloxybenzoate Synthesis
Introduction: The Critical Role of Catalysis in Williamson Ether Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-benzyloxybenzoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction outcomes. The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The reaction involves the O-alkylation of methyl 2-hydroxybenzoate (methyl salicylate) with a benzyl halide.
While the stoichiometry of the primary reactants is straightforward, the efficiency, yield, and purity of the final product are critically dependent on the optimization of catalytic parameters. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the nuances of catalyst loading and troubleshoot common experimental hurdles.
Reaction Overview: The Mechanism and the Role of the Phase-Transfer Catalyst
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] First, a base is used to deprotonate the phenolic hydroxyl group of methyl 2-hydroxybenzoate, forming a phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride) to form the desired ether product, this compound.
In a typical laboratory setup, the phenoxide salt (e.g., potassium salt) has poor solubility in the organic solvents (like acetone or DMF) where the benzyl halide is dissolved. This phase separation leads to an extremely slow reaction rate. To overcome this, a Phase-Transfer Catalyst (PTC) , such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), is employed.[5] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, allowing it to react with the benzyl halide.
Caption: Phase-Transfer Catalysis (PTC) cycle for Williamson ether synthesis.
Troubleshooting and Optimization Guide (FAQs)
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low or the reaction has stalled. Is incorrect catalyst loading the cause?
A1: Yes, incorrect catalyst loading is a primary suspect for low yield, but it is often interconnected with other factors.
-
Insufficient Catalyst: If the catalyst loading is too low (e.g., <0.5 mol%), the rate of transfer of the phenoxide anion into the organic phase will be the reaction's bottleneck. The reaction will be exceedingly slow and may not reach completion within a practical timeframe, leaving a large amount of unreacted methyl 2-hydroxybenzoate.
-
Excess Catalyst: While less common, excessively high catalyst loading can sometimes complicate purification. More critically, a low yield is often not due to the catalyst itself but to factors that inhibit its function. Before increasing the catalyst load, always verify the following:
-
Presence of Moisture: Anhydrous aluminum chloride, if used as a Lewis acid catalyst in related syntheses, is extremely sensitive to moisture.[6] Similarly, water will hydrolyze your base and can create an unfavorable reaction environment. Ensure all reagents are anhydrous and glassware is oven-dried.
-
Base Inefficiency: The base (e.g., potassium carbonate) must be sufficiently strong and present in adequate stoichiometric amounts (typically >1.5 equivalents) to ensure complete deprotonation of the phenolic hydroxyl group.[7]
-
Suboptimal Temperature: The reaction often requires heating to reflux to proceed at an optimal rate.[7] A low temperature will result in a slow or stalled reaction.[8]
-
Q2: What is a reliable starting catalyst loading for synthesizing this compound?
A2: For common phase-transfer catalysts like Tetrabutylammonium Bromide (TBAB) or Potassium Iodide (KI)[5][7], a robust starting point is 1 to 5 mol% relative to the limiting reagent, which is typically the methyl 2-hydroxybenzoate. Starting within this range is usually effective enough to promote the reaction without introducing significant purification challenges.
| Parameter | Recommended Starting Condition | Rationale |
| Limiting Reagent | Methyl 2-hydroxybenzoate | Typically the more complex starting material. |
| Benzyl Halide | 1.1 - 1.2 equivalents | A slight excess helps drive the reaction to completion. |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 equivalents | Ensures complete deprotonation of the phenol. |
| Catalyst (PTC) | 1 - 5 mol% | Balances reaction rate with cost and ease of purification. |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions.[1] |
| Temperature | 60°C to Reflux | Varies by solvent; ensures adequate reaction kinetics.[5] |
Q3: I'm observing significant side products. How does catalyst loading affect reaction selectivity?
A3: In this specific synthesis, the primary side reaction of concern is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites (the oxygen or the ring carbons).[4]
While solvent choice has the most dramatic impact on O- vs. C-alkylation selectivity[9], catalyst loading can play a role. The phase-transfer catalyst and its counter-ion influence the "hardness" and solvation of the phenoxide nucleophile in the organic phase. An excessively high concentration of the catalyst could alter the ionic environment, potentially favoring the thermodynamically more stable, but kinetically slower, C-alkylation pathway. If you observe significant, difficult-to-separate side products, consider reducing the catalyst loading as part of your optimization strategy.
Q4: How do I systematically determine the optimal catalyst loading for my specific conditions?
A4: A systematic approach is crucial for robust optimization. A Design of Experiments (DoE) approach, even a simple one, is highly recommended.
Experimental Protocol: Optimizing Catalyst Loading
-
Establish Baseline: Set up a control reaction using the recommended starting conditions (e.g., 2 mol% catalyst). This will be your benchmark.
-
Parallel Reactions: Prepare a series of identical reactions, varying only the catalyst loading. A good range to test would be: 0.5%, 1%, 2%, 5%, and 10 mol%.
-
Maintain Consistency: Ensure all other parameters (reagent stoichiometry, solvent volume, temperature, stir rate, and reaction time) are kept strictly constant across all experiments.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product at set time intervals (e.g., every hour).
-
Analyze Final Yield & Purity: After a fixed reaction time (e.g., 6 hours), quench all reactions identically. Isolate the crude product and determine the yield and purity (via GC, HPLC, or ¹H NMR) for each catalyst loading.
-
Identify Optimum: Plot the product yield versus the catalyst loading. The optimal loading is typically found at the "knee" of the curve, where further increases in catalyst do not result in a significant increase in yield. This approach ensures you achieve maximum efficiency without wasting catalyst or complicating purification.
Q5: My reaction has stalled despite using the recommended catalyst load. What should my troubleshooting process be?
A5: When a reaction stalls, a logical, step-by-step diagnosis is required. The catalyst is just one component of a complex system. Use the following workflow to identify the root cause.
Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Validation & Comparative
comparative analysis of Methyl 2-benzyloxybenzoate vs other benzoates
An In-Depth Comparative Analysis for Drug Development Professionals: Methyl 2-benzyloxybenzoate Versus Other Common Benzoates
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of this compound against other widely used benzoate esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between chemical structure and functional performance. We will delve into synthesis strategies, comparative physicochemical properties, and performance metrics in applications critical to the pharmaceutical sciences, all supported by detailed experimental protocols and quantitative data.
The Strategic Synthesis of Benzoate Esters
The utility of a benzoate ester is often predicated on its synthesis. The choice of synthetic route not only dictates yield and purity but also the feasibility of creating complex, functionalized molecules.
Foundational Synthesis: Fischer-Speier Esterification
The most fundamental method for producing simple benzoate esters like Methyl Benzoate is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1] To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol (e.g., methanol) or by removing water as it is formed.[1][2]
Experimental Protocol: General Synthesis of Methyl Benzoate via Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[2]
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the methyl benzoate into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.[3]
Advanced Synthesis: The Pathway to this compound
This compound is not a simple ester; its synthesis requires a strategic, multi-step approach that highlights its function as a synthetic intermediate. The key is the introduction of the bulky benzyloxy group, which acts as a stable protecting group for the phenolic hydroxyl. This is crucial for enabling selective reactions at other positions on the aromatic ring in complex syntheses, such as in the preparation of the long-acting β2-adrenergic agonist, Salmeterol.[4][5]
The synthesis involves two key transformations:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl of a 2-hydroxybenzoic acid derivative is protected using a benzyl halide. This reaction is a variant of the Williamson ether synthesis.
-
Esterification: The carboxylic acid is then converted to the methyl ester via Fischer-Speier esterification as described above.
Alternatively, a copper-catalyzed Ullmann condensation can be employed to form the C-O bond between the phenol and an aryl halide, a robust method for creating diaryl ethers and related structures.[6][7]
Logical Workflow: Synthesis of this compound
Caption: Synthesis pathway for this compound.
Comparative Physicochemical Properties: A Structure-Function Analysis
The seemingly subtle structural variations among benzoate esters lead to significant differences in their physical and chemical properties, which in turn govern their applications. The introduction of a benzyloxy group at the ortho position in this compound dramatically alters its profile compared to simpler benzoates.
| Property | This compound | Methyl Benzoate | Sodium Benzoate | Methylparaben (p-hydroxy) | Propylparaben (p-hydroxy) |
| Molecular Formula | C₁₅H₁₄O₃[8][9] | C₈H₈O₂ | C₇H₅NaO₂[10] | C₈H₈O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 242.27 g/mol [8][9] | 136.15 g/mol | 144.11 g/mol [10] | 152.15 g/mol | 180.20 g/mol |
| Melting Point | 45-48 °C[8][9] | -12 °C | >300 °C | 125-128 °C | 95-98 °C |
| Boiling Point | 364.9 °C[8][9] | 199.6 °C | Decomposes | 270-280 °C | 295 °C |
| Water Solubility | Low / Insoluble | Slightly soluble (2.3 g/L) | Freely soluble (629 g/L)[10][11] | Sparingly soluble (2.5 g/L) | Very slightly soluble (0.4 g/L) |
| LogP (o/w) | 3.05[8] | 2.12 | -2.27 | 1.96 | 3.04 |
Analysis of Structure-Property Relationships:
-
Lipophilicity: this compound exhibits the highest LogP value in this comparison, indicating significant lipophilicity. This is a direct result of the large, nonpolar benzyloxy group. This property is critical for applications requiring penetration of lipid membranes or solubility in nonpolar vehicles.
-
Solubility: The high water solubility of Sodium Benzoate is due to its ionic nature, making it the preferred choice for aqueous formulations.[11] In contrast, the ester-based benzoates have limited water solubility, which generally decreases as the alkyl chain length (and thus lipophilicity) increases, as seen in the paraben series.[12]
-
Physical State: The presence of the bulky benzyloxy group and the overall higher molecular weight contribute to this compound being a solid at room temperature, unlike the liquid Methyl Benzoate.[8][9]
Performance Analysis in Pharmaceutical Applications
The true value of a compound is revealed in its performance. Here, we compare these benzoates across three key areas: hydrolytic stability, preservative efficacy, and utility as a synthetic intermediate.
Hydrolytic Stability
The stability of an ester bond against hydrolysis is a critical parameter in drug development. For prodrugs, controlled hydrolysis is desired to release the active compound, while for formulations, high stability is necessary to ensure a long shelf life.
A comparative study on the hydrolysis of various benzoate esters in rat plasma and liver microsomes revealed that stability is inversely related to the size of the alcohol moiety.[13] For instance, Methyl Benzoate (t₁/₂ = 36 min in plasma) was found to be more stable than Ethyl Benzoate (t₁/₂ = 12 min).[13]
Expected Stability of this compound: While specific data is not available, the bulky ortho-benzyloxy group can be expected to provide significant steric hindrance around the ester carbonyl. This steric shielding should slow the approach of water or hydrolytic enzymes, likely rendering this compound significantly more stable to hydrolysis than simpler, unhindered esters like Methyl Benzoate.
Mechanism of Ester Hydrolysis
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. This compound | CAS#:55142-16-0 | Chemsrc [chemsrc.com]
- 9. lookchem.com [lookchem.com]
- 10. fao.org [fao.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl 2-benzyloxybenzoate: Why X-ray Crystallography is the Definitive Standard
Published by: The Gemini Analytical Group For: Researchers, scientists, and drug development professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. The isomeric precision of a molecule dictates its biological activity, and any ambiguity can lead to catastrophic failures in drug development or material science. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 2-benzyloxybenzoate (C₁₅H₁₄O₃), a key intermediate in organic synthesis.[1][2] We will demonstrate why single-crystal X-ray crystallography stands as the gold standard, offering a level of detail that other spectroscopic methods can only infer.
The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography
X-ray crystallography provides direct, high-resolution evidence of the precise spatial arrangement of atoms within a crystalline solid.[3][4] Unlike other methods that offer information about connectivity or functional groups, crystallography delivers an exact 3D model, complete with bond lengths, bond angles, and intermolecular interactions.
For this compound, the crystal structure was definitively elucidated by Jasinski, J. P., et al. in 2008.[1][5] Their work provides the foundational data for this guide.
Key Crystallographic Data for this compound: [1][5]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.8201(9) Å, b = 12.3985(11) Å, c = 7.6257(6) Å, β = 90.930(9)° |
| Volume | 1213.1(2) ų |
| Z (Molecules/Unit Cell) | 4 |
The analysis revealed a crucial structural detail: the dihedral angle between the mean planes of the methyl benzoate ring and the benzyl ring is 8.0(2)°.[1][5] This subtle twist is influenced by intermolecular forces, including C–H···O hydrogen bonds and π–π stacking interactions, which stabilize the overall crystal packing.[1] This level of insight into the solid-state conformation is exclusive to X-ray diffraction analysis and is critical for understanding properties like solubility and stability.
Experimental Workflow: From Synthesis to Structure
The journey to validating a crystal structure is a multi-step process that demands precision at every stage. The protocol below outlines a comprehensive workflow for obtaining and analyzing crystals of this compound.
Caption: Workflow for X-ray crystallographic validation.
Experimental Protocol
Part 1: Synthesis and Crystallization
The causality behind this first phase is simple: a high-purity compound is a prerequisite for growing high-quality, single crystals. Impurities disrupt the crystal lattice, preventing the formation of diffraction-quality crystals.
-
Synthesis: Methyl 2-hydroxybenzoate (methyl salicylate) is reacted with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone). This Williamson ether synthesis protects the phenolic hydroxyl group.[6][7]
-
Purification: The crude product is purified via column chromatography on silica gel to remove unreacted starting materials and byproducts. Purity is monitored by Thin-Layer Chromatography (TLC).
-
Crystallization: High-purity this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane.[1] The solution is then allowed to evaporate slowly and undisturbed. This slow process allows molecules to arrange themselves into a well-ordered crystal lattice.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
This phase is designed to collect diffraction data that is a direct consequence of the crystal's internal structure.
-
Crystal Selection: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope.
-
Data Collection: The crystal is mounted on a diffractometer. It is then cooled (e.g., to 200 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[1] The crystal is irradiated with monochromatic X-rays (e.g., Mo-Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution & Refinement: The collected data is processed to yield a set of diffraction intensities. Software programs like SHELXS97 use these intensities to solve the phase problem and generate an initial electron density map of the molecule.[1][8] This initial model is then refined using programs like SHELXL97, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[1][8]
A Comparative Analysis: The Role of Spectroscopic Methods
While X-ray crystallography provides the definitive answer, other analytical techniques offer complementary and essential information. They are crucial for routine checks and for analyzing non-crystalline samples. However, as we will see, they cannot replace the absolute spatial information provided by diffraction.
Caption: Hierarchy of structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms.[9] It is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.
-
Expected Data for this compound:
-
¹H NMR: Distinct signals for the methyl ester protons (~3.9 ppm), the methylene protons of the benzyl group (~5.2 ppm), and a complex pattern for the nine aromatic protons (~7.0-8.0 ppm).
-
¹³C NMR: Signals for the methyl carbon, methylene carbon, the ester carbonyl carbon, and the twelve distinct aromatic carbons.
-
-
Limitation: NMR defines atomic connectivity but does not provide precise bond lengths or angles. It describes the molecule's average conformation in solution, which can differ significantly from its solid-state structure. It offers no information on crystal packing.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ionized molecules.[4][9] It is the go-to method for determining the molecular weight of a compound with high accuracy, which helps in confirming its elemental composition.
-
Expected Data for this compound: A molecular ion peak [M]⁺ at m/z = 242.27, confirming the molecular formula C₁₅H₁₄O₃.[2][10] Fragmentation patterns can also provide clues about the molecule's structure.
-
Limitation: MS confirms the molecular formula but cannot distinguish between isomers. For example, Methyl 3-benzyloxybenzoate and Methyl 4-benzyloxybenzoate would have the identical molecular weight.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibration of atoms and functional groups within a molecule as they absorb infrared light.[9][11] It is a fast and effective method for identifying the presence of specific functional groups.
-
Expected Data for this compound:
-
Strong C=O stretch from the ester group (~1720-1740 cm⁻¹).
-
C-O stretches from the ester and ether linkages (~1100-1300 cm⁻¹).
-
Sp² C-H stretches from the aromatic rings (~3000-3100 cm⁻¹).
-
-
Limitation: IR confirms the presence of functional groups but provides no information on how they are connected or arranged in 3D space.
Comparison Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Definitive and unambiguous for crystalline solids.[1][3] | Requires a suitable single crystal; provides solid-state structure only. |
| NMR Spectroscopy | Carbon-hydrogen framework, atomic connectivity, solution conformation. | Excellent for determining molecular constitution and solution behavior.[9] | Provides indirect structural information; does not give precise 3D metrics or packing. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity and accuracy for molecular formula determination.[4] | Cannot distinguish between isomers; provides no 3D structural information. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and excellent for functional group identification.[11] | Provides very limited information on the overall molecular structure. |
Conclusion
For researchers and drug developers working with this compound, a multi-faceted analytical approach is essential. Spectroscopic methods like NMR, MS, and IR are indispensable tools for routine analysis, reaction monitoring, and confirming the basic constitution of a synthesized compound. They provide the foundational pieces of the structural puzzle.
However, when absolute certainty of the three-dimensional molecular architecture is required, single-crystal X-ray crystallography is the only technique that provides a direct and irrefutable answer. It moves beyond connectivity to deliver a precise, high-resolution model of the molecule as it exists in the solid state, including the subtle conformational details and intermolecular interactions that govern its physical properties. For regulatory submissions, patent filings, and fundamental structure-activity relationship studies, the data from X-ray crystallography is not just supportive; it is the authoritative standard.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. lookchem.com [lookchem.com]
- 3. quora.com [quora.com]
- 4. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Crystal Structure of Methyl 2-(Benzyloxy)benzoate - uomeprints [eprints.uni-mysore.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 8. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 9. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Efficacy of Routes to Methyl 2-benzyloxybenzoate
Introduction: Methyl 2-benzyloxybenzoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. The strategic introduction of the benzyl ether protecting group on the phenolic hydroxyl of a salicylate scaffold allows for selective functionalization at other positions of the aromatic ring. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their efficacy, mechanistic underpinnings, and practical considerations for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic disconnections: formation of the ether linkage or formation of the ester functionality as the key bond-forming step. A third, mechanistically distinct approach, the Mitsunobu reaction, offers a powerful alternative under milder conditions. This guide will compare the following three routes:
-
Route 1: Williamson Ether Synthesis of Methyl Salicylate
-
Route 2: Fischer-Speier Esterification of 2-Benzyloxybenzoic Acid
-
Route 3: Mitsunobu Reaction of Methyl Salicylate and Benzyl Alcohol
Route 1: Williamson Ether Synthesis
This classical and widely used method for ether synthesis involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[1] In the context of this compound synthesis, the phenolic hydroxyl group of methyl salicylate is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl halide.
Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The choice of a strong base is crucial to ensure complete deprotonation of the relatively acidic phenolic proton of methyl salicylate. A polar aprotic solvent is preferred to solvate the cation of the base without solvating the phenoxide, thus maintaining its nucleophilicity. The use of a phase transfer catalyst can be beneficial in biphasic reaction systems to facilitate the transport of the phenoxide ion from the aqueous or solid phase to the organic phase where the benzyl halide resides.[2]
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
Methyl salicylate
-
Benzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl salicylate (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.
Route 2: Fischer-Speier Esterification of 2-Benzyloxybenzoic Acid
This route involves the initial synthesis of 2-benzyloxybenzoic acid, followed by its esterification with methanol. This two-step approach allows for the purification of the intermediate acid, which can be advantageous in achieving high purity of the final product.
Step 1: Synthesis of 2-Benzyloxybenzoic Acid
This is typically achieved via a Williamson ether synthesis on salicylic acid using a benzyl halide in the presence of a base.
Step 2: Fischer-Speier Esterification
The esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst is a well-established and reversible reaction.[3][4] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used as the solvent.
Mechanistic Rationale: The reaction is acid-catalyzed. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers followed by the elimination of a water molecule leads to the formation of the ester.[4]
Experimental Protocol: Fischer-Speier Esterification
-
Materials:
-
2-Benzyloxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-benzyloxybenzoic acid (1.0 eq.) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
-
Workflow for Fischer-Speier Esterification:
Caption: Workflow for the synthesis of this compound via Fischer-Speier Esterification.
Route 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for the formation of esters and ethers.[5][6][7] It allows for the direct coupling of an alcohol with a nucleophile (in this case, the phenolic hydroxyl of methyl salicylate with benzyl alcohol) under neutral conditions at low temperatures, often with inversion of configuration at the alcohol's stereocenter (not applicable here).
Mechanistic Rationale: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then deprotonates the nucleophile (methyl salicylate's phenolic hydroxyl). The resulting alkoxide attacks the phosphorus of the betaine-alcohol adduct, forming an oxyphosphonium salt, which is a very good leaving group. Finally, the phenoxide attacks the benzylic carbon in an SN2 fashion, displacing the triphenylphosphine oxide and forming the desired ether.[5]
Experimental Protocol: Mitsunobu Reaction
-
Materials:
-
Methyl salicylate
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for chromatography
-
-
Procedure:
-
To a solution of methyl salicylate (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.1 eq.).
-
Slowly add a solution of DEAD or DIAD (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be directly purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate.
-
Workflow for Mitsunobu Reaction:
Caption: Workflow for the synthesis of this compound via the Mitsunobu Reaction.
Quantitative Data Summary
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Fischer-Speier Esterification | Route 3: Mitsunobu Reaction |
| Starting Materials | Methyl salicylate, Benzyl halide | 2-Benzyloxybenzoic acid, Methanol | Methyl salicylate, Benzyl alcohol |
| Key Reagents | Base (K₂CO₃, KOH), optional PTC | Strong acid catalyst (H₂SO₄) | PPh₃, DEAD/DIAD |
| Typical Yield | 70-90% | 85-95% | 60-85% |
| Reaction Temperature | Reflux (e.g., Acetone: 56°C) | Reflux (Methanol: 65°C) | 0°C to Room Temperature |
| Reaction Time | 4-8 hours | 3-6 hours | 12-24 hours |
| Work-up | Filtration, Extraction, Chromatography | Neutralization, Extraction | Chromatography |
| Key Advantages | High yielding, well-established | High purity of final product, simple work-up | Mild reaction conditions, good functional group tolerance |
| Key Disadvantages | Requires a base, potential for O- vs. C-alkylation side reactions | Requires a strong acid catalyst, two-step process | Stoichiometric amounts of reagents, byproducts can be difficult to remove |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups in the starting materials.
-
For large-scale synthesis where cost and atom economy are primary concerns, the Williamson Ether Synthesis (Route 1) is often the preferred method due to its high yields and the relatively low cost of reagents. The use of a phase transfer catalyst can further enhance its efficiency.
-
When very high purity of the final product is critical, the two-step Fischer-Speier Esterification (Route 2) is an excellent choice. The ability to isolate and purify the intermediate 2-benzyloxybenzoic acid allows for the removal of impurities before the final esterification step.
-
For substrates that are sensitive to basic or acidic conditions, or when mild reaction conditions are paramount, the Mitsunobu Reaction (Route 3) stands out as a superior alternative. Although it is less atom-economical and the purification can be more challenging due to stoichiometric byproducts, its exceptional mildness makes it invaluable for complex molecule synthesis.
Ultimately, a thorough evaluation of the experimental goals and constraints will guide the synthetic chemist in selecting the most efficacious route for the preparation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jackwestin.com [jackwestin.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Methyl 2-benzyloxybenzoate and Its Structural Analogues
Abstract: The precise elucidation of molecular structure is fundamental to chemical research and drug development. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide invaluable data for confirming the identity and purity of synthesized compounds. This guide presents a detailed comparative analysis of the spectroscopic signatures of Methyl 2-benzyloxybenzoate, a key intermediate in pharmaceutical synthesis, and three of its structurally significant analogues: Methyl Salicylate, Methyl Benzoate, and Methyl 2-benzoylbenzoate. By examining the distinct spectral features of each compound, we aim to provide researchers with a practical framework for interpreting spectroscopic data and understanding the profound impact of subtle structural modifications on the resulting spectra.
Introduction to the Analyzed Compounds
The selection of analogues for this comparison is deliberate, allowing for a systematic evaluation of the spectroscopic contributions of key functional groups.
-
This compound: The primary compound of interest, featuring a methyl ester and a benzyloxy group in an ortho configuration. It is a key intermediate in the synthesis of pharmaceuticals like Salmeterol.[1]
-
Methyl Salicylate: The direct precursor to this compound, differing by the presence of a hydroxyl group instead of a benzyloxy ether linkage. This comparison highlights the effect of benzylation.
-
Methyl Benzoate: The parent benzoate structure, lacking any ortho-substituent. It serves as a baseline for evaluating the electronic and steric effects of the ortho-substituents.
-
Methyl 2-benzoylbenzoate: An isomer of this compound where the ether oxygen is replaced by a carbonyl group, forming a benzophenone core. This comparison illustrates the distinct spectroscopic influence of an ether versus a ketone linkage.
Figure 1: Chemical structures of the compounds under comparison.
Comparative Infrared (IR) Spectroscopy Analysis
IR spectroscopy is instrumental in identifying functional groups within a molecule. The primary region of interest for these compounds is the carbonyl (C=O) stretching frequency and the fingerprint region, which reveals the influence of substituents on the ester and aromatic framework.
Key Observations:
-
Methyl Salicylate: The spectrum is uniquely characterized by a broad O-H stretching band around 3200 cm⁻¹, indicative of the phenolic hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.[2] This hydrogen bonding also lowers the C=O stretching frequency to approximately 1680 cm⁻¹.[2]
-
This compound: The absence of the broad O-H band and the appearance of C-O-C ether stretches (typically two bands around 1250 cm⁻¹ and 1050 cm⁻¹) confirm the successful benzylation of the hydroxyl group. The C=O stretch shifts to a higher wavenumber (~1730 cm⁻¹) compared to Methyl Salicylate, as the intramolecular hydrogen bond is no longer present.
-
Methyl Benzoate: Its C=O stretch appears around 1720-1730 cm⁻¹, serving as a reference for a non-ortho-substituted aromatic ester.[3] The C-O stretches associated with the ester are also prominent between 1300-1000 cm⁻¹.[3]
-
Methyl 2-benzoylbenzoate: This molecule displays two distinct C=O stretching bands. The ester carbonyl appears at a higher frequency (~1725 cm⁻¹), while the ketone carbonyl is observed at a lower frequency (~1665 cm⁻¹), a characteristic feature of diaryl ketones.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Methyl Salicylate | ~3200 (broad, O-H), ~1680 (C=O, ester), ~1250 (C-O)[2] |
| This compound | ~3030 (Ar C-H), ~1730 (C=O, ester), ~1250 (Asym. C-O-C), ~1050 (Sym. C-O-C) |
| Methyl Benzoate | ~3050 (Ar C-H), ~1725 (C=O, ester), ~1275, ~1110 (C-O)[4] |
| Methyl 2-benzoylbenzoate | ~3060 (Ar C-H), ~1725 (C=O, ester), ~1665 (C=O, ketone)[5] |
Table 1: Principal IR absorption frequencies for this compound and its analogues.
Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic and aliphatic protons are highly sensitive to the nature of the ortho-substituent.
Key Observations:
-
Methyl Salicylate: The most downfield signal is the phenolic proton (~10-11 ppm), which disappears upon D₂O exchange. The methyl ester protons appear as a sharp singlet around 3.9 ppm.[6]
-
This compound: The phenolic proton signal is absent. A new, sharp singlet appears around 5.1-5.2 ppm, corresponding to the two benzylic (-O-CH₂-Ph) protons. The five protons of the benzyl group's phenyl ring typically appear as a multiplet around 7.3-7.4 ppm. The methyl ester singlet remains around 3.8-3.9 ppm.
-
Methyl Benzoate: The spectrum is simplest, showing aromatic protons between 7.4-8.0 ppm and the methyl ester singlet at ~3.9 ppm.[7]
-
Methyl 2-benzoylbenzoate: Lacks the benzylic proton singlet. The aromatic region is more complex and spread out due to the deshielding effects of the two carbonyl groups, with signals appearing between 7.3 and 8.2 ppm.[8] The methyl ester singlet is found around 3.6 ppm.[8]
| Compound | δ (ppm), -OCH₃ | δ (ppm), -OH / -CH₂- | δ (ppm), Aromatic Protons |
| Methyl Salicylate | ~3.9 (s, 3H) | ~10.8 (s, 1H) | 6.8-7.8 (m, 4H)[6] |
| This compound | ~3.8 (s, 3H) | ~5.1 (s, 2H) | 6.9-7.9 (m, 9H) |
| Methyl Benzoate | ~3.9 (s, 3H) | N/A | 7.4-8.0 (m, 5H)[7] |
| Methyl 2-benzoylbenzoate | ~3.6 (s, 3H) | N/A | 7.3-8.2 (m, 9H)[8] |
Table 2: Comparative ¹H NMR chemical shifts (δ) for key protons. (s=singlet, m=multiplet).
¹³C NMR Spectroscopy
¹³C NMR distinguishes unique carbon environments, with the carbonyl carbon being particularly sensitive to its electronic surroundings.
Key Observations:
-
Methyl Salicylate: The spectrum shows 8 distinct carbon signals.[9] The ester carbonyl carbon resonates around 170 ppm. The carbon attached to the hydroxyl group (C2) is significantly downfield (~161 ppm) due to the oxygen's deshielding effect.
-
This compound: The C2 carbon atom, now part of an ether linkage, shifts slightly upfield compared to Methyl Salicylate. A new signal for the benzylic carbon (-CH₂-) appears around 70 ppm. The ester carbonyl carbon is found around 166 ppm.
-
Methyl Benzoate: The carbonyl carbon appears around 167 ppm.[10] The aliphatic methyl carbon is observed at approximately 52 ppm.[11]
-
Methyl 2-benzoylbenzoate: This compound displays two carbonyl carbon signals: the ester carbonyl around 167 ppm and the ketone carbonyl further downfield, typically near 196 ppm.[12]
| Compound | δ (ppm), C=O | δ (ppm), -OCH₃ | δ (ppm), -CH₂- | δ (ppm), Aromatic C | δ (ppm), C-O (Aromatic) |
| Methyl Salicylate | ~170.5 | ~52.3 | N/A | 117-136 | ~161.5[9] |
| This compound | ~166.0 | ~52.0 | ~70.5 | 115-158 | ~158.0 |
| Methyl Benzoate | ~167.1 | ~52.1 | N/A | 128-133 | N/A[11] |
| Methyl 2-benzoylbenzoate | ~167.0 (ester), ~196.5 (ketone) | ~52.5 | N/A | 127-140 | N/A[12] |
Table 3: Comparative ¹³C NMR chemical shifts (δ) for key carbons.
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule, which are dictated by the weakest bonds and the stability of the resulting fragments.
Key Observations:
-
Methyl Salicylate: The molecular ion peak [M]⁺ is at m/z 152. A very prominent peak is observed at m/z 120, corresponding to the loss of methanol ([M-CH₃OH]⁺), which is a characteristic fragmentation for ortho-hydroxy methyl esters.[13] Another significant fragment is at m/z 92, resulting from the subsequent loss of carbon monoxide.[13]
-
This compound: The molecular ion peak [M]⁺ is at m/z 242. The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to a highly stable tropylium cation at m/z 91, which is often the base peak. The other fragment, the methyl salicylate radical cation, can then fragment further.
-
Methyl Benzoate: The molecular ion peak [M]⁺ is at m/z 136. Key fragments include m/z 105 ([M-OCH₃]⁺, benzoyl cation) and m/z 77 ([M-COOCH₃]⁺, phenyl cation).
-
Methyl 2-benzoylbenzoate: The molecular ion peak [M]⁺ is at m/z 240.[14] It fragments similarly to other benzophenones, with the benzoyl cation at m/z 105 being a major fragment. Another key fragment is seen at m/z 163, corresponding to the loss of the benzoyl radical.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. brainly.com [brainly.com]
- 4. Benzoic acid, methyl ester [webbook.nist.gov]
- 5. Methyl 2-benzoylbenzoate(606-28-0) IR2 spectrum [chemicalbook.com]
- 6. phytochemia.com [phytochemia.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR [m.chemicalbook.com]
- 9. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]
- 11. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]
- 12. Methyl o-benzoylbenzoate | C15H12O3 | CID 11816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Methyl 2-benzoylbenzoate(606-28-0) MS spectrum [chemicalbook.com]
A Performance-Based Comparative Guide to Methyl 2-benzyloxybenzoate as a Phenolic Protecting Group
For the discerning researcher in organic synthesis and drug development, the selection of a protecting group is a critical decision that can dictate the efficiency, yield, and ultimate success of a synthetic route. This guide provides an in-depth technical analysis of Methyl 2-benzyloxybenzoate, not as a mere synthetic intermediate, but as a strategic protecting group for phenols. We will objectively compare its performance against common alternatives, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Benzyl Group and the Strategic Advantage of the Ortho-Methoxycarbonyl Moiety
The benzyl group is a cornerstone of protecting group chemistry, prized for its general stability under a wide range of reaction conditions, yet readily cleaved by catalytic hydrogenolysis.[1][2] Typically, benzyl ethers are employed to protect alcohols and phenols.[1][3] The introduction of a methyl ester at the ortho position, as in this compound, offers a unique combination of properties that can be strategically exploited. This guide will delve into the nuances of this substitution and its impact on the performance of the benzyl protecting group.
A key application of a related compound, Methyl 5-acetyl-2-(benzyloxy)benzoate, is as a crucial intermediate in the multi-step synthesis of Salmeterol, a long-acting β2-adrenergic agonist.[4][5] This highlights the industrial relevance and robustness of this protecting group strategy in complex pharmaceutical synthesis.
Performance Comparison: this compound vs. Alternative Phenolic Protecting Groups
The ideal protecting group should be easily introduced and removed in high yield, stable to a variety of reaction conditions, and should not interfere with other functional groups in the molecule.[6] Let's examine how this compound, formed by the benzylation of methyl salicylate, stacks up against other common choices for phenol protection.
| Protecting Group | Typical Introduction Conditions & Yield | Stability Profile | Typical Deprotection Conditions & Yield | Key Advantages & Disadvantages |
| This compound | Benzyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, Acetone). Yields typically >90%. | Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). Yields generally high (>95%).[3] Can also be cleaved by strong acids.[1] | Advantages: Robust, high-yielding introduction and removal. The ortho-ester may influence reactivity. Disadvantages: Deprotection via hydrogenolysis is not compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Methyl Ether | Dimethyl sulfate or methyl iodide, base (e.g., K₂CO₃). Yields typically >90%. | Very stable to a wide range of reagents. | Harsh conditions required: strong Lewis acids (e.g., BBr₃) or strong acids (e.g., HBr). | Advantages: Extremely stable. Disadvantages: Harsh deprotection conditions limit its applicability with sensitive substrates.[7] |
| Methoxymethyl (MOM) Ether | MOM-Cl, base (e.g., DIPEA). Yields generally high. | Stable to basic and nucleophilic conditions. | Acidic hydrolysis (e.g., HCl in THF/water). | Advantages: Easily introduced and removed under mild acidic conditions. Disadvantages: MOM-Cl is a carcinogen.[8] |
| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, imidazole, DMF. Yields typically >95%. | Stable to basic and nucleophilic conditions. | Fluoride ion sources (e.g., TBAF) or acidic hydrolysis. | Advantages: Easily introduced and removed under mild, specific conditions (orthogonality). Disadvantages: Labile to strong acids and some Lewis acids. |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst (e.g., PTSA). | Stable to basic, nucleophilic, and reducing conditions. | Acidic hydrolysis (e.g., acetic acid in THF/water). | Advantages: Inexpensive, easy to introduce. Disadvantages: Creates a new stereocenter. Can be difficult to remove in the presence of other acid-sensitive groups.[9] |
The "Ortho Effect": A Double-Edged Sword?
The presence of the methoxycarbonyl group at the ortho position to the benzyloxy group in this compound is not a passive spectator. This "ortho effect" can influence the reactivity of the molecule in several ways:
-
Steric Hindrance: The ortho substituent can sterically hinder the approach of reagents to the benzyloxy group, potentially affecting the rate of cleavage.[10][11][12]
-
Electronic Effects: The electron-withdrawing nature of the ester can influence the electron density of the aromatic ring and the benzylic C-O bond, which may impact cleavage reactions.
-
Neighboring Group Participation: In certain reactions, the ortho ester could potentially participate in the reaction mechanism, for instance, by forming a six-membered chelation ring intermediate during cleavage with specific reagents like magnesium bromide.[12][13] This can lead to selective debenzylation of an ortho-benzyloxy group over other benzyl ethers in the molecule.
This interplay of steric and electronic factors, and the potential for neighboring group participation, makes the this compound protecting group a tool for fine-tuning reactivity in complex syntheses.
Experimental Protocols
Protection of a Phenol: Synthesis of this compound
This protocol describes the benzylation of methyl salicylate.
Workflow Diagram:
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Selective Cleavage of Aromatic Benzyl Ethers Located ortho to a Carbonyl Group by Magnesium Bromide. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Biological Activity of Methyl 2-benzyloxybenzoate and Structurally Related Compounds
Introduction
In the landscape of medicinal chemistry, the salicylate scaffold serves as a cornerstone for the development of a vast array of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The journey that began with salicylic acid has evolved into the exploration of numerous derivatives, each modified to enhance potency, selectivity, or pharmacokinetic properties. Methyl 2-benzyloxybenzoate emerges as an intriguing but underexplored member of this family. Structurally, it is the methyl ester of 2-benzyloxybenzoic acid, where the phenolic hydroxyl group of salicylic acid is protected by a benzyl group. This modification significantly alters its physicochemical properties, such as lipophilicity and hydrogen bonding capability, compared to its parent compounds, salicylic acid and methyl salicylate.
This guide provides a comprehensive comparison of the biological activities of this compound with its key structural analogs. We will synthesize findings from available literature to evaluate its potential in anti-inflammatory, analgesic, antimicrobial, and cytotoxic applications. By juxtaposing its activity—or the activity of its close derivatives—against well-characterized compounds like salicylic acid and methyl salicylate, this document aims to illuminate structure-activity relationships and identify promising avenues for future research and drug development.
Structural Analogs Under Comparison
To establish a clear framework for comparison, this guide focuses on this compound and three primary comparators that represent key structural variations: the free acid, the free phenol, and the unprotected methyl ester.
Caption: Structural relationships between the target compound and its key analogs.
Comparative Biological Activities
While direct experimental data on the biological activity of this compound is limited, we can infer its potential by examining its derivatives and comparing them to its more extensively studied parent structures.
Anti-inflammatory Activity
Salicylates are renowned for their anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.
-
Salicylic Acid & Methyl Salicylate: Salicylic acid is a known anti-inflammatory agent.[1] Methyl salicylate can be hydrolyzed to salicylic acid in vivo and also possesses intrinsic anti-inflammatory properties.[2] Recent studies on methyl salicylate derivatives bearing a piperazine moiety have demonstrated potent in vivo anti-inflammatory activities, some exceeding that of aspirin and rivaling indomethacin.[3] These derivatives were shown to significantly inhibit the release of pro-inflammatory cytokines IL-6 and TNF-α and down-regulate COX-2 expression in LPS-stimulated RAW264.7 macrophages.[3] A natural salicylic acid analogue, Methyl salicylate 2-O-β-d-lactoside, exerts its anti-inflammatory effect by inhibiting the NF-κB signaling pathway.[4]
-
Benzyloxy Derivatives: The introduction of a benzyloxy group is a strategy employed in the design of various bioactive molecules. While specific anti-inflammatory data for this compound is scarce, related structures suggest potential. For instance, benzyloxybenzaldehyde derivatives have been investigated for anticancer properties, a field often mechanistically linked to chronic inflammation.[5] The large, lipophilic benzyloxy group could potentially enhance binding to hydrophobic pockets in inflammatory targets or improve cell membrane permeability.
Comparative Summary of Anti-inflammatory Potential
| Compound | Known Activity | Mechanism of Action | Reference |
| Salicylic Acid | Anti-inflammatory | COX Inhibition | [1] |
| Methyl Salicylate | Anti-inflammatory | Pro-drug for Salicylic Acid; COX-2, IL-6, TNF-α Inhibition (Derivatives) | [2][3] |
| This compound | Not well-documented | Hypothesized to have altered target affinity due to bulky benzyloxy group | - |
Analgesic Activity
The analgesic effects of salicylates are closely tied to their anti-inflammatory actions.
-
Salicylic Acid Analogs: Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and shown to possess peripheral analgesic activity in acetic acid-induced writhing tests.[6][7] In-silico studies suggest these compounds have a good binding affinity for the COX-2 receptor, which is a key target for pain management.[6][7]
-
Benzyloxy Derivatives: The benzyloxy moiety has been incorporated into novel, potent analgesics. A significant finding is the discovery of benzyloxy-cyclopentyladenosine (BnOCPA), a non-opioid painkiller that is potent, selective, and non-addictive in preclinical models.[8] This highlights the potential utility of the benzyloxy group in designing next-generation analgesics. Although BnOCPA is structurally distinct from this compound, it underscores the value of this functional group in interacting with biological targets relevant to pain.
Antimicrobial and Cytotoxic Activity
-
Methyl Salicylate: This compound exhibits antimicrobial properties against various pathogens.[9][10] It can act synergistically with other agents like berberine to inhibit bacterial growth and biofilm formation, possibly by enhancing cellular uptake of the co-administered agent.[9]
-
Benzyloxy and Benzoyl Derivatives: Ester derivatives of benzoic acid have been evaluated for antifungal effects.[11] More pointedly, Methyl 2-benzoylbenzoate, a structurally close analog of the target compound, was found to induce apoptosis in human peripheral blood mononuclear cells via the caspase-9 pathway, indicating cytotoxic potential.[12] Furthermore, other benzyloxy-containing scaffolds have been developed as potent inhibitors of STAT3 signaling and MAO-B, pathways relevant to cancer and neurodegenerative diseases, respectively.[13][14]
Hypothesized Signaling Pathways and Mechanisms of Action
Based on the activities of its analogs, this compound and its derivatives could potentially modulate key inflammatory pathways such as the NF-κB signaling cascade. Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent activator of this pathway in macrophages, leading to the production of inflammatory mediators.
References
- 1. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists develop a new non-opioid pain killer with fewer side effects | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Methyl 2-benzyloxybenzoate
Introduction
Methyl 2-benzyloxybenzoate is a valuable intermediate in organic synthesis, notably serving as a precursor in the preparation of pharmaceuticals and other complex molecules. Its synthesis is a cornerstone example of the Williamson ether synthesis, a fundamental reaction for forming ether linkages. The traditional method involves the O-alkylation of methyl salicylate (methyl 2-hydroxybenzoate) with a benzyl halide.
This guide provides an in-depth comparison of the conventional reagents used in this synthesis with modern, alternative methodologies. We will explore the causality behind experimental choices, moving beyond simple protocols to offer insights into greener, more efficient, and safer synthetic routes. This content is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial transformation.
The Conventional Approach: A Classic Williamson Ether Synthesis
The reaction of methyl salicylate with a benzyl halide (e.g., benzyl chloride or bromide) is a classic SN2 reaction.[1][2] The core of this transformation requires the deprotonation of the phenolic hydroxyl group on methyl salicylate to form a nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group.
The Reaction Mechanism
The mechanism is a bimolecular nucleophilic substitution (SN2), where the bond formation and bond cleavage occur in a single, concerted step.[2]
Caption: The SN2 mechanism for the Williamson ether synthesis.
Conventional Reagent Systems
Historically, the choice of base and solvent has been critical to the success of this reaction.
-
Strong Bases (e.g., Sodium Hydride - NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[1][3] It is typically used in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4]
-
Expertise & Experience: While highly effective, NaH is a hazardous reagent. It is highly flammable and reacts violently with water, releasing hydrogen gas. Its use requires stringent anhydrous conditions and careful handling, making it less suitable for large-scale or resource-limited settings.
-
-
Weak Bases (e.g., Potassium Carbonate - K₂CO₃): Anhydrous potassium carbonate is a milder, safer, and more cost-effective alternative.[4][5] It is sufficiently basic to deprotonate the acidic phenol and is often used in solvents like acetone or DMF.[6][7]
-
Trustworthiness: The reaction with K₂CO₃ is heterogeneous and often requires higher temperatures and longer reaction times compared to NaH. However, its ease of handling, lower toxicity, and simplified work-up (the base can be filtered off) make it a trusted and common choice in many laboratories.
-
A Comparative Guide to Alternative Synthetic Strategies
To address the limitations of conventional methods—such as harsh reagents, long reaction times, and the use of volatile organic solvents—several alternative strategies have been developed.
Phase-Transfer Catalysis (PTC): Bridging the Divide
Phase-transfer catalysis is a powerful technique for carrying out reactions between reagents located in different immiscible phases (e.g., a solid base and an organic substrate solution).
-
Expertise & Experience: The core principle involves a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI).[6][8] This catalyst transports the phenoxide anion, generated at the solid-liquid or liquid-liquid interface, into the bulk organic phase where it can react with the benzyl halide. This approach elegantly circumvents the need for expensive, anhydrous polar aprotic solvents and allows for the use of inexpensive bases like NaOH or K₂CO₃.[9][10] The result is often a faster, cleaner reaction with a simpler work-up.
Ionic Liquids (ILs): A Greener Reaction Medium
Ionic liquids are salts with melting points below 100°C, often referred to as "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability.[11][12]
-
Expertise & Experience: In the context of Williamson ether synthesis, ILs, particularly those based on 1,3-dialkylimidazolium cations, can serve as both the solvent and a promoter for the reaction.[9][13] They provide a polar environment that facilitates the SN2 reaction, sometimes eliminating the need for a strong base. While the high cost and potential challenges in separating the product from the IL can be drawbacks, their reusability makes them an attractive option for developing sustainable chemical processes.[11][12]
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery
Microwave irradiation has revolutionized organic synthesis by offering a method for rapid and efficient heating.
-
Expertise & Experience: Unlike conventional heating which relies on conduction, microwave energy heats the entire volume of the reaction mixture simultaneously through dielectric heating.[14] This volumetric and uniform heating can dramatically reduce reaction times from many hours to mere minutes.[15][16] For the synthesis of this compound, combining a standard reagent system (e.g., K₂CO₃ in DMF) with microwave irradiation can lead to significantly improved yields and reduced formation of side products, making it an invaluable tool for high-throughput synthesis and rapid optimization.[17]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance of the different methodologies discussed.
| Methodology | Base / Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages & Disadvantages |
| Conventional (Strong Base) | Sodium Hydride (NaH) | Anhydrous DMF/THF | Room Temp - 60 | 1-3 h | 80-95% | (+): Fast, high yield. (-): Hazardous reagent, requires strict anhydrous conditions.[4] |
| Conventional (Weak Base) | Potassium Carbonate (K₂CO₃) | Acetone/DMF | 60-80 (Reflux) | 8-12 h | 70-90% | (+): Safe, inexpensive, easy work-up. (-): Slower reaction, requires heating.[6][7] |
| Phase-Transfer Catalysis | K₂CO₃ / TBAB | Toluene/Water | 70-90 | 2-6 h | >90% | (+): Excellent yield, avoids anhydrous solvents, scalable. (-): Catalyst cost.[6] |
| Ionic Liquid | K₂CO₃ (or none) | [bmim]Br | 60-80 | 2-4 h | 85-95% | (+): Green solvent, recyclable. (-): High cost, potential separation issues.[11][12] |
| Microwave-Assisted | Potassium Carbonate (K₂CO₃) | DMF | 100-120 | 5-15 min | >90% | (+): Extremely fast, high yield, clean reaction. (-): Requires specialized equipment.[16][17] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Carbonate
This protocol is a reliable and safe method suitable for most laboratory settings.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10 mL per 1 g of methyl salicylate).[7]
-
Reagent Addition: Add benzyl chloride (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The residue can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol highlights the dramatic rate enhancement achieved with microwave heating.
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine methyl salicylate (1.0 eq.), potassium carbonate (2.0 eq.), and DMF (5 mL).
-
Reagent Addition: Add benzyl chloride (1.2 eq.) to the vial and seal it with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate at 120°C for 10 minutes.[16][17]
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified as described in the conventional protocol.
Generalized Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through various effective methods. The choice of reagent and methodology should be guided by the specific needs of the laboratory or process.
-
For routine, small-scale synthesis where safety and cost are paramount, the conventional method using potassium carbonate is robust and reliable.
-
For large-scale industrial applications , phase-transfer catalysis offers an excellent balance of efficiency, safety, and scalability, avoiding the need for expensive anhydrous solvents.
-
For rapid synthesis and methodology development , microwave-assisted synthesis is unparalleled, drastically reducing development time.
-
For research focused on green and sustainable chemistry , exploring ionic liquids as recyclable reaction media presents a forward-looking alternative, despite current cost considerations.
By understanding the principles and practical considerations behind each of these alternatives, researchers can make informed decisions to optimize their synthetic strategies, leading to safer, more efficient, and more sustainable chemical production.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. CN115160132A - Production process of benzyl benzoate - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. ajrconline.org [ajrconline.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chemical Stability of Methyl 2-benzyloxybenzoate: A Comparative Analysis
An objective comparison of the chemical stability of Methyl 2-benzyloxybenzoate against other common esters, supported by experimental data and protocols.
In the landscape of drug development, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. It dictates shelf-life, informs formulation strategies, and ultimately ensures patient safety and therapeutic efficacy.[1][2] Esters, a common functional group in pharmaceuticals, are often susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive stability benchmark of this compound, a key building block in medicinal chemistry, against structurally relevant esters.
Our analysis will not merely present data but will delve into the causality behind the experimental design and the mechanistic underpinnings of the observed results. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to assess ester stability.
The esters selected for this comparative analysis are:
-
This compound: The primary subject of our investigation.
-
Methyl Salicylate: An analogue with an ortho-hydroxyl group, allowing for direct comparison of the electronic and steric effects of the benzyloxy versus hydroxyl substituent.[3][4]
-
Benzyl Benzoate: An isomer that places the labile benzyl group on the alcohol-derived portion of the ester, providing insight into the stability of benzyl esters versus methyl esters.[5][6]
-
Methyl Benzoate: The parent benzoate ester, serving as an unsubstituted baseline for stability.[7][8]
Caption: Structural relationship of the esters under investigation.
Understanding the Primary Degradation Pathway: Ester Hydrolysis
The principal route of degradation for esters is hydrolysis, a reaction in which the ester is cleaved by water into a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.
-
Base-Catalyzed Hydrolysis: This is typically the most aggressive pathway. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group. The rate is highly dependent on the steric hindrance around the carbonyl group and the electronic nature of the substituents.
-
Acid-Catalyzed Hydrolysis: This pathway involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. The stability of the leaving group (the alcohol) plays a significant role.
-
Hydrogenolysis: Unique to benzyl esters, this pathway involves the cleavage of the benzyl-oxygen bond by hydrogen, typically in the presence of a catalyst like palladium on carbon.[9][10] While not a hydrolytic pathway, it is a key potential liability for any molecule containing a benzyloxy group, including this compound.
Caption: Generalized mechanism of ester hydrolysis.
Experimental Design: A Forced Degradation Framework
To objectively benchmark stability, we employ a forced degradation (or stress testing) methodology.[1][11][12] This involves subjecting the compounds to conditions more severe than those they would typically encounter to accelerate degradation and elucidate potential degradation pathways.[2][13] This approach is fundamental in developing stability-indicating analytical methods.[14]
References
- 1. acdlabs.com [acdlabs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Uses of Benzyl benzoate, Dimethyl phthalate, Methyl salicylate and Acetyl salicylic acid | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. scite.ai [scite.ai]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. article.sapub.org [article.sapub.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-benzyloxybenzoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-benzyloxybenzoate. As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
It is important to note that Safety Data Sheets (SDS) for this compound can present conflicting hazard classifications. For instance, one source may classify it as not hazardous under OSHA standards, while data for structurally similar compounds indicate risks such as skin sensitization and high aquatic toxicity. In alignment with the precautionary principle—a cornerstone of laboratory safety—this guide assumes the compound is hazardous. All chemical waste of unknown or ambiguous hazard should be managed as hazardous waste until definitively proven otherwise.
Part 1: Hazard Assessment and Personal Protection
Before handling any waste, a thorough understanding of the potential risks is paramount. This assessment directly informs the selection of appropriate controls to minimize exposure.
1.1. Identifying Potential Hazards Based on data for this compound and analogous aromatic esters, the primary hazards to consider are:
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact[1].
-
Aquatic Toxicity: Considered very toxic to aquatic life, potentially causing long-term adverse effects in the environment[1].
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust/aerosols[2].
-
Combustibility: The material is a combustible solid that can form explosive mixtures with air if dispersed as a fine dust[1].
1.2. Engineering Controls and Personal Protective Equipment (PPE) To mitigate these risks, all handling and preparation for disposal must be conducted with the following controls in place.
-
Engineering Controls: Always handle this compound waste inside a certified chemical fume hood to prevent the inhalation of any dust or vapors and to contain potential spills[2].
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent personal contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact and potential sensitization[2]. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne dust particles[2]. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination[1]. |
Part 2: Step-by-Step Disposal Protocol
Proper disposal is a systematic process that ensures waste is segregated, contained, labeled, and stored in compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).
Step 1: Waste Characterization and Segregation this compound waste must be collected as hazardous chemical waste.
-
Classification: This compound is a non-halogenated aromatic ester. It should be collected in a waste stream designated for non-halogenated organic solids or liquids , depending on its form.
-
Segregation: Crucially, do not mix this waste with incompatible materials. Keep it separate from:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Aqueous waste.
-
Oxidizers.
-
Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risks[3].
Step 2: Selecting the Appropriate Waste Container The integrity of the waste containment is critical for safety.
-
Container Requirements:
-
Use a clean, dry container made of a chemically compatible material (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
The container must be in good condition, free of cracks or residue.
-
Step 3: Proper Labeling of Hazardous Waste Accurate labeling is an EPA requirement and is essential for the safety of all personnel who may handle the container[4].
-
Labeling Requirements: The label must be securely affixed to the container and clearly legible. It must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at its point of generation in a designated SAA pending transfer[5].
-
SAA Requirements:
-
The SAA must be at or near the point of waste generation and under the control of the lab personnel generating the waste[4].
-
Keep the waste container closed at all times except when actively adding waste.
-
Store the container in a secondary containment bin to control any potential leaks.
-
If the waste is flammable, the SAA should be within a flammable storage cabinet[4].
-
Step 5: Final Disposal via Licensed Contractor Hazardous waste cannot be disposed of via standard drains or municipal trash[5][6].
-
Waste Pickup: Once the waste container is full (do not overfill), or when the experiment is complete, seal it securely.
-
Transfer: Follow your institution's specific procedures for transferring the waste from the SAA to the central accumulation area (CAA) for pickup. This usually involves contacting your institution's Environmental Health & Safety (EH&S) office.
-
Documentation: All hazardous waste must be tracked from generation to final disposal, a process known as "cradle to grave"[4]. Your EH&S office will manage the official manifests and records. Final disposal will be carried out by a licensed waste management vendor, typically via high-temperature incineration[4].
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to minimize harm.
-
Minor Spill (Solid or Liquid in a Fume Hood):
-
Alert personnel in the immediate area.
-
Wear your full PPE (lab coat, goggles, gloves).
-
Absorb liquid spills with an inert material like vermiculite, sand, or cat litter. For solid spills, gently sweep to avoid raising dust.
-
Carefully scoop the absorbent material and spilled chemical into a designated container.
-
Label the container as "Hazardous Waste: this compound spill debris."
-
Decontaminate the area with soap and water, and manage the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a Fume Hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the doors to the lab to contain any vapors.
-
Contact your institution's emergency response line or EH&S office immediately[1].
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Part 4: Visual Workflow and Summary
To simplify the process, the following diagram and table summarize the disposal workflow and key information.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of Methyl 2-benzyloxybenzoate: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-benzyloxybenzoate (CAS No. 55142-16-0), a key intermediate in various synthetic pathways. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be the preferred resource for researchers, scientists, and drug development professionals, fostering a culture of safety and confidence in the laboratory.
Hazard Assessment: A Precautionary Approach
The hazard profile of this compound presents a degree of ambiguity in readily available safety data sheets (SDSs). While some suppliers classify it as non-hazardous, the principle of prudent practice in chemical safety necessitates a more cautious approach. This is due to the toxicological profiles of structurally similar aromatic esters and substituted analogs. For instance, the closely related compound Methyl 2-benzoylbenzoate is noted for its potential to cause skin sensitization and is classified as very toxic to aquatic life.[1] Furthermore, a brominated derivative, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[2]
Given this information, and in the absence of definitive toxicological data for this compound, a precautionary principle is advised. Researchers should handle this compound as potentially hazardous, with the potential for skin and eye irritation, and possible skin sensitization upon repeated contact.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 55142-16-0 | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | Colorless liquid or solid | [3] |
| Melting Point | 45-48 °C | [3] |
| Boiling Point | 364.9 °C at 760 mmHg | [3] |
| Flash Point | 152.5 °C | [3] |
| Density | 1.142 g/cm³ | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of its potential hazards and the general requirements for handling aromatic esters in a laboratory setting.
Hand Protection: The Critical Barrier
Standard disposable nitrile gloves, while offering protection against a wide array of chemicals, are generally not recommended for prolonged contact with aromatic esters due to their poor chemical resistance.[4]
-
Primary Recommendation: Butyl rubber gloves are the preferred choice for handling this compound. They provide excellent resistance to esters, ketones, and a range of other organic compounds.[4][5]
-
Alternative: Viton™ gloves also offer good resistance to aromatic hydrocarbons. However, some data suggests that their performance against esters can be variable.[5] A thorough assessment of the specific Viton™ glove manufacturer's chemical resistance data is crucial before use.
-
Double Gloving: For enhanced protection, particularly during procedures with a higher risk of splashing or extended handling times, wearing a pair of nitrile gloves underneath the primary butyl or Viton™ gloves is recommended. This provides a secondary barrier in the event of a breach in the outer glove.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound. For procedures with a significant risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to safety goggles.
Body Protection
A standard, flame-resistant laboratory coat should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage of personal clothing. For tasks with a higher potential for splashes, a chemically resistant apron worn over the lab coat is advisable.
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. However, if there is a potential for generating aerosols or dusts of the compound, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated aromatic ester, it should be disposed of as a non-halogenated organic solvent waste.
Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container for non-halogenated organic solvents.
-
Solid Waste: Contaminated solid waste, such as paper towels, weigh boats, and used gloves, should be placed in a separate, clearly labeled container for chemically contaminated solid waste.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can also be collected in the same waste stream. After triple rinsing and air-drying, the container can be disposed of in the regular laboratory glass or plastic recycling, with the label defaced.
Waste Disposal Workflow:
Caption: Step-by-step waste disposal plan for this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
